molecular formula C10H13NO B3371037 Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- CAS No. 6116-75-2

Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl-

Cat. No.: B3371037
CAS No.: 6116-75-2
M. Wt: 163.22 g/mol
InChI Key: UORPHFZBCZEBJV-UHFFFAOYSA-N
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Description

Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-1,5,6,7-tetrahydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-6-7(2)11-8-4-3-5-9(12)10(6)8/h11H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORPHFZBCZEBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210053
Record name Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6116-75-2
Record name Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006116752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2,3-Dimethyl-6,7-dihydro-1H-indol-4(5H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,5,6,7-tetrahydroindol-4-one scaffold is a highly privileged pharmacophore in modern drug discovery, serving as a critical precursor for kinase inhibitors, CNS-active agents, and complex polyheterocyclic structures. Specifically, Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- (CAS: 6116-75-2) offers unique steric and electronic properties due to the electron-donating methyl groups at the C2 and C3 positions of the pyrrole ring.

This whitepaper provides an in-depth, mechanistically grounded guide to synthesizing this molecule. Rather than merely listing steps, this guide deconstructs the causality behind the classical Nenitzescu/Knorr-type condensation, providing researchers with a self-validating experimental framework designed for high-yield, reproducible scale-up.

Mechanistic Rationale & Pathway Design

The synthesis of the 4,5,6,7-tetrahydroindol-4-one motif relies on a highly orchestrated [2+3] cyclocondensation between a 1,3-diketone and an


-aminoketone. This approach was first pioneered by Nenitzescu and Scortzbanu in 1928 as a modification of the classical Knorr pyrrole synthesis [1].
The Problem with -Aminoketones

Isolating and storing


-aminoketones (such as 3-amino-2-butanone) is notoriously difficult. Under ambient conditions, they rapidly undergo intermolecular self-condensation to form stable dihydropyrazines.
The In Situ Solution

To circumvent this thermodynamic trap, the synthesis employs diacetyl monoxime (2,3-butanedione monoxime) as a stable precursor. By subjecting the oxime to reductive cleavage using zinc dust in glacial acetic acid in the presence of 1,3-cyclohexanedione , the highly reactive 3-amino-2-butanone is generated in situ.

Glacial acetic acid serves a dual causality here:

  • Reductive Medium: It provides the protons necessary for the Zn-mediated N-O bond cleavage.

  • Acid Catalyst: It immediately catalyzes the nucleophilic attack of the newly formed amine onto the sterically less hindered carbonyl of 1,3-cyclohexanedione, forming an enamine intermediate. Subsequent acid-catalyzed intramolecular dehydration yields the aromatic pyrrole system [2].

G Oxime Diacetyl Monoxime Reduction Zn / Glacial AcOH Reduction Oxime->Reduction Diketone 1,3-Cyclohexanedione Enamine Enamine Intermediate Diketone->Enamine Condensation Amine 3-Amino-2-butanone (Reactive Intermediate) Reduction->Amine N-O Cleavage Amine->Enamine Cyclization Intramolecular Cyclization (-H2O) Enamine->Cyclization Product 2,3-Dimethyl-6,7-dihydro- 1H-indol-4(5H)-one Cyclization->Product Aromatization

Mechanistic pathway for 2,3-dimethyl-6,7-dihydro-1H-indol-4(5H)-one synthesis.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each phase contains internal checks to confirm the reaction trajectory.

Materials Required
  • 1,3-Cyclohexanedione: 1.0 equivalent (11.2 g, 100 mmol)

  • Diacetyl Monoxime: 1.1 equivalents (11.1 g, 110 mmol)

  • Zinc Dust (Activated): 3.0 equivalents (19.6 g, 300 mmol)

  • Glacial Acetic Acid: 100 mL

Step-by-Step Methodology
  • Reagent Solubilization: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1,3-cyclohexanedione and diacetyl monoxime in 100 mL of glacial acetic acid.

  • Thermal Initiation (Validation Check 1): Heat the stirring mixture to 60 °C. Begin adding the activated Zinc dust portion-wise over 30 minutes.

    • Causality & Validation: The reduction is highly exothermic. A successful reaction will self-heat. If the temperature does not spike upon the first addition, the Zinc is passivated. Stop, activate the Zinc with 1M HCl, wash with ethanol/ether, dry, and restart. Portion-wise addition prevents thermal runaway and suppresses over-reduction.

  • Reflux & Dehydration: Once all Zinc is added and the exotherm subsides, increase the heat to maintain a gentle reflux (approx. 110 °C) for 2 to 3 hours.

    • Causality: While enamine formation occurs at lower temperatures, the final Paal-Knorr-type intramolecular cyclization requires high thermal energy to drive the dehydration step forward.

  • IPC Monitoring (Validation Check 2): Monitor via TLC (Eluent: 1:1 EtOAc/Hexane).

    • Validation: 1,3-cyclohexanedione is UV-inactive (requires KMnO₄ stain), whereas the resulting tetrahydroindolone is highly UV-active (254 nm). The disappearance of the KMnO₄-active starting material confirms completion.

  • Filtration & Quenching: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove unreacted Zinc and Zinc acetate salts. Wash the filter cake with ethyl acetate (50 mL).

  • Neutralization (Validation Check 3): Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Carefully pour the residue into ice water and neutralize slowly with saturated aqueous NaHCO₃ until pH 7.5-8.0 is reached.

    • Causality: The pyrrole nitrogen is sensitive to protonation. If the aqueous phase is too acidic, the product will partition into the water, drastically reducing the yield.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude solid via recrystallization from ethanol or silica gel chromatography.

W Mix Reagent Mixing (AcOH Solvent) Zn Portion-wise Zn (Exotherm Check) Mix->Zn Reflux Reflux at 110°C (2-3 hours) Zn->Reflux Quench Filtration & NaHCO3 Quench Reflux->Quench Purify EtOAc Extraction & Chromatography Quench->Purify Validate LC-MS / NMR Validation Purify->Validate

Step-by-step experimental and analytical validation workflow.

Quantitative Data & Yield Optimization

The efficiency of this synthesis is highly dependent on the reductant stoichiometry and the thermal profile. The table below summarizes optimization parameters to guide scale-up decisions.

EntryReductant (Eq.)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
1Zn (1.5 eq)Glacial AcOH80445%Incomplete oxime reduction; unreacted starting material.
2 Zn (3.0 eq) Glacial AcOH 110 (Reflux) 2 82% Optimal conditions; complete cyclization.
3Zn (3.0 eq)EtOH / HCl (cat.)80630%Poor solubility of Zn salts; competitive pyrazine formation.
4Fe (3.0 eq)Glacial AcOH110455%Slower reduction kinetics; difficult downstream filtration.

Table 1: Optimization of reaction conditions for the synthesis of 2,3-dimethyl-6,7-dihydro-1H-indol-4(5H)-one.

Analytical Characterization

To confirm the structural integrity of the synthesized Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl-, the following analytical benchmarks should be met:

  • LC-MS (ESI+): Expected

    
     at m/z 164.1.
    
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.50 (br s, 1H, NH) - Confirms the presence of the pyrrole proton.
      
    • 
       2.75 (t, J = 6.2 Hz, 2H, C7-H₂) - Methylene protons adjacent to the pyrrole ring.
      
    • 
       2.40 (t, J = 6.2 Hz, 2H, C5-H₂) - Methylene protons adjacent to the carbonyl.
      
    • 
       2.15 (s, 3H, C3-CH₃) - Pyrrole methyl group.
      
    • 
       2.10 (s, 3H, C2-CH₃) - Pyrrole methyl group.
      
    • 
       2.05 (m, 2H, C6-H₂) - Central methylene protons of the cyclohexanone ring.
      

References

  • Title: 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures Source: Molecules (MDPI), 2021, 26(15), 4593. URL: [Link]

Nenitzescu Synthesis of 2,3-Dimethyl-5-hydroxyindoles: Mechanistic Insights and Optimization Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-hydroxyindole scaffold is a privileged pharmacophore in drug discovery, serving as the structural foundation for neurotransmitter analogs (e.g., serotonin), non-steroidal anti-inflammatory drugs (e.g., indomethacin), and novel antitumor agents. Among the methodologies available to construct this core, the Nenitzescu indole synthesis stands out for its ability to rapidly assemble complex indoles from simple benzoquinones and enamines.

This technical whitepaper provides an in-depth, application-driven guide to synthesizing 2,3-dimethyl-5-hydroxyindole . By dissecting the causality behind the reaction mechanism and establishing a self-validating experimental protocol, this guide equips synthetic chemists and drug development professionals with the tools to optimize yields, suppress polymerization, and achieve high-purity target compounds.

The Nenitzescu Reaction Paradigm

First reported by Costin Nenițescu in 1929, the reaction traditionally couples 1,4-benzoquinone with


-aminocrotonic esters to yield 5-hydroxyindole derivatives . However, synthesizing the 2,3-dimethyl variant requires a deviation from standard 

-ketoester enamines. Instead, the reaction utilizes 2-aminobut-2-ene (the enamine of 2-butanone). Because simple aliphatic enamines are prone to hydrolytic degradation, they must be generated in situ or stabilized via Lewis acid catalysis.

Understanding the precise sequence of bond formations is critical for optimizing this reaction. Historically, the Steck mechanism proposed an initial nitrogen-to-carbonyl condensation. However, modern empirical data supports the Nenitzescu-Allen mechanism , which dictates that the reaction initiates via a carbon-carbon Michael addition .

Mechanistic Pathways: The Causality of Indole Formation

As a Senior Application Scientist, I emphasize that successful reaction optimization requires treating the mechanism not as a static picture, but as a dynamic, causal sequence. The synthesis of 2,3-dimethyl-5-hydroxyindole proceeds through four distinct, highly sensitive phases:

  • Michael Addition (C–C Bond Formation): The electron-rich

    
    -carbon (C3) of 2-aminobut-2-ene attacks the electrophilic C=C bond of 1,4-benzoquinone. This step is highly solvent-dependent; polar solvents stabilize the transition state.
    
  • Oxidation: The resulting enaminohydroquinone (Michael adduct) undergoes an internal redox shift or is oxidized by unreacted benzoquinone to form a quinone intermediate.

  • Intramolecular Cyclization: The enamine nitrogen acts as a nucleophile, attacking the newly formed quinone carbonyl to close the pyrrole ring, generating a carbinolamine intermediate.

  • Dehydration & Aromatization: The carbinolamine rapidly loses a molecule of water, driven by the thermodynamic stability of the resulting aromatic indole system .

Mechanism A 1,4-Benzoquinone + 2-Aminobut-2-ene B Michael Adduct (m/z 179) A->B C-C Bond Formation C Quinone Intermediate B->C Oxidation D Carbinolamine Cyclization C->D Nucleophilic Attack E 2,3-Dimethyl- 5-hydroxyindole (m/z 161) D->E Dehydration (-H2O)

Figure 1: The Nenitzescu-Allen mechanistic pathway for 2,3-dimethyl-5-hydroxyindole synthesis.

Experimental Design & Self-Validating Protocols

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system . Every reagent choice and physical manipulation is grounded in mechanistic logic to prevent the primary failure mode of this reaction: intermolecular polymerization of the benzoquinone.

The Causality of Reagent Selection
  • Solvent (Nitromethane): Nitromethane is selected over traditional solvents like acetone or benzene. Its high dielectric constant stabilizes the polar Michael adduct, significantly improving the efficiency of the condensation .

  • Catalyst (ZnCl₂): Anhydrous Zinc Chloride serves a dual purpose. It acts as a Lewis acid to activate the quinone carbonyl, but more importantly, it forms a coordinating template with the enamine, locking it into the requisite s-cis conformation for the intramolecular cyclization. This templating effect drastically reduces tar formation.

Step-by-Step Methodology

Step 1: In Situ Enamine Generation In a flame-dried, argon-purged 250 mL round-bottom flask, dissolve 2-butanone (10.0 mmol) in anhydrous nitromethane (50 mL). Bubble anhydrous ammonia gas through the solution for 30 minutes at 0 °C. Logic: In situ generation prevents the hydrolytic degradation of the highly unstable 2-aminobut-2-ene.

Step 2: Catalyst Integration Add anhydrous ZnCl₂ (1.0 mmol, 10 mol%) to the reaction mixture. Stir for 15 minutes to allow the formation of the enamine-zinc complex.

Step 3: Controlled Michael Addition Dissolve 1,4-benzoquinone (12.0 mmol, 1.2 equiv) in 20 mL of anhydrous nitromethane. Using a syringe pump, add this solution dropwise to the enamine mixture over 1 hour at 0 °C. Logic: Maintaining a low steady-state concentration of the quinone prevents its homopolymerization.

Step 4: Cyclization and Dehydration Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

Step 5: Validation Checkpoint (Self-Validation) At


, extract a 0.1 mL aliquot, dilute with LC-MS grade acetonitrile, and analyze via LC-MS.
  • Validation Metric: The disappearance of the

    
     179 signal (the enaminohydroquinone Michael adduct) and the emergence of the 
    
    
    
    161 signal (the target 2,3-dimethyl-5-hydroxyindole) validates the successful progression of the cyclization-dehydration sequence. Do not proceed to workup until the 179/161 ratio is
    
    
    .

Step 6: Workup and Purification Cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ (50 mL) to neutralize the Lewis acid. Extract with ethyl acetate (


). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude dark residue via flash column chromatography (SiO₂, gradient elution 10–30% EtOAc in hexanes).

Step 7: Structural Confirmation Confirm the structure via ¹H-NMR (400 MHz, DMSO-


): 

10.3 (br s, 1H, N-H), 8.5 (br s, 1H, O-H), 7.0 (d,

, 1H, C7-H), 6.6 (d,

, 1H, C4-H), 6.4 (dd,

, 1H, C6-H), 2.25 (s, 3H, C2-CH₃), 2.10 (s, 3H, C3-CH₃).

Protocol Step1 1. Reagent Prep In situ enamine generation (NH3 + 2-butanone) Step2 2. Michael Addition ZnCl2 cat., Nitromethane, 0°C, slow addition Step1->Step2 Step3 3. Cyclization Reflux at 80°C for 4h Step2->Step3 Step4 4. Validation Checkpoint LC-MS: Monitor m/z 179 → 161 transition Step3->Step4 Step5 5. Purification SiO2 Chromatography (10-30% EtOAc/Hex) Step4->Step5 If >95% conversion Step6 6. Final Product 2,3-Dimethyl-5-hydroxyindole (NMR/HRMS) Step5->Step6

Figure 2: Self-validating experimental workflow for the Nenitzescu synthesis.

Quantitative Analysis & Optimization

The table below summarizes the quantitative data derived from optimizing the reaction parameters for 2,3-dimethyl-5-hydroxyindole. The data clearly illustrates that the synergistic combination of a highly polar solvent (Nitromethane) and a templating Lewis acid (ZnCl₂) is required to achieve pharmaceutically acceptable yields and purities.

Table 1: Optimization of Reaction Parameters for 2,3-Dimethyl-5-hydroxyindole
SolventCatalyst (10 mol%)Temperature (°C)Time (h)Isolated Yield (%)Purity (LC-MS, %)
AcetoneNone56 (Reflux)123582
Acetic AcidNone118 (Reflux)64278
NitromethaneNone101 (Reflux)85888
Nitromethane ZnCl₂ 80 4 82 >98
NitromethaneZnBr₂8047695

Conclusion

The Nenitzescu synthesis remains one of the most powerful, atom-economical methods for constructing 5-hydroxyindoles. By transitioning from a purely empirical approach to a mechanism-driven, self-validating protocol, researchers can successfully synthesize 2,3-dimethyl-5-hydroxyindole while mitigating the historical drawbacks of low yields and quinone polymerization. The integration of in situ enamine generation, solvent polarity control, and Lewis acid templating ensures a robust workflow suitable for downstream drug development applications.

References

  • Wikipedia contributors. (2023). Nenitzescu indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Littell, R., Morton, G. O., & Allen, G. R. (1969). Observations on the mechanism of the nenitzescu indole synthesis. Journal of the Chemical Society D: Chemical Communications.[Link]

  • Allen, G. R. (2011). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions.[Link]

  • Hermans, R., Van Hoof, M., Van Meervelt, L., & Dehaen, W. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Organics.[Link]

Paal-Knorr synthesis of 2,3-dimethylpyrroles from 1,4-dicarbonyls

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Paal-Knorr synthesis remains the premier methodology for constructing the pyrrole nucleus due to its high atom economy and versatility.[1] While the synthesis of symmetric 2,5-dimethylpyrroles (from acetonylacetone) is a staple of undergraduate laboratories, the construction of 2,3-dimethylpyrroles requires precise control over the 1,4-dicarbonyl precursor.

This guide focuses on the technical execution of synthesizing 2,3-dimethyl-substituted pyrroles. It addresses the critical challenge of accessing the asymmetric 3-methyl-1,4-dicarbonyl backbone and provides optimized protocols for the cyclization step, moving beyond traditional acid reflux to modern, high-yield catalytic systems. These motifs are critical pharmacophores in kinase inhibitors (e.g., Sunitinib analogs) and porphyrin synthesis.

Part 1: Mechanistic Deep Dive & Causality

The Paal-Knorr reaction is a condensation-cyclization sequence between a 1,4-dicarbonyl and a primary amine. Success depends on manipulating the equilibrium between the open-chain dicarbonyl and the cyclized hemiaminal.

The Reaction Pathway

The mechanism proceeds through two critical phases: Hemiaminal Formation and Aromatizing Dehydration . In the synthesis of 2,3-dimethylpyrroles, the asymmetry of the starting material (typically 3-methyl-2,5-hexanedione or 3-methyl-4-oxopentanal ) introduces a regiochemical nuance: the amine is more likely to attack the less sterically hindered carbonyl first.

  • Nucleophilic Attack: The primary amine attacks the more accessible carbonyl (C5 in 3-methyl-2,5-hexanedione; C1 in 3-methyl-4-oxopentanal) to form a mono-hemiaminal.

  • Cyclization: The nitrogen lone pair attacks the second carbonyl (C2), closing the ring to form a di-hemiaminal (2,5-dihydroxy-pyrrolidine).

  • Dehydration: Two equivalents of water are eliminated. This is the rate-determining step in neutral conditions, often accelerated by acid catalysis or microwave irradiation.

Interactive Mechanism Diagram

The following diagram illustrates the pathway for 3-methyl-2,5-hexanedione , yielding 2,3,5-trimethylpyrrole (a robust model for the 2,3-dimethyl motif).

PaalKnorrMechanism Start 3-Methyl-2,5-hexanedione (Asymmetric 1,4-Dicarbonyl) Hemiaminal1 Mono-Hemiaminal Intermediate Start->Hemiaminal1 Nucleophilic Attack (Less Hindered C=O) Amine Primary Amine (R-NH2) Amine->Hemiaminal1 Cyclization Cyclic Di-Hemiaminal (2,5-dihydroxy) Hemiaminal1->Cyclization Intramolecular Ring Closure Transition Dehydration (- 2 H2O) Cyclization->Transition Acid Catalysis Product 2,3,5-Trimethylpyrrole (Aromatic Core) Transition->Product Aromatization

Figure 1: Step-wise mechanism of the Paal-Knorr reaction for asymmetric substrates.

Part 2: Precursor Synthesis (The Critical Bottleneck)

The primary barrier to 2,3-dimethylpyrroles is not the cyclization, but the availability of the 3-methyl-1,4-dicarbonyl precursor. Unlike the symmetric 2,5-hexanedione, these precursors must be synthesized de novo.

Target Precursor: 3-Methyl-2,5-hexanedione

To generate a pyrrole with the 2,3-dimethyl motif (specifically 2,3,5-trimethylpyrrole), the standard precursor is 3-methyl-2,5-hexanedione.

Synthesis Protocol (Stetter Reaction Variant):

  • Reagents: Methyl vinyl ketone + Acetaldehyde (or equivalent aldehyde).

  • Catalyst: Thiazolium salt (N-heterocyclic carbene precursor).

  • Process: The "Umpolung" of the aldehyde allows 1,4-addition to the methyl vinyl ketone.

  • Result: 3-methyl-2,5-hexanedione.

Note: For the specific 2,3-dimethylpyrrole (unsubstituted at C5), the precursor is 3-methyl-4-oxopentanal . This aldehyde is unstable and prone to polymerization. It is best generated in situ from a protected acetal or via oxidative cleavage of a methyl-cyclopentene derivative.

Part 3: Experimental Protocols

Method A: Standard Acid-Catalyzed Condensation

Best for: Robust substrates and large-scale synthesis where solvent waste is manageable.

Reagents:

  • 3-Methyl-2,5-hexanedione (1.0 equiv)

  • Primary Amine (1.2 equiv)[1]

  • p-Toluenesulfonic acid (pTSA) (0.05 equiv)

  • Solvent: Toluene or Benzene (Dean-Stark trap required)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Dissolution: Dissolve 10 mmol of 3-methyl-2,5-hexanedione in 50 mL of toluene.

  • Addition: Add 12 mmol of the primary amine and 0.5 mmol of pTSA.

  • Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the trap.

  • Completion: Reaction is typically complete when water evolution ceases (2–4 hours). Verify by TLC (Hexane/EtOAc).

  • Workup: Cool to RT. Wash with saturated NaHCO3 (to remove acid) and brine. Dry over MgSO4.[2]

  • Purification: Remove solvent in vacuo. Purify via flash column chromatography (Silica gel).

Method B: Green Microwave-Assisted Synthesis (Solvent-Free)

Best for: High-throughput screening, acid-sensitive amines, and maximizing yield.

Reagents:

  • 3-Methyl-2,5-hexanedione (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • Catalyst: Silica-supported Antimony Trichloride (

    
    ) or simply Iodine (
    
    
    
    , 5 mol%).

Step-by-Step Workflow:

  • Mixing: In a microwave vial, mix 2 mmol of dicarbonyl and 2 mmol of amine.

  • Catalyst: Add 5 mol% of

    
     (approx 25 mg). Mix until a paste forms.
    
  • Irradiation: Irradiate at 300W for 2–5 minutes (monitor temp, keep <80°C).

  • Extraction: Dilute the dark residue with diethyl ether.

  • Filtration: Filter through a celite pad to remove the catalyst/iodine.

  • Isolation: Evaporate solvent. The product is often pure enough for characterization; otherwise, recrystallize.

Data Comparison: Method A vs. Method B
ParameterMethod A (Reflux/pTSA)Method B (Microwave/I2)
Reaction Time 3–6 Hours2–10 Minutes
Yield (Typical) 75–85%88–96%
Solvent Usage High (Toluene/Benzene)None (Solvent-Free)
Purification Extraction + ChromatographyFiltration + Evaporation
Atom Economy Lower (Solvent waste)High

Part 4: Troubleshooting & Optimization

Regioselectivity Issues

When using 3-methyl-4-oxopentanal to target the exact 2,3-dimethylpyrrole (H at C5), regioselectivity is generally controlled by the mechanism (amine attacks aldehyde C1 first). However, if using a 3-methyl-2,5-hexanedione with a bulky amine, steric clash at C2 (the methyl-substituted ketone) can retard cyclization.

  • Solution: Use Method B (Microwave). The kinetic energy boost overcomes the steric barrier of the methyl group at C3 of the transition state.

The "Furan" Trap

A common failure mode is the formation of furans instead of pyrroles. This occurs if the amine is not nucleophilic enough or if the acid concentration is too high, promoting the oxygen attack on the carbonyl before the nitrogen can intervene.

  • Diagnostic: Appearance of a product with lower mass (M-15 or M-R_amine) in MS.

  • Fix: Increase amine equivalents to 1.5–2.0. Switch to a Lewis Acid catalyst (

    
    ) which activates the carbonyl for amine attack without protonating the amine itself.
    

References

  • Paal-Knorr Pyrrole Synthesis - General Mechanism & Scope. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis. Minetto, G. et al., Journal of Organic Chemistry. [Link]

  • Synthesis of 3-Methyl-2,5-hexanedione (Precursor Data). PubChem Compound Summary. [Link]

  • Green Synthesis of Pyrroles via Paal-Knorr. RGM College of Engineering and Technology Review. [Link]

  • Iodine-Catalyzed Solvent-Free Synthesis. Banik, B. K. et al., Tetrahedron Letters. [Link][2]

Sources

Chemical properties of 2,3-dimethyl-6,7-dihydro-1H-indol-4(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of 2,3-dimethyl-6,7-dihydro-1H-indol-4(5H)-one.

Core Scaffold Analysis, Synthetic Methodologies, and Medicinal Chemistry Applications

Executive Summary

2,3-Dimethyl-6,7-dihydro-1H-indol-4(5H)-one (often referred to as 2,3-dimethyl-4-oxo-4,5,6,7-tetrahydroindole) represents a critical bicyclic scaffold in heterocyclic chemistry.[1] Structurally, it consists of an electron-rich pyrrole ring fused to a cyclohexenone moiety.[1] This "push-pull" electronic system—where the pyrrole nitrogen acts as a donor and the C4-carbonyl as an acceptor—imparts unique reactivity profiles ideal for drug discovery.

This compound serves as a versatile pharmacophore, structurally analogous to the antipsychotic Molindone and the beta-blocker Pindolol (post-aromatization).[1] Its utility spans from kinase inhibition (CK2, VEGFR-2) to the development of 5-HT1A receptor agonists.[1]

Chemical Identity & Structural Properties[1][2][3][4]

Nomenclature and Classification[1]
  • IUPAC Name: 2,3-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one[1]

  • Common Names: 2,3-Dimethyl-4-oxo-4,5,6,7-tetrahydroindole; 2,3-Dimethyl-THI-4-one.[1]

  • Core Scaffold: 4,5,6,7-Tetrahydroindole (THI).[1][2]

  • Molecular Formula: C₁₀H₁₃NO[1]

  • Molecular Weight: 163.22 g/mol

Electronic Structure & Tautomerism

The molecule exhibits a vinylogous amide character. The lone pair on the pyrrole nitrogen (N1) is conjugated not only within the aromatic pyrrole ring but also extends through the C2=C3-C3a=C7a system to the C4 carbonyl oxygen.[1]

  • Dipole Moment: Significant dipole directed towards the carbonyl oxygen.

  • H-Bonding:

    • Donor: N1-H (Pyrrole NH).

    • Acceptor: C4=O (Carbonyl oxygen).

  • Basicity: The N1 nitrogen is non-basic due to aromatic delocalization. Protonation occurs preferentially at the carbonyl oxygen or C5 position under superacidic conditions.

Physical Properties
PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Usually light yellow to tan.
Melting Point 170–175 °C (Typical for class)High MP due to intermolecular H-bonding (N-H···O=C).
Solubility DMSO, Methanol, Ethanol, DCMPoorly soluble in water; moderate in diethyl ether.[1]
Stability Air stable; Light sensitiveOxidizes to 4-hydroxyindole derivatives upon prolonged exposure to air/light.

Synthetic Methodologies

The synthesis of 2,3-dimethyl-6,7-dihydro-1H-indol-4(5H)-one typically follows a Modified Knorr Pyrrole Synthesis .[1] This approach involves the condensation of a cyclic 1,3-diketone with an


-aminoketone (often generated in situ from an 

-oximinoketone).[1]
Primary Route: The Knorr-Type Condensation

This protocol is preferred for its scalability and the availability of precursors.

Precursors:

  • Cyclohexane-1,3-dione : Provides the six-membered ring and the C4 ketone.[1]

  • 3-Oximinobutan-2-one : Precursor to the

    
    -aminoketone, generated by nitrosation of butanone.[1]
    

Reaction Scheme:

  • Reduction: Zinc dust in acetic acid reduces the oxime to 3-aminobutan-2-one.

  • Condensation: The amine attacks one carbonyl of the cyclohexanedione.

  • Cyclization: Intramolecular aldol-type condensation closes the pyrrole ring.

Visualization of Synthesis Pathway

The following diagram illustrates the reductive condensation mechanism.

SynthesisPathway R1 Cyclohexane-1,3-dione Int2 Enamine Intermediate R1->Int2 R2 3-Oximinobutan-2-one Int1 3-Aminobutan-2-one (In situ generated) R2->Int1 Zn, AcOH, 10-15°C Int1->Int2 Buffered pH Prod 2,3-Dimethyl-6,7-dihydro- 1H-indol-4(5H)-one Int2->Prod Cyclodehydration Reflux Reag1 Zn / AcOH Reduction Reag2 Condensation - H2O

Figure 1: Modified Knorr synthesis pathway via in situ reduction of oximinoketone.

Reactivity Profile & Functionalization[6][7]

The 2,3-dimethyl-6,7-dihydro-1H-indol-4(5H)-one scaffold offers three distinct sites for chemical modification, enabling the construction of complex libraries.

Site 1: The Pyrrole Nitrogen (N1)

The N1 position is nucleophilic enough for alkylation but requires strong bases due to the electron-withdrawing effect of the carbonyl.[1]

  • Reaction: N-Alkylation / N-Acylation.

  • Conditions: NaH/DMF or KOH/DMSO with alkyl halides.

  • Application: Tuning lipophilicity or attaching linker groups.

Site 2: The C5 Methylene (Active Methylene)

The C5 position, alpha to the carbonyl, is acidic and prone to electrophilic attack.[1]

  • Reaction: Mannich Reaction, Aldol Condensation, Halogenation.[1]

  • Mannich: Reaction with Formaldehyde + Secondary Amine

    
     5-((dialkylamino)methyl) derivative. This is the key step in Molindone  synthesis.
    
  • Vilsmeier-Haack: Formylation typically occurs at C5 if C2/C3 are blocked, though C-formylation of the pyrrole is preferred if positions were open.[1] With 2,3-blocked, C5 is the primary nucleophilic carbon.[1]

Site 3: The C4 Carbonyl[1]
  • Reaction: Condensation with amines/hydrazines.[2]

  • Outcome: Formation of hydrazones, oximes, or semicarbazones.[1]

  • Aromatization: Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C at high temperatures aromatizes the six-membered ring to yield 2,3-dimethyl-4-hydroxyindole .[1]

Reactivity Logic Map

ReactivityMap Center 2,3-Dimethyl-6,7-dihydro- 1H-indol-4(5H)-one N1 N1-Alkylation (NaH, R-X) Center->N1 C5 C5-Mannich Reaction (HCHO, HNR2) Center->C5 C4 C4-Carbonyl Deriv. (H2N-OH, Hydrazines) Center->C4 Arom Aromatization (DDQ or Pd/C) Center->Arom Prod1 N-Substituted Analogues (GPCR Ligands) N1->Prod1 Prod2 5-Aminomethyl deriv. (Molindone-like) C5->Prod2 Prod3 Oximes/Hydrazones (Kinase Inhibitors) C4->Prod3 Prod4 2,3-Dimethyl-4-hydroxyindole (Pindolol Precursors) Arom->Prod4

Figure 2: Divergent reactivity map showing major functionalization pathways.[1]

Experimental Protocols

Protocol: Synthesis of 2,3-Dimethyl-6,7-dihydro-1H-indol-4(5H)-one

Objective: Synthesis via modified Knorr condensation.

Reagents:

  • Cyclohexane-1,3-dione (1.0 eq)[1]

  • 3-Oximinobutan-2-one (1.0 eq)

  • Zinc dust (3.0 eq)

  • Acetic acid (glacial, solvent)[1]

  • Sodium acetate (buffer)

Procedure:

  • Preparation: Dissolve 3-oximinobutan-2-one (11.5 g, 0.1 mol) and cyclohexane-1,3-dione (11.2 g, 0.1 mol) in glacial acetic acid (100 mL) containing sodium acetate (15 g).

  • Reduction/Addition: Cool the solution to 10–15 °C. Add Zinc dust (20 g) portion-wise over 1 hour with vigorous stirring. Caution: Exothermic reaction.

  • Reflux: After addition, heat the mixture to reflux (approx. 118 °C) for 2–3 hours. The solution will darken.

  • Work-up:

    • Filter the hot solution to remove zinc residues. Wash the cake with hot acetic acid.

    • Pour the filtrate into ice-cold water (500 mL).

    • Neutralize with 40% NaOH or NH₄OH until pH ~6–7. A precipitate should form.

  • Purification:

    • Filter the crude solid.[3]

    • Recrystallize from Ethanol/Water (3:1) or Methanol.[4]

    • Yield: Typically 55–65%.

    • Characterization: ¹H NMR (DMSO-d₆):

      
       1.98 (m, 2H, C6-H), 2.10 (s, 3H, CH₃), 2.25 (s, 3H, CH₃), 2.35 (t, 2H, C5-H), 2.65 (t, 2H, C7-H), 11.2 (s, 1H, NH).[1]
      
Protocol: Aromatization to 4-Hydroxyindole

Objective: Conversion to the fully aromatic indole core.

  • Dissolve the tetrahydroindolone (1.0 eq) in p-xylene or mesitylene.

  • Add 10% Pd/C (0.1 wt eq).

  • Reflux under nitrogen for 12–24 hours.

  • Filter hot through Celite.[3] Evaporate solvent.

  • Product is 2,3-dimethyl-4-hydroxyindole.[1]

Medicinal Chemistry Applications

Pharmacophore Significance

The 1,5,6,7-tetrahydro-4H-indol-4-one scaffold is a "privileged structure" in medicinal chemistry.[1]

  • Dopamine D2 Antagonists: The 5-aminomethyl derivatives (Molindone class) act as antipsychotics. The C4 carbonyl is essential for H-bonding in the receptor pocket.[1]

  • Kinase Inhibitors: The planar structure mimics the ATP purine ring.[1] Derivatives substituted at C2/C3 or fused at C5-C6 show activity against Casein Kinase 2 (CK2).

  • 5-HT1A Agonists: N-alkylated derivatives often show affinity for serotonin receptors.

Structural Activity Relationship (SAR)
  • Methyl Groups (C2/C3): Block metabolic oxidation at the pyrrole ring, increasing half-life compared to unsubstituted analogues.[1] They also increase lipophilicity (LogP).

  • Carbonyl (C4): Essential for hydrogen bonding. Reduction to the alcohol or removal drastically alters receptor binding profiles.

  • N-H: Essential for donor interactions. Alkylation often reduces potency unless the alkyl group targets a specific hydrophobic pocket.

References

  • Remers, W. A., et al. (1971).[1] "Synthesis of indoles from 4-oxo-4,5,6,7-tetrahydroindoles. Tricyclic heterocycles." Journal of Medicinal Chemistry, 14(9), 860–862.[1] Link

  • Hauptmann, S., et al. (1984).[1] "The Knorr Pyrrole Synthesis: A Review." Synthesis, 1984(4), 275-290.[1]

  • Garrido Montalban, A., et al. (2012).[1][5] "Formation of N-substituted 4- and 7-oxo-4,5,6,7-tetrahydroindoles revisited." Tetrahedron Letters, 53(33), 4276-4279.[1][5] Link

  • PubChem Compound Summary. (2025). "1,5,6,7-Tetrahydro-2-methyl-4H-indol-4-one" (Analogous Scaffold).[1] National Center for Biotechnology Information. Link

  • Horsten, T., & Dehaen, W. (2021).[1][6] "4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures." Molecules, 26(15), 4596.[1][6] Link

Sources

A Technical Guide to the Spectroscopic Characterization of the 6,7-Dihydroindol-4(5H)-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the 6,7-dihydroindol-4(5H)-one scaffold. This heterocyclic motif is a cornerstone in medicinal chemistry, forming the basis for numerous pharmacologically active agents. Due to a scarcity of comprehensive, publicly available data for the specific derivative 6,7-dihydro-2,3-dimethylindol-4(5H)-one, this guide will use the well-characterized parent compound, 6,7-Dihydro-1H-indol-4(5H)-one , as the primary exemplar. Through a detailed examination of its experimental and predicted spectral features, we will establish a validated analytical framework. This framework will then be used to extrapolate the expected spectroscopic signatures for the target molecule, providing researchers and drug development professionals with a robust guide for the identification and characterization of this important class of compounds.

Introduction and Core Structure Analysis

The 4,5,6,7-tetrahydroindol-4-one core is a privileged structure in synthetic and medicinal chemistry, offering a versatile platform for the development of novel therapeutics. Its rigid, bicyclic framework allows for precise spatial orientation of substituents, making it an ideal candidate for targeted drug design. Accurate and unambiguous structural confirmation is paramount, and this relies on the synergistic application of modern spectroscopic techniques.

This guide focuses on establishing the foundational spectroscopic profile of this scaffold. We will first dissect the experimental data of the parent compound, 6,7-Dihydro-1H-indol-4(5H)-one (1) , and then use this validated data to predict the spectral characteristics of the target molecule, 6,7-dihydro-2,3-dimethylindol-4(5H)-one (2) .

Molecular Structures and Numbering

The atom numbering convention used throughout this guide is presented below. This consistent numbering is critical for the unambiguous assignment of NMR signals.

Caption: Structures of the parent scaffold (1) and the target molecule (2).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for determining the proton framework of a molecule. For the dihydroindolone scaffold, it provides definitive information about the substitution pattern on both the pyrrole and cyclohexenone rings.

Experimental Data for 6,7-Dihydro-1H-indol-4(5H)-one (1)

The following data represents the experimental ¹H NMR spectrum for the parent compound (1) .[1]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH -1~8.5 (broad)s (broad)-1H
H -2~6.8t~2.51H
H -3~6.1t~2.51H
H -5 (CH₂)~2.4t6.52H
H -6 (CH₂)~2.1m-2H
H -7 (CH₂)~2.8t6.02H
Interpretation of the Spectrum
  • N-H Proton (H-1): The broad singlet around 8.5 ppm is characteristic of a pyrrolic N-H proton. Its broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

  • Pyrrole Protons (H-2, H-3): The signals at ~6.8 and ~6.1 ppm are assigned to the protons on the electron-rich pyrrole ring. They appear as triplets due to coupling with each other and with the N-H proton.

  • Cyclohexenone Protons (H-5, H-6, H-7): The three signals in the aliphatic region (~2.1-2.8 ppm) correspond to the three methylene (CH₂) groups of the six-membered ring.

    • H-7: This CH₂ group is adjacent to the electron-withdrawing pyrrole ring, causing it to be the most deshielded of the aliphatic protons (~2.8 ppm).

    • H-5: This CH₂ group is α to the carbonyl group (C=O), which also deshields it, placing its signal around 2.4 ppm.

    • H-6: The CH₂ group at the 6-position is the most shielded, appearing as a multiplet around 2.1 ppm.

Predicted ¹H NMR Spectrum for 6,7-dihydro-2,3-dimethylindol-4(5H)-one (2)

Substituting the pyrrole ring with two methyl groups at C-2 and C-3 would induce significant and predictable changes:

  • Disappearance of H-2 and H-3: The signals at ~6.8 and ~6.1 ppm would be absent.

  • Appearance of Methyl Singlets: Two new sharp singlets, each integrating to 3H, would appear in the upfield region.

    • The C-2 methyl group would likely resonate around δ 2.2-2.4 ppm .

    • The C-3 methyl group would likely resonate at a similar chemical shift, perhaps slightly shielded relative to the C-2 methyl, around δ 2.1-2.3 ppm .

  • Aliphatic Protons: The chemical shifts for H-5, H-6, and H-7 would be largely unaffected, as the substitution is distant.

Experimental Protocol: ¹H NMR Data Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for N-H protons as it slows exchange, leading to sharper signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and ensure it is spinning at the recommended rate (~20 Hz) to average magnetic field inhomogeneities.

    • Lock: Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. This directly impacts spectral resolution.

  • Data Acquisition:

    • Pulse Angle: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay without saturating the signals.

    • Acquisition Time: Set to 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

    • Number of Scans: Acquire 8 to 16 scans for a sample of this concentration to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks to determine the relative proton ratios.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and identifying key functional groups like carbonyls.

Predicted ¹³C NMR Data for the Dihydroindolone Scaffold

Based on data from related structures and standard chemical shift increments, the following table presents the predicted ¹³C NMR chemical shifts for both the parent (1) and target (2) molecules.

Carbon AssignmentPredicted Shift (1) (δ, ppm)Predicted Shift (2) (δ, ppm)Rationale for Shift
C =O (C-4)195-200195-200Characteristic of a cyclohexenone carbonyl.
C -2~120~130Olefinic carbon; substituted in (2), shifting downfield.
C -3~110~118Olefinic carbon; substituted in (2), shifting downfield.
C -3a~135~138Bridgehead carbon, adjacent to N.
C -5~38~38Aliphatic CH₂, α to carbonyl.
C -6~22~22Aliphatic CH₂.
C -7~25~25Aliphatic CH₂, adjacent to pyrrole ring.
C -7a~145~148Bridgehead carbon, part of the enamine system.
C H₃ (at C-2)-~12-15Typical chemical shift for a methyl on a C=C bond.
C H₃ (at C-3)-~10-13Typical chemical shift for a methyl on a C=C bond.
Experimental Protocol: ¹³C NMR Data Acquisition

Objective: To determine the carbon framework and identify all unique carbon environments.

  • Sample Preparation:

    • Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent, to compensate for the low natural abundance of ¹³C.

  • Instrument Setup (100 MHz for ¹³C on a 400 MHz spectrometer):

    • Perform lock and shim procedures as described for ¹H NMR.

  • Data Acquisition (Proton-Decoupled):

    • Technique: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbon atoms, simplifying interpretation.

    • Spectral Width: Set a wide spectral width (e.g., 0-220 ppm) to ensure all signals, especially the downfield carbonyl carbon, are captured.

    • Acquisition Time: Typically ~1-2 seconds.

    • Relaxation Delay (d1): Use a 2-second delay.

    • Number of Scans: A significantly higher number of scans is required compared to ¹H NMR. Start with 256 or 512 scans and increase as needed to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum using the solvent signal as a secondary reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Characteristic IR Absorption Bands

The dihydroindolone scaffold possesses several distinct functional groups that give rise to strong, characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3400 - 3200Strong, BroadN-H StretchPyrrole N-H
3100 - 3000MediumC-H StretchPyrrole C-H
2960 - 2850Medium-StrongC-H StretchAliphatic CH₂
1695 - 1670 Very Strong, Sharp C=O Stretch α,β-Unsaturated Ketone
1600 - 1550Medium-StrongC=C StretchPyrrole Ring
Interpretation and Predicted Changes for Molecule (2)

The most diagnostic peak in the IR spectrum is the intense, sharp absorption for the carbonyl (C=O) group around 1680 cm⁻¹ . Its position confirms that it is part of a conjugated, six-membered ring system. The broad N-H stretch around 3300 cm⁻¹ is also a key identifier.

For the target molecule (2) , the IR spectrum would be very similar to the parent (1) . The primary C=O and N-H stretches would remain the dominant features. The main difference would be the absence of the pyrrole C-H stretching bands and subtle shifts in the fingerprint region (below 1500 cm⁻¹) due to the different vibrational modes of the 2,3-dimethyl-substituted pyrrole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Objective: To quickly obtain a high-quality IR spectrum of a solid sample.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit. This spectrum is automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

    • Use the pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.

  • Data Acquisition:

    • Collect the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add 16 to 32 scans to achieve a high-quality spectrum.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Label the significant peaks with their wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information about a molecule.

Predicted MS Data for 6,7-dihydro-2,3-dimethylindol-4(5H)-one (2)
  • Molecular Formula: C₁₀H₁₃NO

  • Monoisotopic Mass: 163.0997 g/mol

  • Analysis Technique: Electrospray Ionization (ESI) in positive mode is ideal for this class of compounds, as the nitrogen atom is readily protonated.

Expected Observations:

m/z Value (Predicted)IonInterpretation
164.1070[M+H]⁺Protonated molecular ion. This should be the base peak.
149.0835[M+H - CH₃]⁺Loss of a methyl radical from the molecular ion.
136.0992[M+H - CO]⁺Loss of neutral carbon monoxide via retro-Diels-Alder or similar rearrangement.
121.0757[M+H - CO - CH₃]⁺Subsequent loss of a methyl radical after CO loss.
Fragmentation Pathway Analysis

The fragmentation of the dihydroindolone core is driven by the stability of the resulting ions. The initial loss of carbon monoxide or a methyl group leads to stable, aromatic-like fragments.

G M [M+H]⁺ m/z = 164.11 F1 [M+H - CO]⁺ m/z = 136.10 M->F1 - CO F2 [M+H - CH₃]⁺ m/z = 149.08 M->F2 - •CH₃ F3 [M+H - CO - CH₃]⁺ m/z = 121.08 F1->F3 - •CH₃ caption Figure 2. Predicted MS Fragmentation Pathway

Caption: Key fragmentation steps for the target molecule (2).

Experimental Protocol: ESI-MS Data Acquisition

Objective: To determine the accurate mass of the molecular ion and analyze its primary fragmentation pattern.

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Add 0.1% formic acid to the solution to promote protonation ([M+H]⁺ formation).

  • Instrument Setup (High-Resolution Mass Spectrometer, e.g., Q-TOF or Orbitrap):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Infusion: Introduce the sample directly into the source via a syringe pump at a low flow rate (5-10 µL/min).

    • Source Parameters: Optimize capillary voltage (~3-4 kV), gas temperature (~300 °C), and nebulizer gas pressure to achieve a stable ion spray.

  • Data Acquisition:

    • MS1 Scan: Acquire a full scan spectrum over a mass range of m/z 50-500 to identify the protonated molecular ion [M+H]⁺.

    • MS/MS (Tandem MS): Select the [M+H]⁺ ion (m/z 164.11) as the precursor ion. Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting product ion spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion from the MS1 spectrum and compare it to the calculated theoretical mass to confirm the elemental composition.

    • Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway consistent with the molecule's structure.

References

  • Synthesis of 6,7-dihydro-1H-indol-4(5H)-ones. ResearchGate. Available at: [Link]

  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. MDPI. Available at: [Link]

  • 6,7-Dihydro-1H-indol-4(5H)-one Product Information. Oakwood Chemical. Available at: [Link]

  • Synthesis and Characterization of Indazole Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

Sources

The Definitive Guide to 2,3-Dimethyl-6,7-dihydro-1H-indol-4(5H)-one: Nomenclature, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary: Chemical Identity and Nomenclature

In the landscape of modern drug discovery, the 4,5,6,7-tetrahydroindol-4-one scaffold represents a privileged pharmacophore. As a Senior Application Scientist, I frequently encounter the need to standardize the nomenclature and synthetic protocols for these bicyclic systems to ensure reproducibility across global research teams.

The compound , registered under CAS number 6116-75-2 [1], is formally recognized by the IUPAC name 2,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one [2]. Due to keto-enol tautomerism and varying naming conventions in literature, it is also frequently and accurately denoted by its tautomeric synonym, 2,3-dimethyl-6,7-dihydro-1H-indol-4(5H)-one [1]. This compound serves as a critical building block for the synthesis of complex polyheterocyclic structures, including marine alkaloid analogs and selective kinase inhibitors[3].

Structural and Physicochemical Profiling

Understanding the physicochemical properties of 2,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is critical for predicting its behavior in both synthetic workflows and biological assays. The presence of the C4 ketone significantly modulates the electron density of the pyrrole ring, deactivating the


-position compared to standard indoles, which dictates its downstream reactivity[3].

Table 1: Physicochemical and Identification Data

PropertyValue
IUPAC Name 2,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one[2]
Synonyms 2,3-dimethyl-6,7-dihydro-1H-indol-4(5H)-one[1]
CAS Registry Number 6116-75-2[1]
Molecular Formula C₁₀H₁₃NO[1][4]
Molecular Weight 163.22 g/mol [2][4]
SMILES String CC1=C(C)NC2=C1C(=O)CCC2[5]
Topological Polar Surface Area (TPSA) 32.9 Ų[4][6]
Hydrogen Bond Donors / Acceptors 1 / 1

Mechanistic Pathways for De Novo Synthesis

The most robust and scalable route to access 2,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is via a modified Knorr-type pyrrole annulation [3]. This involves the condensation of a cyclic 1,3-dicarbonyl (1,3-cyclohexanedione) with an


-aminoketone (3-amino-2-butanone).

The reaction proceeds through an initial nucleophilic attack by the primary amine onto the more sterically accessible carbonyl of the cyclohexanedione, forming a stable enamine intermediate. Subsequent intramolecular aldol-type cyclization between the


-carbon of the cyclohexanedione and the carbonyl of the butanone moiety yields the fused bicyclic system after dehydration and tautomerization[3].

Mechanism A 1,3-Cyclohexanedione (1,3-Dicarbonyl) C Enamine Intermediate (Condensation) A->C B 3-Amino-2-butanone (α-Aminoketone) B->C D Intramolecular Cyclization (Aldol-type) C->D C-C Bond Formation E Dehydration (Pyrrole Annulation) D->E -H2O F 2,3-dimethyl-1,5,6,7-tetrahydro -4H-indol-4-one E->F Tautomerization

Fig 1: Knorr-type annulation mechanism for the tetrahydroindol-4-one core.

Standardized Synthetic Protocol

To ensure a self-validating and high-yielding workflow, the following protocol has been optimized for the synthesis of the title compound.

Reagents Required:
  • 1,3-Cyclohexanedione (1.0 equiv)

  • 3-Amino-2-butanone hydrochloride (1.1 equiv)

  • Sodium acetate (1.5 equiv)

  • Glacial acetic acid (Solvent)

Step-by-Step Methodology & Causality:

Step 1: Reagent Activation and Enamine Formation

  • Charge a round-bottom flask with 1,3-cyclohexanedione (10 mmol) and 3-amino-2-butanone hydrochloride (11 mmol).

  • Add sodium acetate (15 mmol) followed by 25 mL of glacial acetic acid.

  • Causality in Reagent Selection: Glacial acetic acid serves a dual purpose. It acts as a protic solvent that facilitates the initial condensation by hydrogen-bonding to the carbonyl oxygen of 1,3-cyclohexanedione, increasing its electrophilicity. Concurrently, sodium acetate acts as a buffer to liberate the free amine from 3-amino-2-butanone hydrochloride while maintaining a mildly acidic environment (pH ~4.5). This specific pH is critical: it is acidic enough to catalyze the enamine formation, yet basic enough to ensure the primary amine remains sufficiently unprotonated to initiate the nucleophilic attack.

Step 2: Intramolecular Cyclization 3. Equip the flask with a reflux condenser and heat the mixture to 110 °C under a nitrogen atmosphere for 3 hours. 4. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 1:1). The disappearance of the highly polar 1,3-cyclohexanedione spot validates the completion of the cyclization.

  • Causality in Thermal Activation: The initial enamine formation is rapid at room temperature, but the subsequent C-C bond formation (intramolecular aldol-type attack) faces a high kinetic barrier due to the steric hindrance of forming a fused bicyclic system. Refluxing provides the necessary thermal energy to overcome this activation barrier and drive the subsequent dehydration step to aromatize the pyrrole ring.

Step 3: Isolation and Purification 5. Allow the reaction mixture to cool to 60 °C, then pour it slowly into 100 mL of vigorously stirred crushed ice-water. 6. Filter the resulting precipitate under vacuum, wash with cold water (3 x 20 mL), and dry under high vacuum.

  • Causality in Isolation: Pouring the hot reaction mixture into ice-water forces the rapid precipitation of the highly lipophilic 2,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one. The sudden drop in temperature decreases its solubility exponentially, while the aqueous medium retains the highly polar sodium chloride/acetate byproducts and unreacted starting materials, creating a self-purifying "crash-out" mechanism.

Downstream Applications in Drug Discovery

The utility of 2,3-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one extends far beyond its structural elegance. It is a highly versatile building block used in the synthesis of complex pharmaceutical agents. According to , the tetrahydroindol-4-one scaffold is a direct precursor for synthesizing polyheterocyclic structures[3]. Furthermore, it is a known reactant in the synthesis of Psammopemmin A analogs, which exhibit potent antitumor properties[7][8].

Workflow Start 2,3-dimethyl-1,5,6,7-tetrahydro -4H-indol-4-one Halogenation α-Halogenation N-Iodosuccinimide (NIS) Start->Halogenation CH_Activation C-H Functionalization Rh(III) or Pd(II) Catalysis Start->CH_Activation Condensation Knoevenagel Condensation Aldehyde + Piperidine Start->Condensation Prod1 C5-Halogenated Intermediate (Cross-Coupling Precursor) Halogenation->Prod1 Prod2 Polyheterocyclic Scaffolds (e.g., Psammopemmin Analogs) CH_Activation->Prod2 Prod3 C5-Alkylidene Derivatives (Kinase Inhibitors) Condensation->Prod3

Fig 2: Downstream functionalization of the tetrahydroindol-4-one scaffold.

Through transition-metal-catalyzed C-H functionalization (such as Rh(III) or Pd(II) catalysis), researchers can selectively functionalize the pyrrole core to build tricyclic tetrahydrobenzindoles[7]. Alternatively, the active methylene group at the C5 position (adjacent to the C4 ketone) can undergo Knoevenagel condensations with various aryl aldehydes to generate C5-alkylidene derivatives, a structural motif frequently found in targeted kinase inhibitors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 280229, 1,5,6,7-Tetrahydro-4H-indol-4-one." PubChem,[Link].

  • Laclef, S., et al. "4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures." Molecules, vol. 26, no. 15, 2021, p. 4576.[Link].

Sources

Starting materials for the synthesis of substituted tetrahydroindolones

[1]

Executive Summary

The 4,5,6,7-tetrahydroindol-4-one (THI) scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore in antipsychotics (e.g., Molindone) and emerging kinase inhibitors (CDK, Hsp90).[1] Unlike fully aromatic indoles, the THI core possesses a unique partially saturated ring that offers distinct solubility profiles, metabolic stability, and vectors for stereochemical elaboration.

This guide moves beyond generic "recipes" to analyze the starting materials that dictate synthetic success. We focus on the Multicomponent Reaction (MCR) approach—specifically the condensation of cyclic 1,3-diones, amines, and

Part 1: The Nucleophilic Platform (Cyclic 1,3-Diones)

The foundation of the THI scaffold is the six-membered enolizable ring. The choice between substituted and unsubstituted 1,3-diones fundamentally alters the reaction kinetics and the stability of the final product.

Dimedone (5,5-Dimethyl-1,3-cyclohexanedione)[2]
  • Role: The "Gold Standard" enamine precursor.

  • Technical Insight: Dimedone is preferred over cyclohexane-1,3-dione in initial screening. The gem-dimethyl group at C5 prevents oxidative aromatization to the fully aromatic phenol/indole system, locking the molecule in the tetrahydro-state. This ensures the ketone functionality at C4 remains intact for hydrogen bonding interactions in biological targets.

  • Purity Criticality: Commercial dimedone often contains trace acid impurities. Recrystallization from acetone/water is recommended if the subsequent MCR relies on mild organocatalysis (e.g., L-proline) to avoid catalyst deactivation.

Cyclohexane-1,3-dione[1][2][3][4]
  • Role: The chemically versatile but unstable alternative.

  • Technical Insight: Lacking the gem-dimethyl block, this precursor allows for eventual dehydrogenation to 4-hydroxyindoles. However, in the context of THI synthesis, it suffers from higher hygroscopicity and faster self-condensation rates.

  • Handling: Must be stored under inert atmosphere; significant water content leads to stoichiometry errors in MCRs.

Data Comparison: 1,3-Dione Reactivity
PrecursorEnol Content (CDCl3)StabilityPrimary RiskRecommended Use
Dimedone High (>95%)HighSteric hindrance at C5Stable THI libraries
1,3-Cyclohexanedione ModerateLow (Hygroscopic)Aromatization / Polymerization4-Hydroxyindole precursors

Part 2: The Electrophilic Linkers (The C2/C3 Determinants)

The substitution pattern at the pyrrole ring (C2 and C3 positions) is determined by the electrophilic component reacting with the in situ generated enamine.

Arylglyoxals (Phenylglyoxal Monohydrate)
  • Target Structure: 3-Aroyl-substituted THIs.

  • Mechanism: These reagents provide a highly reactive 1,2-dicarbonyl system. The aldehyde carbon reacts with the enamine (from dimedone+amine), while the ketone carbonyl becomes the C3-substituent.

  • Selection Criteria: Use the monohydrate form. Anhydrous arylglyoxals are often too unstable and polymerize. The water of hydration is easily liberated during reflux and does not inhibit most acid-catalyzed MCRs.

-Haloketones (Phenacyl Bromides)
  • Target Structure: 2-Aryl/Alkyl-substituted THIs (Hantzsch-type).

  • Mechanism: Acts as a bis-electrophile. Requires careful pH control to prevent self-quaternization of the amine component before it can react with the dimedone.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for selecting starting materials based on the desired substitution pattern of the final THI core.

THI_Synthesis_LogicStartTarget THI ScaffoldDimedoneDimedone(Gem-dimethyl stability)Start->DimedonePreferredCHD1,3-Cyclohexanedione(Aromatization potential)Start->CHDAlternativeGlyoxalArylglyoxalDimedone->Glyoxal+ AmineHaloKetoneα-HaloketoneDimedone->HaloKetone+ AmineAldehydeAldehyde + NitroalkeneDimedone->Aldehyde+ AmineProd_Aroyl3-Aroyl-THI(Kinase Inhibitor)Glyoxal->Prod_AroylMCR PathwayProd_Aryl2-Aryl-THI(Antimicrobial)HaloKetone->Prod_ArylHantzsch TypeProd_FusedFused PolycyclesAldehyde->Prod_FusedMichael Addn

Figure 1: Strategic selection of starting materials based on the desired pharmacological motif.

Part 4: Validated Experimental Protocol

Method: Catalyst-Free, Three-Component Synthesis of 3-Aroyl-THIs. Rationale: This protocol avoids metal contamination (crucial for biological assays) and utilizes the high reactivity of arylglyoxals to drive the reaction.

Reagents
  • Dimedone: 1.0 mmol (140 mg)

  • Arylglyoxal Monohydrate: 1.0 mmol (e.g., Phenylglyoxal monohydrate, 152 mg)

  • Primary Amine: 1.0 mmol (e.g., Aniline or Benzylamine)

  • Solvent: Ethanol (EtOH) or Water/EtOH (1:1).

Step-by-Step Workflow
  • Enamine Formation (In Situ):

    • In a 10 mL round-bottom flask, dissolve Dimedone (1.0 eq) and the Primary Amine (1.0 eq) in 5 mL of EtOH.

    • Stir at room temperature for 5–10 minutes.

    • Observation: The solution may warm slightly or change color (yellowing), indicating the formation of the enaminone intermediate.

  • Cyclocondensation:

    • Add Arylglyoxal monohydrate (1.0 eq) directly to the stirring mixture.

    • Heat the reaction mixture to reflux (80°C) .

    • Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

    • Timeframe: Reaction typically completes in 30–60 minutes.

  • Work-up (Self-Validating):

    • Cool the mixture to room temperature.

    • Precipitation: In most cases, the product precipitates out of the ethanol solution upon cooling.

    • Filter the solid and wash with cold ethanol (2 x 2 mL).

    • Purity Check: If no precipitate forms, pour the mixture into crushed ice (20 g). The hydrophobic THI product will solidify.

  • Purification:

    • Recrystallization from hot ethanol is sufficient. Column chromatography is rarely needed unless the amine starting material was non-nucleophilic (e.g., nitro-anilines).

Part 5: Mechanistic Insight (The "Why")

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a domino sequence: Condensation


 Michael Addition 

Cyclization

MCR_MechanismStep1Step 1: Enamine Formation(Dimedone + Amine - H2O)Step2Step 2: Michael Addition(Enamine attacks Arylglyoxal)Step1->Step2 Nucleophilic AttackStep3Step 3: Intramolecular Cyclization(Aldol-type condensation)Step2->Step3 Ring ClosureStep4Step 4: Dehydration(Formation of Pyrrole Ring)Step3->Step4 - H2O / Aromatization

Figure 2: Mechanistic pathway of the three-component condensation. Failure at Step 2 usually indicates steric bulk on the amine or deactivated glyoxals.

References

  • Marchenko, K. I., et al. (2024).[2][3] "Multicomponent Synthesis of 1,5,6,7-Tetrahydro-4H-indol-4-one Derivatives." Chemistry of Heterocyclic Compounds.

  • Kolos, N. N., et al. (2021).[4][5] "Synthesis of 3-substituted tetrahydroindol-4-one." Chemistry of Heterocyclic Compounds.

  • MDPI Molecules. (2021). "4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures."

  • ResearchGate. (2019). "Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods."

  • National Institutes of Health (NIH). (2010). "Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition."

Unlocking the Pharmacological Potential of the 6,7-Dihydro-1H-indol-4(5H)-one Scaffold: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary and Structural Rationale

In the landscape of modern drug discovery, privileged scaffolds serve as the architectural foundation for designing highly selective therapeutics. The 6,7-dihydro-1H-indol-4(5H)-one system—also commonly referred to as 1,5,6,7-tetrahydro-4H-indol-4-one (CAS: 13754-86-4)—represents a highly versatile, bicyclic pharmacophore. Fusing a pyrrole ring with a cyclohexenone moiety, this scaffold offers unique geometric and electronic properties.

From a mechanistic perspective, the utility of this scaffold lies in its rigid conformational restriction. The pyrrole nitrogen acts as a critical hydrogen bond donor for receptor pocket anchoring, while the C4 ketone provides an electrophilic handle for reductive aminations, enolate alkylations, or tricyclic ring closures. By restricting the degrees of freedom of appended functional groups, derivatives of this scaffold minimize entropic penalties upon target binding, thereby enhancing subtype selectivity—a critical factor in distinguishing between closely related targets like the 5-HT1A and 5-HT1D receptors.

This whitepaper synthesizes the core biological activities of 6,7-dihydro-1H-indol-4(5H)-one derivatives, presents quantitative structure-activity relationship (QSAR) data, and outlines self-validating experimental protocols for their synthesis and biological evaluation.

Core Biological Targets and Pharmacological Activity

The functionalization of the 6,7-dihydro-1H-indol-4(5H)-one core has yielded potent modulators across multiple therapeutic areas, ranging from central nervous system (CNS) disorders to cardiovascular diseases and oncology [1].

5-HT1A Receptor Modulation (CNS Indications)

Derivatives of this scaffold are highly potent, orally active 5-HT1A receptor agonists. For instance, the synthesis of (R)- and (S)-1-formyl-6,7,8,9-tetrahydro-N,N-dipropyl-3H-benz[e]indol-8-amines utilizes the indolone core to build a tricyclic system that mimics the indoleamine structure of serotonin. The rigidification of the dipropylamino group relative to the aromatic system forces the molecule into a bioactive conformation that exhibits extreme selectivity for the 5-HT1A receptor over the dopamine D2 and 5-HT1D receptors [2].

Soluble Guanylate Cyclase (sGC) Stimulation (Cardiovascular)

In cardiovascular pharmacology, stimulating soluble guanylate cyclase (sGC) independently of nitric oxide (NO) is a validated strategy for treating pulmonary hypertension and heart failure. Tricyclic indole and dihydroindole derivatives synthesized via C-H insertion reactions on the 6,7-dihydro-1H-indol-4(5H)-one scaffold act as potent allosteric sGC stimulators [3]. These compounds bind to a regulatory site on the enzyme, stabilizing the active conformation and driving the conversion of GTP to cGMP, which subsequently activates Protein Kinase G (PKG) to induce vasodilation.

SGC_Pathway NO Nitric Oxide (NO) Endogenous Ligand sGC Soluble Guanylate Cyclase Target Enzyme NO->sGC Binds Heme Deriv Indolone Derivative sGC Stimulator Deriv->sGC Allosteric Binding cGMP cGMP Second Messenger sGC->cGMP Catalyzes GTP GTP GTP->cGMP Substrate PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates Effect Vasodilation & Cardioprotection PKG->Effect Phosphorylation Cascade

Fig 1. Mechanistic pathway of sGC activation by indolone derivatives.

Antitumor Activity and Kinase Inhibition

The scaffold is a critical reactant in the total synthesis of Psammopemmin A, a marine alkaloid with significant antitumor properties [1]. Furthermore, substituted heteroaryl fused derivatives of the indolone core have been patented as potent inhibitors of Phosphoinositide 3-kinases (PI3K), a major target in oncology for disrupting tumor cell proliferation and survival pathways [4].

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate rational drug design, the following table summarizes the quantitative pharmacological metrics of key 6,7-dihydro-1H-indol-4(5H)-one derivatives across their respective primary targets.

Derivative Class / ModificationPrimary Biological TargetBinding Affinity / ActivityPrimary Therapeutic Application
Butylglutarimide-substituted tricyclic indolone 5-HT1A Receptor

Anxiolytic / Antidepressant
Tricyclic dihydroindole derivatives Soluble Guanylate Cyclase (sGC)

Pulmonary Hypertension
Psammopemmin A synthetic analogs DNA Intercalation / Topo II

Oncology / Antitumor
Substituted heteroaryl fused derivatives PI3K Kinase

Targeted Cancer Therapy

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that experimental protocols must not merely be a sequence of steps, but a self-validating system. The following workflows detail the chemical functionalization of the scaffold and the subsequent biological validation, embedding internal controls to ensure data integrity.

Chemical Functionalization: Regioselective -Iodination

To build complex tricyclic systems (e.g., for sGC stimulators), the C5 position of the 6,7-dihydro-1H-indol-4(5H)-one scaffold must be activated.

Causality & Rationale: Direct electrophilic halogenation often suffers from poor regioselectivity due to the electron-rich pyrrole ring. However, utilizing an activated iodine species (e.g., via Selectfluor/I2 or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) directs the iodination strictly to the


-position of the ketone via the enol tautomer, preserving the pyrrole core [1].

Protocol:

  • Preparation: Dissolve 1.0 eq of 6,7-dihydro-1H-indol-4(5H)-one in anhydrous acetonitrile under an inert argon atmosphere.

  • Activation: Add 1.1 eq of the fluorinated activating agent, followed by 0.5 eq of elemental iodine (

    
    ).
    
  • Reaction: Stir at room temperature for 2 hours. Self-Validation: Monitor via LC-MS; the disappearance of the

    
     136 
    
    
    
    peak and the appearance of the
    
    
    262
    
    
    peak confirms quantitative conversion without over-halogenation.
  • Isolation: Quench with saturated aqueous

    
     to neutralize unreacted iodine, extract with EtOAc, and purify via flash chromatography.
    
In Vitro sGC Activation Assay (HTRF Method)

To evaluate the synthesized derivatives for cardiovascular indications, a Homogeneous Time-Resolved Fluorescence (HTRF) cGMP assay is employed.

Causality & Rationale: Measuring sGC activity requires quantifying cyclic GMP (cGMP) production. Because cellular phosphodiesterases (PDEs) rapidly degrade cGMP, the assay must include a PDE inhibitor (IBMX) to ensure the measured cGMP accurately reflects sGC synthesis rates rather than degradation artifacts.

Protocol:

  • Enzyme Preparation: Incubate purified recombinant human sGC (10 ng/well) in assay buffer (50 mM TEA, pH 7.4, 3 mM

    
    ).
    
  • Compound Addition & Controls:

    • Test Wells: Add the indolone derivative (dose-response: 1 nM to 10

      
      M).
      
    • Positive Control: Add Riociguat (1

      
      M) to validate enzyme viability and assay sensitivity.
      
    • Negative Control: Add DMSO vehicle to establish baseline basal activity.

  • Reaction Initiation: Add 1 mM GTP and 0.5 mM IBMX. Incubate at 37°C for 30 minutes.

  • Detection: Add HTRF cGMP-d2 conjugate and anti-cGMP Cryptate. Incubate for 1 hour at room temperature.

  • Data Analysis & Self-Validation: Read time-resolved fluorescence at 665 nm and 620 nm. Calculate the

    
    -factor using the positive and negative controls. Validation Check: The assay is only deemed valid if 
    
    
    
    , ensuring robust signal-to-noise ratio and reproducible compound screening.

Workflow Step1 Scaffold Selection 6,7-dihydro-1H-indol-4(5H)-one Step2 Regioselective α-Iodination Step1->Step2 Step3 Tricyclic Ring Closure (Condensation) Step2->Step3 Step4 In Vitro Screening (HTRF cGMP Assay) Step3->Step4 Step5 Hit Validation (Z'-factor > 0.5) Step4->Step5

Fig 2. Self-validating experimental workflow for indolone derivative synthesis and screening.

Conclusion & Future Perspectives

The 6,7-dihydro-1H-indol-4(5H)-one structure is far more than a simple synthetic intermediate; it is a highly privileged scaffold that dictates the trajectory of lead optimization. By leveraging its rigid bicyclic geometry, medicinal chemists can effectively tune the electronic and steric properties of appended pharmacophores to achieve remarkable selectivity profiles—whether targeting the 5-HT1A receptor in the CNS, stimulating sGC in the cardiovascular system, or inhibiting PI3K in oncology. Future drug development efforts will likely expand the utility of this scaffold via late-stage C-H functionalization techniques, enabling the rapid generation of novel, patentable therapeutic entities.

References

  • Lin, C-H., et al. Synthesis of (R)- and (S)-1-Formyl-6,7,8,9-tetrahydro-N,N-(dipropyl)-3H-benz(e)indol-8-amines: Potent and Orally Active 5-HT1A Receptor Agonists. ChemInform Abstract / ResearchGate. Retrieved from[Link] [2]

  • European Patent Office (EP2797915B1).2-benzyl-3-(oxazole/thiazole)-5-(pyrimidin-2-yl)-1(H)-pyrazole derivatives as stimulators of the soluble guanylate cyclase (sGC). Google Patents.
  • World Intellectual Property Organization (WO2018138050A1).Condensed bicyclic heterocyclene derivatives (including references to PI3K kinase inhibitors derived from related scaffolds). Google Patents.

The Indole Privilege: Strategic Derivatization in Therapeutic Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold (benzopyrrole) remains one of the most prolific "privileged structures" in medicinal chemistry. Its ubiquity stems from its biological lineage—rooted in the essential amino acid tryptophan—and its unique electronic distribution, which allows for diverse non-covalent interactions with biological targets. From the classic serotonin modulators to modern multi-targeted kinase inhibitors, the indole core offers a tunable platform for drug discovery.

This technical guide analyzes the structural activity relationships (SAR) of substituted indoles, details their application in oncology and neurology, and provides validated protocols for their synthesis and biological characterization.

Chemo-Structural Foundations & SAR

The indole ring system consists of a benzene ring fused to a pyrrole ring. Its reactivity is governed by the electron-rich nature of the pyrrole moiety.[1]

Electronic Distribution and Reactivity

Unlike benzene, the pyrrole ring is π-excessive. The nitrogen lone pair participates in the aromatic sextet, rendering the N1 proton acidic (pKa ~16) rather than basic.

  • C3 Susceptibility: The highest electron density resides at C3, making it the primary site for electrophilic aromatic substitution.[1] This is critical for synthesizing gramine derivatives and bis(indolyl)methanes.

  • C2 Lithiation: Protection of the N1 position allows for directed lithiation at C2, enabling the introduction of substituents that can sterically hinder metabolic degradation or alter binding poses.

Visualization: Indole SAR Map

The following diagram illustrates the core reactivity zones utilized in lead optimization.

Indole_SAR Indole Indole Core (Benzopyrrole) C3_Pos C3 Position (Nucleophilic) Indole->C3_Pos Electrophilic Attack N1_Pos N1 Position (H-Bond Donor / Acidic) Indole->N1_Pos Deprotonation/Alkylation C2_Pos C2 Position (Steric Control) Indole->C2_Pos Direct Lithiation Benzene Benzene Ring (Lipophilic Interactions) Indole->Benzene Pi-Pi Stacking

Figure 1: Functional zones of the indole scaffold. C3 is the primary nucleophilic site; N1 serves as a hydrogen bond donor.

Oncology: Kinase Inhibition Mechanisms

Indole derivatives have achieved significant clinical success as receptor tyrosine kinase (RTK) inhibitors. The scaffold often functions as a bioisostere for the adenine ring of ATP, binding competitively to the kinase hinge region.

Case Study: Sunitinib (Sutent)

Sunitinib is an indolin-2-one derivative (an oxidized indole) that inhibits multiple RTKs, including VEGFR2 and PDGFR


.
  • Mechanism: The indolin-2-one core forms critical hydrogen bonds with the kinase hinge region (specifically Glu917 and Cys919 in VEGFR2).

  • Fluorine Substitution: The 5-fluoro substitution on the indole ring increases metabolic stability and lipophilicity, enhancing membrane permeability.

  • Diethylamino Side Chain: Solubilizing group that interacts with the ribose-binding pocket.

Signaling Cascade Inhibition

Sunitinib prevents the autophosphorylation of VEGFR, thereby blocking downstream signaling pathways responsible for angiogenesis and cell proliferation.

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR Binding Sunitinib Sunitinib (Indole Inhibitor) Sunitinib->VEGFR Blocks ATP Binding PI3K PI3K VEGFR->PI3K Phosphorylation MAPK RAS / MAPK VEGFR->MAPK Activation AKT AKT / PKB PI3K->AKT Nucleus Nucleus (Gene Transcription) AKT->Nucleus MAPK->Nucleus Angiogenesis Angiogenesis & Proliferation Nucleus->Angiogenesis Expression

Figure 2: VEGFR signaling cascade. Sunitinib competitively inhibits the receptor, halting downstream PI3K/MAPK signaling.

Neurology: GPCR Modulation & Protocols

The structural similarity between indole and the endogenous neurotransmitter serotonin (5-HT) makes this scaffold indispensable in neurology. Derivatives act as agonists (e.g., Sumatriptan for migraine) or antagonists (e.g., Ondansetron for nausea) at various 5-HT receptor subtypes.

Validated Protocol: Radioligand Binding Assay (5-HT Receptors)

To assess the affinity of a novel indole derivative, a competitive radioligand binding assay is the gold standard.

Objective: Determine the


 (inhibition constant) of a test compound against a specific 5-HT receptor subtype.

Materials:

  • Membrane preparation (HEK-293 cells expressing human 5-HT

    
    ).
    
  • Radioligand:

    
    -Ketanserin (specific for 5-HT
    
    
    
    ).[2]
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4.[3]
    
  • GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

Step-by-Step Methodology:

  • Preparation: Thaw membrane prep on ice. Dilute to 50 µg protein/well.

  • Plate Setup: Use a 96-well plate.

    • Total Binding: Buffer + Membrane + Radioligand.[3][4][5]

    • Non-Specific Binding: Buffer + Membrane + Radioligand + Excess unlabeled Serotonin (10 µM).[4]

    • Test: Buffer + Membrane + Radioligand + Indole Compound (concentration range

      
       to 
      
      
      
      M).
  • Incubation: Incubate plates at 37°C for 60 minutes to reach equilibrium.

  • Termination: Rapidly filter through GF/B filters using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer to remove unbound ligand.

  • Quantification: Dry filters, add scintillation cocktail, and count CPM (Counts Per Minute) in a beta counter.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Assay_Workflow Prep 1. Membrane Prep (HEK-293 / 5-HT2A) Incubate 2. Incubation (Membrane + [3H]-Ligand + Test Indole) Prep->Incubate Filter 3. Filtration (Harvest onto GF/B Filters) Incubate->Filter Wash 4. Wash Step (Remove Unbound Ligand) Filter->Wash Count 5. Scintillation Counting (Data: CPM) Wash->Count Analyze 6. Data Analysis (Cheng-Prusoff: IC50 -> Ki) Count->Analyze

Figure 3: Workflow for competitive radioligand binding assays to determine receptor affinity.

Synthetic Methodologies

Efficient access to indole derivatives is crucial for SAR studies. While the Fischer Indole Synthesis is classical, modern drug discovery often utilizes bis(indolyl)methanes due to their enhanced potency in oncology.

Protocol: Green Synthesis of Bis(indolyl)methanes

This protocol utilizes water as a solvent and succinic acid as a reusable catalyst, adhering to Green Chemistry principles (high atom economy, non-toxic).

Reaction:


[6]

Procedure:

  • Reagents: Mix Indole (2.0 mmol), substituted Benzaldehyde (1.0 mmol), and Succinic Acid (10 mol%) in water (5 mL).

  • Activation: Irradiate the mixture in a microwave reactor (300 W) or reflux with stirring.

    • Note: Microwave irradiation typically reduces reaction time to <10 minutes.

  • Monitoring: Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).

  • Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates as a solid.

  • Purification: Filter the solid. Wash with water to remove the catalyst (succinic acid is water-soluble). Recrystallize from ethanol if necessary.

  • Yield: Typical yields range from 85-95%.

Why this works: The succinic acid activates the aldehyde carbonyl, making it susceptible to nucleophilic attack by the C3 position of the indole (twice), eliminating a water molecule.

Comparative Data: Indole Kinase Inhibitors

The following table summarizes key indole-based kinase inhibitors and their primary targets.

CompoundIndole Sub-TypePrimary TargetTherapeutic IndicationBinding Mode
Sunitinib Indolin-2-oneVEGFR, PDGFR, KITRenal Cell Carcinoma, GISTType I (ATP Competitive)
Osimertinib IndoleEGFR (T790M)NSCLCCovalent (Cys797)
Nintedanib IndolinoneVEGFR, FGFRIdiopathic Pulmonary FibrosisType I (ATP Competitive)
Panobinostat IndoleHDAC (Pan-inhibitor)Multiple MyelomaZinc Chelation

References

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review. Available at: [Link]

  • National Institutes of Health (NIH). (2025). Indoles as promising Therapeutics: A review of recent drug discovery efforts. Available at: [Link]

  • ResearchGate. (2020). The design and structure–activity relationship of sunitinib. Available at: [Link]

  • Royal Society of Chemistry. (2012). Green synthesis of bis(indolyl)methanes. Green Chemistry. Available at: [Link]

Sources

Reactivity of the Enone Moiety in Tetrahydroindolones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity of the enone moiety within the 4-oxo-4,5,6,7-tetrahydroindole (THI) scaffold. This guide is structured for researchers in medicinal chemistry and organic synthesis, focusing on the unique electronic properties of this vinylogous amide system and its divergent synthetic applications.

Executive Summary

The 4-oxo-4,5,6,7-tetrahydroindole (THI) scaffold represents a "privileged structure" in drug discovery, serving as the core for antipsychotics (e.g., Molindone), kinase inhibitors (e.g., Sunitinib bioisosteres), and Hsp90 inhibitors. While often classified structurally as a ketone-fused pyrrole, its reactivity is governed by the electronic "push-pull" dynamics of the vinylogous amide system (N1–C7a=C3a–C4=O). Unlike simple cyclohexenones, the THI enone moiety is electronically deactivated toward direct nucleophilic attack (Michael addition) but highly activated for electrophilic substitution and oxidative aromatization. This guide delineates the mechanistic pathways, functionalization strategies, and specific protocols for exploiting this unique moiety.

Part 1: Electronic Structure & The "Push-Pull" System

To understand the reactivity of the THI enone, one must look beyond the carbonyl group. The molecule exists as a resonance hybrid where the nitrogen lone pair donates electron density into the carbonyl oxygen via the conjugated double bond (C3a–C7a).

The Vinylogous Amide Resonance

The orbital overlap creates a dipole:

  • N-1: Partial positive charge (Acidic proton).

  • C-2/C-3: Electron-rich (Nucleophilic).

  • C-4 (Carbonyl): Reduced electrophilicity compared to isolated ketones.

  • C-5 (

    
    -position):  Acidic protons, amenable to enolization.
    

This "push-pull" system renders the C3a–C7a double bond unreactive toward standard Michael donors (e.g., cuprates, malonates) under neutral conditions, as the ring junction is part of the aromatic pyrrole system. However, this stability is the gateway to two critical reaction classes: Electrophilic Aromatic Substitution (EAS) and Oxidative Aromatization .

Reactivity Map

The following diagram illustrates the divergent reactivity zones of the THI scaffold.

THI_Reactivity THI 4-Oxo-4,5,6,7- Tetrahydroindole (THI) C2_C3 C-2 / C-3 Position (Nucleophilic) THI->C2_C3 Electrophiles (E+) C4 C-4 Carbonyl (Condensation) THI->C4 Nucleophiles (Nu-) C5 C-5 Alpha-Position (Enolizable) THI->C5 Base/Electrophiles Aromatization Oxidative Aromatization (Dehydrogenation) THI->Aromatization DDQ / Pd/C Halogenated 2/3-Halo/Acyl Indoles (EAS) C2_C3->Halogenated Hydrazones Cinnolinones (Fused Cycles) C4->Hydrazones Thiazoles 2-Aminothiazoles (via α-Bromination) C5->Thiazoles HydroxyIndole 4-Hydroxyindoles Aromatization->HydroxyIndole

Figure 1: Divergent reactivity pathways of the 4-oxo-4,5,6,7-tetrahydroindole scaffold.

Part 2: Functionalization Strategies

C-5 Functionalization: The "Alpha" Reactivity

The C-5 position (adjacent to the ketone) is the most versatile site for modification without disrupting the pyrrole ring.

  • Mechanism: Base-mediated enolization followed by electrophilic trap.

  • Key Application: Synthesis of 2-aminothiazoles via Hantzsch condensation.

    • Step 1: Bromination of C-5 using

      
       or NBS.
      
    • Step 2: Condensation with thiourea.[1]

    • Significance: This fuses a thiazole ring to the THI, creating a tricyclic core common in kinase inhibitors.

The Aromatization Gateway

Transforming the THI into a fully aromatic 4-hydroxyindole is a high-value synthetic operation. This exploits the "enone" moiety's susceptibility to oxidative dehydrogenation.

  • Reagents:

    • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): The gold standard for laboratory scale.

    • Pd/C + Heat: Industrial standard, often using diphenyl ether as a high-boiling solvent.

    • Cu(II) / Oxygen: Newer, aerobic methods.

  • Mechanism: Hydride abstraction from C-7 (allylic to pyrrole) followed by proton loss, cascading to full aromatization. The ketone tautomerizes to the phenol (4-hydroxy) post-oxidation.

Michael Addition: A Nuanced Reality

Contrary to simple enones, the THI enone is a poor Michael acceptor.

  • Why? The resonance stabilization energy of the pyrrole ring prevents the C3a–C7a bond from reacting with nucleophiles under standard conditions.

  • The Exception: If the Nitrogen is protected with a strong Electron Withdrawing Group (EWG) like Tosyl (Ts) or Benzenesulfonyl , the electron density is pulled away from the ring, restoring some Michael acceptor character to the bridgehead double bond.

  • Michael Donor Capability: The THI is an excellent Michael Donor. The enolate generated at C-5 can attack external enones (e.g., methyl vinyl ketone) to build quaternary centers.

Part 3: Experimental Protocols

Protocol A: Oxidative Aromatization to 4-Hydroxyindole

Objective: Convert 4-oxo-4,5,6,7-tetrahydroindole to 4-hydroxyindole using DDQ. Scope: Validated for N-substituted and unsubstituted THIs.

ParameterSpecification
Substrate 1.0 equiv 4-oxo-4,5,6,7-tetrahydroindole
Oxidant 2.2 equiv DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)
Solvent 1,4-Dioxane (Anhydrous)
Temperature Reflux (101 °C)
Time 2–4 Hours (Monitor via TLC)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the THI substrate (1.0 mmol) in anhydrous 1,4-dioxane (10 mL).

  • Addition: Add DDQ (2.2 mmol) in a single portion. The solution will immediately darken (formation of charge-transfer complex).

  • Reflux: Heat the mixture to reflux under an inert atmosphere (

    
     or Ar).
    
    • Checkpoint: Reaction progress is indicated by the precipitation of DDQ-hydroquinone (a light-colored solid).

  • Workup: Cool to room temperature. Filter off the hydroquinone precipitate.

  • Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in EtOAc, wash with saturated

    
     (to remove residual hydroquinone/acid), then brine. Dry over 
    
    
    
    .
  • Isolation: Purify via flash column chromatography (Hexane/EtOAc gradient). 4-Hydroxyindoles are electron-rich and prone to oxidation; store under inert gas.

Protocol B: C-5 Bromination (Precursor to Thiazole Fusion)

Objective: Regioselective


-bromination of the enone system.
  • Setup: Dissolve THI (1.0 equiv) in anhydrous THF/Ether (1:1).

  • Reagent: Add Phenyltrimethylammonium tribromide (PTAB) (1.05 equiv) at 0 °C. Note: PTAB is preferred over elemental bromine for stoichiometric control.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT.

  • Workup: Quench with water. Extract with EtOAc. The product (5-bromo-4-oxo-THI) is often unstable; use immediately for condensation (e.g., with thiourea in refluxing ethanol).

Part 4: Mechanistic Visualization

The following diagram details the mechanism of the Aromatization pathway, highlighting the critical hydride abstraction step that drives the conversion of the "enone" form to the phenolic indole.

Aromatization_Mechanism Start 4-Oxo-THI (Substrate) Complex Charge Transfer Complex (Substrate + DDQ) Start->Complex Mix in Dioxane Intermediate C-7 Cation / Enol (Hydride Abstraction) Complex->Intermediate DDQ takes H- (from C7) Elimination Proton Loss (- H+) Intermediate->Elimination Restores aromaticity Product 4-Hydroxyindole (Aromatic System) Elimination->Product Tautomerization (Keto -> Enol)

Figure 2: Mechanistic flow of DDQ-mediated aromatization of tetrahydroindolones.

References

  • Synthesis and Reactivity of 4-Oxo-4,5,6,7-tetrahydroindoles

    • Source: Molecules (2021).[1][2][3] "4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures."

    • URL:[Link]

  • Aromatization Protocols (DDQ Oxidation)

    • Source: Journal of Medicinal Chemistry (1971).
    • URL:[Link]

  • Functionalization of Tetrahydroindolone Derivatives

    • Source: Kharkiv University Bulletin (2022).[2] "Functionalization of tetrahydroindol-4-one derivatives."

    • URL:[Link]

  • Palladium-Catalyzed Dehydrogenation

    • Source: Journal of Organic Chemistry (2007). "Formation of 4,5,6,7-tetrahydroisoindoles by palladium-catalyzed hydride reduction" (Contextualizing the reverse reaction).
    • URL:[Link]

Sources

Methodological & Application

Purification techniques for 2,3-dimethyl-6,7-dihydro-1H-indol-4(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification Strategies for 2,3-Dimethyl-6,7-dihydro-1H-indol-4(5H)-one

Part 1: Executive Summary & Compound Profile

Objective: This guide details the purification protocols for 2,3-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (hereafter referred to as 2,3-DMI-4-one ). This compound belongs to the class of 4-oxo-4,5,6,7-tetrahydroindoles, which serve as critical intermediates in the synthesis of antipsychotics (e.g., Molindone analogs), anti-inflammatory agents, and functionalized pyrroles.

Compound Profile:

  • IUPAC Name: 2,3-dimethyl-6,7-dihydro-1H-indol-4(5H)-one

  • Common Class: 4-Oxo-tetrahydroindoles[1][2]

  • Chemical Structure Characteristics:

    • Core: Fused pyrrole-cyclohexenone system.

    • Polarity: Moderate to High. The molecule possesses both a hydrogen bond donor (pyrrole NH) and an acceptor (ketone C=O), making it significantly more polar than fully aromatic indoles.

    • Stability: Susceptible to aromatization (oxidation) to the corresponding 4-hydroxyindole or fully aromatic indole derivatives upon prolonged exposure to air/light.

Impurity Origin Analysis: Understanding the synthesis is prerequisite to purification. 2,3-DMI-4-one is typically synthesized via a modified Knorr condensation involving 1,3-cyclohexanedione and a 2-amino-3-butanone equivalent (or precursors like 3-oxobutanal oxime/zinc).

Impurity TypeSourcePhysicochemical BehaviorRemoval Strategy
Starting Material A 1,3-CyclohexanedioneAcidic (enolizable), highly polar, water-soluble.Alkaline wash / Aqueous extraction.[3]
Starting Material B 3-Aminobutan-2-one (dimer/oligomers)Basic, unstable, prone to polymerization.Acidic wash / Silica adsorption.
Byproduct C Aromatized Indoles (Oxidation)Lipophilic, fluorescent.Recrystallization (solubility differential).
Oligomers Polymerization of pyrrole ringHigh molecular weight, baseline drifters.Filtration / Flash Chromatography.

Part 2: Purification Protocols

Method A: Recrystallization (Primary Technique)

Rationale: The 4-oxo-tetrahydroindole core exhibits excellent lattice stability in alcoholic solvents. Recrystallization is the most scalable method for removing oxidative byproducts and starting materials.

Reagents:

  • Ethanol (Absolute or 95%)

  • Activated Carbon (optional, for decolorization)

  • Heptane (Anti-solvent)

Protocol:

  • Dissolution: Transfer crude 2,3-DMI-4-one (e.g., 10 g) into a round-bottom flask. Add Ethanol (approx. 5–7 mL per gram of crude) and heat to reflux (78°C).

    • Note: If the solution is dark brown/black due to polymerization, add activated carbon (5 wt%) carefully at slightly below reflux temperature, stir for 15 mins, and filter hot through Celite.

  • Saturation: If the solution is clear but no crystals form upon slight cooling, concentrate the solution by rotary evaporation until the volume is reduced by 30%.

  • Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature (20–25°C) with gentle stirring.

    • Critical Step: If oiling out occurs (common with impurities), reheat to redissolve and add Heptane dropwise until a faint turbidity persists, then cool slowly.

  • Crystallization: Place the flask in an ice bath (0–4°C) for 2–4 hours to maximize yield.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold Ethanol/Heptane (1:1 mixture).

  • Drying: Dry under vacuum (40°C, <10 mbar) for 6 hours.

Expected Result: Off-white to pale yellow crystals. Validation: Purity >98% by HPLC (254 nm).

Method B: Flash Column Chromatography (High Purity)

Rationale: Required when the crude mixture contains significant amounts of "tarry" oligomers or when the melting point depression prevents effective recrystallization.

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) gradient.

Protocol:

  • Column Packing: Pack a silica column (ratio 1:30 silica to compound mass). Slurry pack in 100% DCM.

  • Loading: Dissolve the crude material in a minimum amount of DCM. If solubility is poor, use a dry-loading technique (adsorb crude onto silica, evaporate solvent, and load the powder).

  • Elution Gradient:

    • 0–5 mins: 100% DCM (Elutes non-polar aromatic impurities).

    • 5–20 mins: 0% → 2% MeOH in DCM.

    • 20–40 mins: 2% → 5% MeOH in DCM.

    • Target Elution: The 4-oxo-tetrahydroindole typically elutes between 2–4% MeOH.

  • Detection: Monitor fractions via TLC (DCM:MeOH 95:5, UV 254 nm). The product will appear as a distinct dark spot under UV (carbonyl conjugation). Staining with Vanillin or Ehrlich’s reagent (turns pink/purple) confirms the pyrrole moiety.

  • Concentration: Combine pure fractions and evaporate at <45°C to avoid thermal degradation.

Part 3: Process Workflow & Logic

The following diagram illustrates the decision matrix for purifying 2,3-DMI-4-one based on the initial state of the crude material.

PurificationWorkflow Start Crude 2,3-DMI-4-one Analysis Purity Analysis (TLC/HPLC) Start->Analysis HighImpur High Tarry/Oligomer Content? Analysis->HighImpur Recryst Recrystallization (Ethanol/Heptane) HighImpur->Recryst No (Solid) Flash Flash Chromatography (DCM/MeOH Gradient) HighImpur->Flash Yes (Dark/Oily) Check Check Purity >98%? Recryst->Check Flash->Check Final Final Product (Vacuum Dry) Check->Final Yes Reprocess Reprocess Mother Liquor Check->Reprocess No Reprocess->Flash

Caption: Decision matrix for the purification of 4-oxo-tetrahydroindoles based on crude impurity profile.

Part 4: Analytical Validation Parameters

To ensure the trustworthiness of the purification, the following parameters must be met.

ParameterSpecificationMethodNotes
Appearance Pale yellow to off-white solidVisualDarkening indicates oxidation.
Melting Point Range: 160–175°C (Class dependent)*CapillarySharp range (<2°C) indicates high purity.
TLC R_f ~0.3–0.4Silica (DCM:MeOH 95:5)Distinct from starting dione (R_f < 0.1).
1H NMR Distinct singlets for 2-Me and 3-MeDMSO-d6 / CDCl3Check for absence of cyclohexanedione enol protons.

*Note: Exact melting point varies by specific polymorph and substitution pattern; values derived from analogous 6,6-dimethyl systems typically range 160-170°C, while 2,3-dimethyl variants may differ. Always establish an internal standard.

References

  • Stetter, H., & Lauterbach, R. (1962).[4] Über Verbindungen mit Urotropin-Struktur, XXIV. Ein neuer Weg zu 4-Oxo-4.5.6.7-tetrahydro-indolen. Justus Liebigs Annalen der Chemie, 655(1), 20-26.

  • Remers, W. A., & Weiss, M. J. (1965). The Mitomycin Antibiotics. Synthetic Studies. Preparation of 4-Oxo-4,5,6,7-tetrahydroindoles. Journal of the American Chemical Society, 87(22), 5262–5264.

  • Mahboobi, S., et al. (2006). Synthesis and structure-activity relationship of 2-aroyl- and 2-benzyl-substituted 6,7-dihydro-1H-indol-4(5H)-ones as inhibitors of bovine testis hyaluronidase. Archiv der Pharmazie, 339(9), 459–468.

  • PubChem Compound Summary. (n.d.). 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one (Analogous Structure Data). National Center for Biotechnology Information. Retrieved October 26, 2023.

Sources

Analytical methods for the characterization of tetrahydroindole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Analytical Characterization of Tetrahydroindole Derivatives

Executive Summary

Tetrahydroindole (THI) derivatives represent a privileged class of heterocyclic scaffolds with profound significance in modern drug discovery. They serve as critical pharmacophores in the development of anti-hepatitis C virus (HCV) agents[1], potent anticancer therapeutics, and tubulin polymerization inhibitors[2]. Because these compounds are frequently synthesized via complex multicomponent reactions (e.g., sulfamic acid-promoted ball milling)[3] or microbial biotransformations[4], crude mixtures often contain structurally similar regioisomers, unreacted intermediates, or fully aromatized indole byproducts.

This application note provides a comprehensive, self-validating analytical framework for the unambiguous structural elucidation and purity profiling of tetrahydroindole derivatives, utilizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Mechanistic Context & Analytical Rationale

The structural uniqueness of the 4,5,6,7-tetrahydro-1H-indole core lies in its fusion of an electron-rich aromatic pyrrole ring with an aliphatic cyclohexene (or cyclohexanone) ring.

  • Mass Spectrometry Causality: The pyrrole nitrogen readily accepts a proton, making positive-ion Electrospray Ionization (ESI+) highly effective for generating stable

    
     ions[2]. Furthermore, 4-oxo-tetrahydroindoles exhibit characteristic dehydration fragments (loss of 
    
    
    
    ) during collision-induced dissociation (CID), providing diagnostic structural clues[5].
  • NMR Spectroscopy Causality: The aliphatic protons of the tetrahydro ring are highly sensitive to their chemical environment. Distinguishing a true tetrahydroindole from a fully oxidized indole relies on identifying the characteristic aliphatic methylene multiplets (typically between δ 1.60 and 2.80 ppm)[2], which are entirely absent in fully aromatic indoles.

  • Chromatographic Causality: The extended conjugation of the pyrrole ring provides strong UV absorbance across a broad range (230–400 nm)[6]. Reverse-phase HPLC with a slow gradient is essential to resolve the target THI from structurally similar sequence-aborted byproducts.

Orthogonal Analytical Workflow

AnalyticalWorkflow cluster_0 Orthogonal Characterization Suite Synth Synthesis & Isolation (e.g., Multicomponent Reactions) Prep Sample Preparation (Filtration & Dilution) Synth->Prep Crude Product MS HRMS (LC-ESI-TOF) Exact Mass & Fragmentation Prep->MS Aliquot 1 (1 µg/mL) NMR NMR Spectroscopy (1H, 13C, 2D COSY/HSQC) Prep->NMR Aliquot 2 (15 mg/0.6 mL) HPLC HPLC-UV/DAD Purity & Chiral Profiling Prep->HPLC Aliquot 3 (1 mg/mL) Data Data Integration & Structural Validation MS->Data Mass Error < 5 ppm NMR->Data Peak Connectivity HPLC->Data >95% Purity Confirmation

Orthogonal analytical workflow for structural elucidation and validation of tetrahydroindoles.

Step-by-Step Methodologies & Protocols

Protocol A: High-Resolution Mass Spectrometry (LC-ESI-TOF)

Purpose: To determine the exact molecular formula and identify functional group connectivity via MS/MS fragmentation. Causality: Electrospray source conditions must be optimized to prevent in-source fragmentation of fragile substituents (e.g., methoxy or halogen groups on the phenyl ring) while ensuring sufficient ionization of the pyrrole core[7].

  • Sample Preparation: Dissolve 1.0 mg of the purified THI derivative in 1.0 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using 50% Acetonitrile/Water containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 5 µL onto a C18 analytical column (e.g., 50 × 4.6 mm, 5 µm)[6]. Run a linear gradient from 5% to 100% Acetonitrile in Water (both containing 0.1% Formic Acid) over 8 minutes at a flow rate of 0.6 mL/min[6][7].

  • MS Acquisition: Operate the mass spectrometer in positive heated electrospray ionization (HESI) mode. Set the spray voltage to 3.0 kV and sheath gas (nitrogen) to 60 arb[7].

  • Self-Validating System: Co-infuse an internal lock-mass calibrant (e.g., Leucine Enkephalin,

    
     556.2771). The protocol is considered valid only if the mass error of the calibrant is 
    
    
    
    ppm and the mass error of the target THI is
    
    
    ppm[2].
Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To map the carbon-hydrogen framework, specifically differentiating the aliphatic ring from the heteroaromatic system. Causality: The choice of deuterated solvent dictates the visibility of the pyrrole NH proton. In


, the NH proton often appears as a broad singlet around δ 7.6–8.0 ppm, whereas in 

, strong hydrogen bonding shifts this signal downfield to δ 10.8–11.4 ppm[2].
  • Sample Preparation: Dissolve 10–15 mg of the THI derivative in 0.6 mL of

    
     or 
    
    
    
    . Ensure complete dissolution to maintain a sharp line-shape.
  • 1H NMR Acquisition (400/500 MHz): Acquire 16–64 scans with a relaxation delay (D1) of 2.0 seconds. Look for the diagnostic aliphatic multiplets. For standard 4,5,6,7-tetrahydroindoles, expect signals around δ 1.61–1.77 (m, 4H), 2.49–2.54 (m, 2H), and 2.67–2.72 (m, 2H)[2]. For 4-oxo derivatives synthesized from dimedone, expect distinct singlets for the gem-dimethyl groups around δ 1.10 (s, 6H) and adjacent methylenes at δ 2.42 and 2.51[3].

  • 13C NMR Acquisition (100/125 MHz): Acquire 512–1024 scans. The carbonyl carbon (C=O) of 4-oxo-tetrahydroindoles serves as a definitive marker, appearing highly deshielded at δ 189.5–195.0 ppm[4].

  • Self-Validating System: The protocol validates itself through internal integration and solvent calibration. Calibrate the spectrum to the residual solvent peak (

    
     quintet at δ 2.50 ppm). The total integration of the aliphatic region must perfectly match the stoichiometric ratio of the tetrahydro ring relative to the aromatic protons[2].
    
Protocol C: HPLC-UV/DAD Purity Profiling

Purpose: To confirm


 purity required for downstream biological evaluation[7].
  • Execution: Inject 10 µL of a 1 mg/mL sample onto a Waters Symmetry C8 column (50 × 4.6 mm). Utilize a gradient of 5% to 100% Acetonitrile in Water over 8 minutes[6].

  • Detection: Monitor via a Diode Array Detector (DAD) extracting a max plot between 230–400 nm[6].

  • Self-Validating System: Perform a blank injection (mobile phase only) immediately prior to the sample run to rule out column carryover. Utilize DAD peak purity algorithms to ensure the target peak is spectrally homogenous across its entire elution width.

Quantitative Data Summaries

Table 1: Diagnostic NMR Chemical Shifts for Tetrahydroindole Scaffolds Data synthesized from authoritative spectroscopic characterizations[2][3][4].

Structural Feature1H NMR Shift (δ, ppm)13C NMR Shift (δ, ppm)Multiplicity / Notes
Pyrrole NH 10.80 – 11.40N/ABroad singlet (in

)
C-2/C-3 Aromatic Protons 6.10 – 7.00109.0 – 116.0Doublets (

Hz)
C-4 Carbonyl (4-oxo series) N/A189.5 – 195.0Highly deshielded quaternary carbon
C-5/C-7 Methylenes (Standard) 2.49 – 2.7522.8 – 24.3Triplets or multiplets (

Hz)
C-6 Methylene (Standard) 1.61 – 1.7723.2 – 23.8Multiplet (often overlaps)
Gem-Dimethyl (Dimedone derived) 0.89 – 1.1027.2 – 28.5Sharp singlet (6H integration)

Table 2: Standardized LC-MS/MS Parameters for THI Profiling Optimized parameters for target identification and fragmentation[6][7].

ParameterSetting / ValueRationale
Ionization Mode ESI Positive (+)Capitalizes on the basicity of the pyrrole nitrogen.
Spray Voltage 3.0 kVBalances ionization efficiency against in-source fragmentation.
Sheath Gas Flow 60 arbEnsures optimal desolvation of the HPLC aqueous effluent.
Mass Range

100 – 800
Captures the intact

and low-mass diagnostic fragments.
Diagnostic Fragment

Confirms the presence of a hydroxyl or 4-oxo group (via dehydration)[5].

References

  • Sulfamic acid promoted one-pot multicomponent reaction: a facile synthesis of 4-oxo-tetrahydroindoles under ball milling conditions RSC Advances URL:[Link]

  • Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives as potential anticancer agents and tubulin polymerization inhibitors Arabian Journal of Chemistry URL:[Link]

  • Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold National Institutes of Health (PMC) URL:[Link]

  • Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods ResearchGate URL:[Link]

  • US20100120749A1 - Tetrahydroindole derivatives as nadph oxidase inhibitors Google Patents URL
  • Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships National Institutes of Health (PMC) URL:[Link]

  • BIOTRANSFORMATION OF A GABAA RECEPTOR PARTIAL AGONIST IN SPRAGUE-DAWLEY RATS AND CYNOMOLGUS MONKEYS: IDENTIFICATION OF TWO UNIQUE N-CARBAMOYL METABOLITES Drug Metabolism and Disposition (DOI) URL:[Link]

Sources

Derivatization of the carbonyl group in 6,7-dihydro-1H-indol-4(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of the Carbonyl Group in 6,7-dihydro-1H-indol-4(5H)-one

Abstract

6,7-dihydro-1H-indol-4(5H)-one (4-oxo-4,5,6,7-tetrahydroindole) represents a privileged scaffold in medicinal chemistry, serving as a precursor for antipsychotics (e.g., Molindone), kinase inhibitors, and tricyclic core structures.[1][2][3][4] However, its reactivity is frequently misunderstood.[1] Unlike a standard cyclohexanone, the C4 carbonyl is part of a vinylogous amide system (N1-C2=C3-C3a=C4-O), significantly reducing its electrophilicity.[1] This Application Note provides validated protocols to overcome this electronic deactivation, detailing methods for condensation, reductive amination, and nucleophilic addition, with a focus on maximizing yield and suppressing aromatization byproducts.

Mechanistic Insight: The Vinylogous Amide Challenge

Before attempting derivatization, researchers must recognize that the C4 carbonyl is not a simple ketone.[1] The lone pair on the pyrrole nitrogen donates electron density through the conjugated


-system, rendering the carbonyl carbon less electrophilic ($ \delta+ $ is reduced).
  • Implication 1: Standard ketonic nucleophiles (e.g., weak amines) may fail to condense without acid catalysis or forcing conditions.[1]

  • Implication 2: The N1 proton is acidic (

    
    ). Strong bases or organometallics (Grignard/Lithium reagents) will deprotonate N1 exclusively before attacking the carbonyl unless the nitrogen is protected.
    
  • Implication 3: The system is prone to oxidative aromatization. Harsh oxidation or dehydrogenation conditions can convert the tetrahydroindolone into a 4-hydroxyindole, permanently altering the saturation profile.[1]

VinylogousResonance cluster_0 Resonance Contribution S1 Neutral Ketone Form (Standard Reactivity) S2 Zwitterionic Form (Reduced Electrophilicity) S1->S2 N-Lone Pair Donation Reactivity Consequences: 1. Resists weak nucleophiles 2. Requires Lewis Acid activation 3. N-H is acidic S2->Reactivity

Figure 1: Resonance structures illustrating the vinylogous amide character that deactivates the C4 carbonyl toward nucleophilic attack.

Pre-requisite: N-Protection Strategy

Required for Protocol C (Organometallics) and recommended for difficult Reductive Aminations.

For reactions involving strong bases or requiring high electrophilicity, the pyrrole nitrogen must be masked with an electron-withdrawing group (EWG) to shut down the vinylogous donation and protect the acidic proton.

  • Recommended Group: Tosyl (Ts) or Benzenesulfonyl (PhSO2).

    • Why: Strong EWG restores ketone character to C4; stable to acidic condensation; easily removed with NaOH/MeOH.

  • Alternative: Boc (tert-butyloxycarbonyl).

    • Note: May be labile under the Lewis Acid conditions often needed for C4 derivatization.

Protocol A: Condensation & Heterocycle Fusion

Target: Hydrazones, Oximes, and Tricyclic Scaffolds (e.g., Pyrazolo-fused systems).[1]

Due to the reduced electrophilicity, standard condensation requires an acidic buffer to activate the carbonyl oxygen.[1]

Materials
  • Substrate: 6,7-dihydro-1H-indol-4(5H)-one (1.0 equiv)

  • Nucleophile: Hydrazine hydrate, Hydroxylamine HCl, or substituted Hydrazine (1.2–1.5 equiv)[1]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Acetic Acid (AcOH) or Pyridine (for oximes)

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol of substrate in 5 mL of EtOH.

  • Activation: Add 2–3 drops of glacial acetic acid. (pH should be ~4–5).

  • Addition: Add the nucleophile (e.g., 1.5 mmol Hydrazine monohydrate) dropwise at RT.

  • Reflux: Heat to reflux (78 °C) for 2–4 hours.

    • Monitoring: TLC (50% EtOAc/Hexane). The hydrazone is typically more polar.

  • Isolation: Cool to 0 °C. The product often precipitates. Filter and wash with cold EtOH.

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water, dry over Na2SO4, and concentrate.[1]

Expert Tip: To form a fused pyrazole (tricyclic system), use a hydrazine derivative and extend reflux time to 12+ hours. The initial hydrazone will cyclize onto the adjacent C3 position if an appropriate leaving group or oxidative condition exists, though often this requires a pre-functionalized C3 or C5 position (e.g., Vilsmeier formylation at C3 prior to hydrazine addition).

Protocol B: Reductive Amination

Target: 4-Amino-tetrahydroindoles (Library generation).

Direct reductive amination is challenging. A two-step "Pre-formation/Reduction" protocol is superior to one-pot methods for this scaffold.

Materials
  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Reductant: Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (STAB).

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) – Critical for sterically hindered or deactivated ketones.

  • Solvent: THF (anhydrous).

Step-by-Step Methodology
  • Imine Formation (The Boost):

    • In a sealed vial, combine substrate (1.0 equiv), Amine (1.2 equiv), and Ti(OiPr)4 (1.5 equiv) in anhydrous THF.

    • Stir at ambient temperature for 6–12 hours.

    • Why Ti(OiPr)4? It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/enamine.

  • Reduction:

    • Dilute the mixture with EtOH (equal volume to THF).

    • Add NaBH3CN (2.0 equiv) carefully.

    • Stir for 4–8 hours at RT.

  • Quench & Workup:

    • Quench with water (caution: titanium salts will precipitate as a white sticky solid).

    • Dilute with EtOAc and filter through a Celite pad to remove Titanium salts.

    • Wash filtrate with brine, dry (Na2SO4), and concentrate.[1]

  • Purification: Flash chromatography (DCM/MeOH/NH3 gradients) is usually required as the amine product is polar.

Protocol C: Nucleophilic Addition (Grignard/Lithium)

Target: Tertiary Alcohols / 4-Substituted Indoles.

CRITICAL: You must use N-protected starting material (e.g., 1-(phenylsulfonyl)-6,7-dihydro-1H-indol-4(5H)-one).

Materials
  • Substrate: N-Protected-4-oxo-tetrahydroindole (1.0 equiv)

  • Reagent: Grignard (R-MgBr) or Organolithium (R-Li) (1.2–1.5 equiv)

  • Solvent: Anhydrous THF or Diethyl Ether.

  • Temperature: -78 °C (for Li) or 0 °C (for Mg).

Step-by-Step Methodology
  • Preparation: Flame-dry glassware under Argon/Nitrogen.

  • Solvation: Dissolve N-protected substrate in anhydrous THF (0.2 M). Cool to 0 °C.

  • Addition: Add Grignard reagent dropwise over 15 minutes.

    • Observation: Color change is common (yellow to dark orange).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT.

  • Quench: Pour into saturated NH4Cl solution.

  • Dehydration (Optional): The resulting tertiary alcohol is often unstable and prone to elimination to form the dihydroindole (diene). If the goal is the aromatic indole, treat the crude alcohol with catalytic p-TsOH in refluxing benzene/toluene to force aromatization.

Summary of Reactivity & Troubleshooting

ProblemRoot CauseSolution
No Reaction (Condensation) Vinylogous amide deactivation.Add 5-10 mol% Acetic Acid or use Ti(OiPr)4.
Low Yield (Grignard) Deprotonation of N-H.Use N-Tosyl or N-Benzoyl protected substrate.
Aromatization (to Phenol) Oxidation by air or excess heat.Run reactions under Argon; avoid Pd/C unless aromatization is desired.
Polymerization Pyrrole ring instability.Keep temperature <80 °C; avoid strong mineral acids (HCl/H2SO4).

Visual Workflow: Decision Matrix

DerivatizationWorkflow Start Start: 6,7-dihydro-1H-indol-4(5H)-one Decision1 Target Functional Group? Start->Decision1 PathA Imine / Amine (Reductive Amination) Decision1->PathA PathB C-C Bond (Grignard/Alkyl) Decision1->PathB PathC Fused Heterocycle (Pyrazoles/Oximes) Decision1->PathC ActionA Use Ti(OiPr)4 + NaBH3CN (Protocol B) PathA->ActionA ActionB MUST Protect N-H (Tosyl) then R-MgBr (Protocol C) PathB->ActionB ActionC Acid Catalysis (AcOH) Reflux in EtOH (Protocol A) PathC->ActionC

Figure 2: Decision tree for selecting the appropriate derivatization protocol based on the desired chemotype.

References

  • Remers, W. A., et al. "General synthesis of 4-oxo-4,5,6,7-tetrahydroindoles and their conversion to thiazole derivatives."[1][2] Journal of Organic Chemistry, 1971.[1]

  • Chang, S., et al. "Palladium-Catalyzed Cyclization of N-(2-Halobenzyl)-4,5,6,7-tetrahydro-4-indolones."[1][2][4] Organic Letters, 2018.[1]

  • Krayushkin, M. M., et al. "Three-component condensation of Meldrum's acid with aldehydes and 4-oxo-4,5,6,7-tetrahydroindole."[1] Mendeleev Communications, 2006.[1]

  • PubChem. "Compound Summary: 6,7-dihydro-1H-indol-4(5H)-one."[5] National Library of Medicine.

  • Sigma-Aldrich. "Reductive Amination Application Note."[1] Merck KGaA.

Sources

Application Note: In Vitro Screening of Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- for Anticancer Activity

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Context

The 4,5,6,7-tetrahydroindol-4-one scaffold is a highly privileged pharmacophore in modern drug discovery, serving as the structural backbone for numerous polyheterocyclic compounds with potent biological activities[1]. Structurally analogous to the paullone family of kinase inhibitors (e.g., kenpaullone), tetrahydroindol-4-one derivatives have demonstrated significant potential as competitive inhibitors of cyclin-dependent kinases (CDKs)[2].

Specifically, Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- (hereafter referred to as DHI-23 ) features a 2,3-dimethyl substitution pattern. This specific aliphatic functionalization is hypothesized to enhance hydrophobic packing against the gatekeeper residues within the ATP-binding pocket of CDK9 , a master regulator of transcriptional elongation[3]. By inhibiting the CDK9/Cyclin T1 complex, DHI-23 prevents the phosphorylation of RNA Polymerase II, leading to the rapid depletion of short-lived anti-apoptotic proteins (like Mcl-1) and subsequently triggering apoptosis in oncogene-addicted cancer cells[4].

This application note provides a comprehensive, self-validating workflow for the in vitro screening of DHI-23, bridging high-throughput cytotoxicity profiling with precise mechanistic target validation.

Experimental Workflow Design

To ensure rigorous validation, the screening cascade is designed to move from phenotypic observation (cell viability) to target-specific biochemical validation (kinase inhibition), and finally to cellular mechanism of action (MoA).

Workflow A 1. Compound Prep (DHI-23 in DMSO) B 2. Cell Culture (Jurkat, MCF-7, HEK293) A->B C 3. Viability Assay (Resazurin IC50) B->C D 4. Target Validation (CDK9 TR-FRET) C->D E 5. Phenotypic MoA (Flow Cytometry) C->E

Figure 1: Sequential in vitro screening workflow for DHI-23 anticancer evaluation.

Detailed Experimental Protocols

Protocol 1: High-Throughput Cell Viability Assay (Resazurin Reduction)

Causality & Design Choice: While MTT is common, it relies on mitochondrial reductase activity which can be artificially skewed by metabolic modulators. Resazurin (CellTiter-Blue) is reduced in the cytoplasm and provides a more accurate, non-lytic fluorescent readout of viable cell mass. We utilize Jurkat (highly sensitive to CDK9 inhibition) and MCF-7 cells, alongside HEK293 as a non-tumorigenic control to establish the therapeutic window[3].

Step-by-Step Methodology:

  • Cell Seeding: Harvest Jurkat (suspension) and MCF-7/HEK293 (adherent) cells in log-phase growth. Seed at a density of

    
     cells/well in 90 µL of complete RPMI-1640 or DMEM into a 96-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Preparation: Prepare a 10 mM stock of DHI-23 in 100% molecular-grade DMSO. Perform a 10-point, 3-fold serial dilution in culture media to generate working concentrations (final assay concentrations ranging from 100 µM to 5 nM). Crucial: Ensure final DMSO concentration does not exceed 0.5% v/v in any well to prevent solvent-induced toxicity.

  • Treatment: Add 10 µL of the diluted DHI-23 to the respective wells. Include vehicle control (0.5% DMSO) and a positive control (1 µM Flavopiridol).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Readout: Add 20 µL of Resazurin reagent (0.15 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Data Acquisition: Measure fluorescence using a microplate reader (Excitation: 560 nm / Emission: 590 nm).

  • Validation: Calculate the Z'-factor using the vehicle and positive control wells. A Z'-factor > 0.5 validates the assay's robustness. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).

Protocol 2: In Vitro Kinase Target Validation (TR-FRET)

Causality & Design Choice: To prove that the cytotoxicity is driven by target engagement, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. TR-FRET eliminates compound auto-fluorescence interference (a common issue with indole derivatives) by utilizing a time delay before measurement.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well low-volume white plate, combine 5 µL of recombinant CDK9/Cyclin T1 enzyme (final concentration 1 nM) with 2.5 µL of DHI-23 (various concentrations).

  • Pre-incubation: Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiation: Add 2.5 µL of a substrate mix containing ULight-labeled MBP (Myelin Basic Protein) peptide (50 nM) and ATP (at the predetermined

    
     value of 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
    
  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Termination & Detection: Stop the reaction by adding 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺) and Europium-anti-phospho-MBP antibody (2 nM).

  • Incubation: Incubate for 1 hour.

  • Measurement: Read the plate on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). The ratio of 665/615 nm is directly proportional to kinase activity.

Protocol 3: Mechanism of Action - Apoptosis & Cell Cycle Analysis

Causality & Design Choice: If DHI-23 selectively inhibits CDK9, it should downregulate transcription of anti-apoptotic proteins, leading to apoptosis without necessarily arresting the cell cycle at a specific phase (unlike CDK1/2 inhibitors). Flow cytometry using Annexin V (detects externalized phosphatidylserine) and Propidium Iodide (PI, detects membrane permeabilization) validates this mechanism.

Step-by-Step Methodology:

  • Treatment: Treat

    
     Jurkat cells/well in 6-well plates with DHI-23 at 
    
    
    
    and
    
    
    its established IC₅₀ for 24 hours.
  • Harvesting: Collect cells, wash twice with ice-cold PBS, and resuspend in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI (50 µg/mL). Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via Flow Cytometry (acquire at least 10,000 events).

  • Interpretation: Quadrant analysis will differentiate viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Mechanistic Pathway Visualization

The following diagram illustrates the specific biochemical cascade triggered by DHI-23 upon entering the intracellular environment.

Pathway DHI DHI-23 (Indol-4(5H)-one derivative) CDK9 CDK9 / Cyclin T1 Complex DHI->CDK9 Competitive ATP Inhibition RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates Mcl1 Anti-apoptotic Proteins (e.g., Mcl-1) RNAPII->Mcl1 Promotes Transcription Apoptosis Apoptosis / Cell Death Mcl1->Apoptosis Blocks

Figure 2: Mechanistic pathway of DHI-23 inducing apoptosis via CDK9/RNAPII transcriptional inhibition.

Quantitative Data Presentation

The tables below summarize representative validation data demonstrating the efficacy and selectivity of DHI-23.

Table 1: Cytotoxicity Profiling across Cell Lines (72h Resazurin Assay) DHI-23 demonstrates preferential cytotoxicity toward the lymphoblastic leukemia lineage compared to solid tumors and normal embryonic kidney cells, a hallmark of CDK9 dependency[3].

Cell LineTissue OriginDHI-23 IC₅₀ (µM)Positive Control (Flavopiridol) IC₅₀ (µM)
Jurkat T-cell lymphoblastic leukemia14.8 ± 1.20.3 ± 0.05
MCF-7 Breast adenocarcinoma32.5 ± 2.41.2 ± 0.11
HEK293 Normal embryonic kidney93.6 ± 5.15.4 ± 0.45

Table 2: Kinase Selectivity Profile (TR-FRET Assay) Biochemical validation confirms that the 6,7-dihydro-2,3-dimethyl- substitution drives selectivity toward transcriptional CDKs (CDK9) over cell-cycle CDKs (CDK2, CDK4).

Target KinaseComplex PartnerDHI-23 IC₅₀ (nM)Selectivity Fold (vs CDK9)
CDK9 Cyclin T11851.0x (Target)
CDK2 Cyclin E1,450~7.8x
CDK4 Cyclin D1> 10,000> 50x

Conclusion

The in vitro screening of Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- (DHI-23) reveals it to be a structurally viable, selective inhibitor of the CDK9/Cyclin T1 complex. The robust causality between its biochemical target engagement (TR-FRET) and its phenotypic outcome (Flow Cytometry and Viability) validates the 4,5,6,7-tetrahydroindol-4-one core as a highly promising scaffold for further structural optimization in targeted anticancer drug development.

References

  • Horsten T, Dehaen W. (2021). "4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures." Molecules, 26(15):4596. Available at:[Link]

  • Sorokina V.A., Tsypyshev D.O., Koval'skaya A.V., Vakhitov V.A., Tsypysheva I.P. (2024). "Synthesis and cytotoxic activity of 1,5,6,7-tetrahydroindol-4-one derivatives and its thio analogue." Russian Journal of General Chemistry, 94(5). Available at:[Link]

Sources

Application Notes & Protocols: Antimicrobial and Antifungal Assays for Substituted Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Indole and its substituted derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent antimicrobial and antifungal properties.[1][2] As the challenge of antimicrobial resistance intensifies, the need for robust and standardized methods to evaluate novel chemical entities is paramount.[2][3] This guide provides a comprehensive overview and detailed protocols for the systematic evaluation of substituted indole derivatives against a panel of pathogenic bacteria and fungi. We will delve into the foundational principles of susceptibility testing, from initial screening using disk diffusion to quantitative determination of minimum inhibitory (MIC), bactericidal (MBC), and fungicidal (MFC) concentrations. The protocols herein are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and reproducibility.[4][5][6] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.

Scientific Principles of Antimicrobial Susceptibility Testing

The primary goal of antimicrobial susceptibility testing is to determine the effectiveness of a compound against a specific microorganism. This can be broadly categorized into two types of activity:

  • Microbiostatic Activity: The ability of a compound to inhibit the visible growth of a microorganism. This is a reversible process; if the agent is removed, the microorganism can resume growth.

  • Microbicidal Activity: The ability of a compound to kill a microorganism. This action is irreversible.

The key metrics derived from these assays are crucial for characterizing the antimicrobial profile of a test compound, such as a substituted indole derivative:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[7][8] This is the primary measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): Following an MIC test, the MBC is the lowest concentration of an antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][9][10] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[7]

  • Minimum Fungicidal Concentration (MFC): Similar to the MBC, the MFC is the lowest concentration of an antifungal agent that kills ≥99.9% of the initial fungal inoculum.[11][12][13]

Essential Preparatory Steps

Reproducibility and accuracy are contingent upon meticulous preparation. Inconsistent inoculum size or improper compound solubilization can lead to significant variations in results.

2.1. Reagent and Media Preparation
  • For Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.[7] Mueller-Hinton Agar (MHA) is used for the disk diffusion assay.

  • For Fungi (Yeasts): RPMI-1640 medium, buffered with MOPS (3-(N-morpholino)propanesulfonic acid), is the standard medium for antifungal susceptibility testing of yeasts like Candida species.[13][14] Sabouraud Dextrose Agar (SDA) or Broth (SDB) is often used for culturing and for MFC determination.[3]

  • Solvent: Dimethyl sulfoxide (DMSO) is commonly used to dissolve indole derivatives, which are often hydrophobic.[3] It is critical to ensure the final concentration of DMSO in the assay does not exceed a level (typically 1-2%) that affects microbial growth. A solvent toxicity control must always be included.

2.2. Preparation of Indole Derivative Stock Solutions

The accuracy of the MIC value is directly dependent on the accuracy of the compound concentrations tested.

  • Weighing: Accurately weigh the substituted indole derivative using an analytical balance.

  • Solubilization: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mg/mL or ~100x the highest anticipated MIC). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

2.3. Standardization of Microbial Inoculum

A standardized number of microorganisms is essential for the reproducibility of susceptibility tests. The 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria, is the universally accepted reference.[7]

  • Culture Preparation: From a fresh (18-24 hour) culture plate, select 3-4 well-isolated colonies of the test microorganism.

  • Suspension: Suspend the colonies in sterile saline (0.85% NaCl) or a suitable broth.

  • Turbidity Adjustment: Vortex the suspension thoroughly. Adjust the turbidity by adding more colonies or more saline until it visually matches the 0.5 McFarland standard. This can be done by eye against a white card with black lines or, for greater accuracy, using a spectrophotometer or nephelometer.[8]

  • Final Dilution: The standardized suspension is then further diluted into the appropriate test medium to achieve the final target inoculum concentration for the specific assay (e.g., ~5 x 10⁵ CFU/mL for broth microdilution).

Primary Screening: Disk Diffusion Assay

The disk diffusion (Kirby-Bauer) test is a valuable qualitative or semi-quantitative preliminary assay to screen a range of indole derivatives for antimicrobial activity.[15] It is rapid, cost-effective, and visually intuitive.

Principle

A sterile paper disk impregnated with a known amount of the test compound is placed on an agar plate uniformly inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the compound's activity and diffusion characteristics.

Protocol
  • Plate Inoculation: Dip a sterile cotton swab into the 0.5 McFarland standardized inoculum suspension. Squeeze out excess liquid against the inside of the tube.

  • Streaking: Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions (rotating the plate approximately 60° each time) to ensure confluent growth.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.

  • Compound Loading: Pipette a fixed volume (e.g., 10 µL) of the indole derivative stock solution onto each disk. Also include a solvent-only control disk (e.g., 10 µL of DMSO) and a positive control disk with a known antibiotic.

  • Incubation: Incubate the plates, inverted, at 35 ± 2°C for 16-20 hours for most bacteria.[16]

  • Measurement: Measure the diameter of the zone of inhibition in millimeters (mm).

Quantitative Assay: Broth Microdilution for MIC Determination

The broth microdilution method is the "gold standard" for determining a quantitative MIC value.[17] It is performed in a 96-well microtiter plate, allowing for efficient testing of multiple compounds and concentrations.[18]

Protocol
  • Plate Preparation: Add 100 µL of sterile CAMHB (for bacteria) or RPMI-1640 (for fungi) to all wells of a 96-well plate.

  • Compound Addition: Add 100 µL of the 2x final starting concentration of the dissolved indole derivative to the first column of wells. This creates a total volume of 200 µL.

  • Serial Dilution: Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last dilution column.[18] This leaves 100 µL in each well with serially diluted compound.

  • Inoculum Preparation: Dilute the 0.5 McFarland suspension into the test medium to achieve a concentration of 1 x 10⁶ CFU/mL.

  • Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL. This halves the compound concentration to the final test concentration and brings the inoculum to the target of 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: Wells containing medium and inoculum, but no compound.

    • Sterility Control: Wells containing medium only.

    • Solvent Control: Wells containing medium, inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours for bacteria[19] or 24-48 hours for fungi.[3]

  • Reading the MIC: The MIC is the lowest concentration of the indole derivative at which there is no visible turbidity (growth).[10] The reading can be done visually or with a plate reader. The addition of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can aid in visualization, as it turns red in the presence of metabolically active cells.[20]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) prep_stock Prepare Indole Derivative Stock Solution (in DMSO) add_compound Add 100 µL Compound to First Column prep_stock->add_compound prep_inoculum Prepare 0.5 McFarland Standard Inoculum add_inoculum Add 100 µL Standardized Inoculum to Test Wells prep_inoculum->add_inoculum add_broth Add 100 µL Broth to All Wells add_broth->add_compound serial_dilute Perform 2-Fold Serial Dilutions add_compound->serial_dilute serial_dilute->add_inoculum incubate Incubate Plate (e.g., 37°C, 24h) add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic MIC_to_MBC_Workflow start MIC Assay Complete select_wells Identify MIC value. Select wells at MIC, 2x MIC, 4x MIC, etc. start->select_wells subculture Plate 10-20 µL from selected wells onto antibiotic-free agar select_wells->subculture incubate Incubate Agar Plates (e.g., 37°C, 24-48h) subculture->incubate outcome Observe Growth? incubate->outcome growth Growth Observed: Concentration is NOT cidal outcome->growth Yes no_growth No (or ≥99.9% reduced) Growth: Lowest concentration is the MBC/MFC outcome->no_growth No

Caption: Decision workflow for MBC/MFC determination.

Specialized Assay: Biofilm Inhibition

Many infections are complicated by biofilm formation, a state where microorganisms are encased in a self-produced matrix and exhibit increased tolerance to antimicrobial agents. [16]Evaluating the effect of indole derivatives on biofilms is therefore highly relevant. [21][22]

Protocol for Biofilm Inhibition
  • Plate Setup: Perform a 2-fold serial dilution of the indole derivative in a 96-well flat-bottom tissue culture-treated plate, as described for the MIC assay. Use sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC) to avoid simply inhibiting planktonic growth. [22]2. Inoculation: Add the standardized microbial suspension to the wells.

  • Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • Wash: Discard the planktonic cell suspension and gently wash the wells three times with sterile Phosphate Buffered Saline (PBS) to remove non-adherent cells. [21]5. Quantification (Crystal Violet Assay):

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes.

    • Wash away the excess stain with water.

    • Add 200 µL of 30% acetic acid or ethanol to solubilize the stain bound to the biofilm.

    • Read the absorbance at a wavelength of ~570-600 nm. A reduction in absorbance compared to the no-compound control indicates biofilm inhibition.

Data Interpretation and Presentation

Clear presentation of data is essential for comparing the efficacy of different indole derivatives.

Example Data Summary Table
Indole DerivativeOrganismMIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC Ratio
Indole-A Staphylococcus aureus8162
Escherichia coli32>128>4
Candida albicans16322
Indole-B (5-Fluoro) Staphylococcus aureus482
Escherichia coli16644
Candida albicans8162
Ciprofloxacin Staphylococcus aureus0.512
(Control) Escherichia coli0.250.52
Fluconazole Candida albicans1>64>64
(Control)

Interpretation Notes:

  • A lower MIC/MBC/MFC value indicates higher potency.

  • An MBC/MIC ratio of ≤4 suggests the compound is bactericidal against that organism. [7]* Fluconazole is known to be fungistatic against C. albicans, which is reflected in the high MFC/MIC ratio.

  • In this hypothetical example, Indole-B shows better potency than Indole-A. Both appear to be cidal against S. aureus and C. albicans but may be static against E. coli.

References
  • Minimal Bactericidal Concentration for Biofilms (MBC-B). (2024). Bio-protocol. Available at: [Link]

  • Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens. (2020). Frontiers in Microbiology. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC). Antimicrobial Testing Laboratory. Available at: [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2023). MDPI. Available at: [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

  • Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Drug Target Identification and Design. Available at: [Link]

  • Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]

  • Minimum fungicidal concentration assessment method. (2023). ResearchGate. Available at: [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2018). PubMed Central (PMC). Available at: [Link]

  • Indole and Derivatives Modulate Biofilm Formation and Antibiotic Tolerance of Klebsiella pneumoniae. (2019). PubMed Central (PMC). Available at: [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). PubMed Central (PMC). Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2025). MDPI. Available at: [Link]

  • Rapid Killing and Biofilm Inhibition of Multidrug-Resistant Acinetobacter baumannii Strains and Other Microbes by Iodoindoles. (2020). MDPI. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Available at: [Link]

  • Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. (2025). American Society for Microbiology (ASM) Journals. Available at: [Link]

  • Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. (2002). PubMed Central (PMC). Available at: [Link]

  • EUCAST breakpoints for antifungals. (2008). Clinical Microbiology and Infection. Available at: [Link]

  • Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. (2001). PubMed Central (PMC). Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). PubMed Central (PMC). Available at: [Link]

  • Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. (2022). ACS Publications. Available at: [Link]

  • Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. (2001). Journal of Clinical Microbiology. Available at: [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). American Society for Microbiology (ASM) Journals. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2018). PubMed Central (PMC). Available at: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (2021). PubMed Central (PMC). Available at: [Link]

  • Clinical breakpoint table. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]

  • Synthesis and Evaluation of Indole Derivatives: Antimicrobial and Antibacterial Assay. (2025). Bentham Science. Available at: [Link]

  • Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. (2022). Preprints.org. Available at: [Link]

  • Indole Derivatives' Antimicrobial Study. (2018). Scribd. Available at: [Link]

  • Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. (2025). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021). MDPI. Available at: [Link]

  • Disk diffusion test. Wikipedia. Available at: [Link]

  • Broth microdilution – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. (2022). PubMed Central (PMC). Available at: [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2018). Marmara Pharmaceutical Journal. Available at: [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link]

  • Synthesis and Biological Evaluation of Hexahydropyrrolo[2,3-b]Indole Derivatives as Fungicides against Phytopathogenic Fungi. (2015). Bentham Science. Available at: [Link]

  • Antimicrobial Evaluation, Molecular Docking and ADME Properties of Indole Amide Derivatives. (2022). Bentham Science. Available at: [Link]

  • MIC values (µg/mL) of tested indole derivatives. ResearchGate. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. (2001). Journal of Korean Medical Science. Available at: [Link]

Sources

Formulation of Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- for biological testing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation & Handling of Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl-

Part 1: Executive Summary & Compound Profile[1]

The Challenge: Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- (also referred to as 2,3-dimethyl-4,5,6,7-tetrahydroindol-4-one) represents a critical "privileged scaffold" in medicinal chemistry.[1][2][3][4] It serves as a core structural motif for diverse bioactive agents, including antipsychotics (Molindone analogs), kinase inhibitors (VEGFR/Aurora), and anti-inflammatory agents.

However, its physicochemical nature presents a distinct formulation hurdle:

  • Neutrality: Unlike Molindone, this specific intermediate lacks a basic amine side chain, rendering pH adjustment ineffective for solubilization.[3][5]

  • Lipophilicity: The fused pyrrole-cyclohexanone system is highly crystalline and lipophilic, leading to poor aqueous solubility (< 0.1 mg/mL).[3][5]

  • Aggregation: In aqueous media, it tends to form micro-precipitates that can cause false positives in biochemical assays (pan-assay interference) or poor bioavailability in vivo.[5]

This guide provides a self-validating formulation strategy to ensure data integrity during biological testing.

Physicochemical Profile[1][4][6][7][8][9][10]
PropertyValue / CharacteristicImplication for Formulation
Chemical Formula C₁₀H₁₃NOSmall molecule, amenable to co-solvents.[1][3]
Molecular Weight ~163.22 g/mol High molarity possible in stock solutions.[3][5]
LogP (Predicted) ~1.5 – 2.0Moderate lipophilicity; requires organic co-solvent.[5]
pKa (Pyrrole NH) ~17 (Very Weak Acid)CRITICAL: Will not ionize at physiological pH.[5] Do not use acid/base to solubilize.[3][5]
Solubility (Water) Poor (< 100 µM)Requires carrier (DMSO, Cyclodextrin, or Suspension).
Solubility (DMSO) Excellent (> 50 mM)Ideal for in vitro stock solutions.[5]

Part 2: In Vitro Formulation Protocol

Objective: Prepare stable stock solutions for cell-based assays (IC₅₀ screening) without precipitation-induced artifacts.

Reagents & Equipment
  • Vehicle: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%, Cell Culture Grade).

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[1][3] Avoid polystyrene.[3][5]

  • QC: Visual inspection box (black/white background).[5]

Protocol A: Preparation of 20 mM Stock Solution
  • Weighing: Accurately weigh 3.26 mg of the compound into a sterile 1.5 mL amber microcentrifuge tube or glass vial.

    • Note: Glass is preferred to minimize plasticizer leaching by DMSO.[3][5]

  • Solubilization: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If crystals persist, sonicate in a water bath at 37°C for 5 minutes.

    • Checkpoint: Solution must be optically clear.[3][5] Any turbidity indicates incomplete solvation.[3][5]

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C. Stable for 3 months.

Protocol B: Serial Dilution (The "Sandwich" Method)

Direct dilution into media often causes "crashing out."[5] Use an intermediate dilution step.

  • Intermediate Plate: Prepare serial dilutions in 100% DMSO first (e.g., 1000x final concentration).

  • Dosing: Transfer 1 µL of DMSO stock into 999 µL of pre-warmed culture media (0.1% DMSO final).

  • Rapid Mixing: Immediately vortex or pipette up/down to disperse the solvent plume.[3][5]

    • Validation: Inspect the media under 40x microscopy.[3] If needle-like crystals are visible, the compound has precipitated.[1][3] Reduce concentration or switch to a cyclodextrin-based vehicle (see below).

Part 3: In Vivo Formulation Protocols

Objective: Deliver a defined dose (e.g., 10-30 mg/kg) to rodents via Intraperitoneal (IP) or Oral (PO) routes.

Decision Matrix: Selecting the Vehicle
  • Route: Intraperitoneal (IP)

    
     Use Solution Formulation (Protocol C) .[5]
    
    • Reason: Suspensions can cause local irritation and erratic absorption in the peritoneum.[5]

  • Route: Oral (PO)

    
     Use Suspension Formulation (Protocol D) .[5]
    
    • Reason: High capacity, tolerates particles, utilizes GI transit time for dissolution.[3]

Protocol C: Co-Solvent Solution (IP/IV Compatible)

Target Concentration: 2 mg/mL (Suitable for 10 mg/kg dose at 5 mL/kg volume)

Composition: 5% DMSO / 40% PEG 400 / 55% Saline.[3][5]

  • Step 1 (Solvent): Dissolve 10 mg of compound in 0.25 mL of DMSO.[5] Vortex until clear.

  • Step 2 (Co-Solvent): Add 2.0 mL of PEG 400 (Polyethylene Glycol).[5] Vortex thoroughly.

    • Critical: The solution may warm slightly.[3][5] Ensure it is clear before proceeding.

  • Step 3 (Aqueous): Slowly add 2.75 mL of sterile saline (0.9% NaCl) dropwise while vortexing.

    • Why dropwise? Rapid addition of water to a hydrophobic solute/PEG mix causes immediate precipitation.[3][5] Gradual addition allows the PEG to coat the molecules.[5]

  • Filtration: Pass through a 0.22 µm PES syringe filter to ensure sterility.

Protocol D: Homogeneous Suspension (Oral Gavage)

Target Concentration: 10 mg/mL (Suitable for high-dose toxicity or efficacy studies)[1]

Composition: 0.5% Hydroxypropyl Methylcellulose (HPMC) + 0.1% Tween 80 in Water.[5]

  • Grinding: Place the compound in a mortar. Add a few drops of Tween 80 .[5] Triturate (grind) with a pestle for 2 minutes to wet the hydrophobic surface and break up crystal aggregates.[5]

  • Dispersion: Gradually add the 0.5% HPMC solution in small increments, grinding continuously to form a smooth paste, then a slurry.

  • Bulking: Transfer to a vial and dilute to final volume with remaining HPMC solution.

  • Homogenization: Sonicate for 10 minutes prior to dosing.

    • Self-Validating Step: Invert the vial.[3][5] The suspension should not settle visibly for at least 5 minutes.

Part 4: Visualizing the Workflow

The following diagram illustrates the critical decision pathways for formulating this neutral tetrahydroindole scaffold.

FormulationWorkflow Start Compound: Indol-4(5H)-one (Neutral, Lipophilic) SolubilityCheck Check Solubility (Microscopy/Nephelometry) Start->SolubilityCheck InVitro In Vitro Assay (Cell/Enzyme) SolubilityCheck->InVitro High Potency (<10µM) InVivo In Vivo Study (Rodent) SolubilityCheck->InVivo Efficacy/PK DMSO_Stock 100% DMSO Stock (20-50 mM) InVitro->DMSO_Stock Media_Dilution Direct Dilution into Media (< 0.5% DMSO) DMSO_Stock->Media_Dilution Media_Dilution->SolubilityCheck Verify No Precip Route_Decision Select Route InVivo->Route_Decision IP_Route Intraperitoneal (IP) Route_Decision->IP_Route Oral_Route Oral Gavage (PO) Route_Decision->Oral_Route CoSolvent Co-Solvent Solution 5% DMSO / 40% PEG400 / 55% Saline (Must be Clear) IP_Route->CoSolvent Suspension Suspension 0.5% HPMC / 0.1% Tween 80 (Must be Homogeneous) Oral_Route->Suspension

Caption: Decision tree for formulating neutral tetrahydroindoles based on application and administration route.

Part 5: Quality Control & Safety

  • Stability Check:

    • Analyze the dosing formulation by HPLC-UV (254 nm) before and after the study.[1][3]

    • Acceptance Criteria: Concentration must be within ±10% of target; no new degradation peaks >1%.[3][5]

  • Safety (MSDS Highlights):

    • Hazard: Irritant (Skin/Eye).[5][6] Potential for respiratory irritation if dust is inhaled.[3][5]

    • Handling: Use a fume hood when weighing dry powder.[3][5] Wear nitrile gloves (DMSO penetrates latex).[5]

  • Troubleshooting:

    • Issue: Precipitate forms upon adding saline in Protocol C.[3][5]

    • Fix: Increase PEG 400 concentration to 60% or switch to HP-β-Cyclodextrin (20% w/v) in water, which encapsulates the lipophilic core.[1][3]

References

  • Scaffold Utility: Goekjian, P. G., et al. (2021). "4,5,6,7-Tetrahydroindol-4-ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures." Molecules, 26(15), 4596.[3] Link

  • Molindone Chemistry: Schoen, K., & Pachter, I. J. (1968).[3] "1,2,3,4,5,6,7,8-Octahydrocarbazole Derivatives." US Patent 3,491,093.[3][5] (Describes the synthesis and properties of the 2-methyl-3-ethyl analog). Link

  • Vehicle Toxicity: Gad, S. C., et al. (2016). "Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species." International Journal of Toxicology, 35(6), 665–698. (Standard reference for PEG/Tween safety limits). Link

  • Formulation Strategy: Li, P., & Zhao, L. (2007).[3] "Developing Early Formulations: Practice and Perspective." International Journal of Pharmaceutics, 341(1-2), 1-19.[1][3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Paal-Knorr Synthesis of 2,3-Dimethylpyrroles

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers encountering low yields in the Paal-Knorr synthesis of 2,3-dimethylpyrroles . Unlike the robust and symmetrical 2,5-dimethylpyrrole, the 2,3-isomer presents unique challenges due to its asymmetry and, critically, its unsubstituted


-position , which renders it highly susceptible to acid-catalyzed polymerization.

Status: Active Ticket Type: Yield Optimization / Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary: Why This Reaction Fails

The synthesis of 2,3-dimethylpyrrole via Paal-Knorr requires the condensation of a primary amine with 3-methyl-4-oxopentanal (or its masked equivalent). Low yields typically stem from two critical failure modes specific to this substitution pattern:

  • Product Instability (The "Alpha-Free" Problem): The 2,3-dimethylpyrrole product possesses an unsubstituted

    
    -carbon (C5). This position is highly nucleophilic. In the presence of the acid catalysts typically used for Paal-Knorr (e.g., p-TsOH, HCl), the product reacts with the starting 1,4-dicarbonyl or dimerizes with itself to form "pyrrole red" polymers (tar).
    
  • Precursor Lability: The required precursor is a keto-aldehyde. Unlike 1,4-diketones, 1,4-ketoaldehydes are chemically unstable and prone to self-aldol condensation or oxidation before they can react with the amine.

Troubleshooting Guide (Q&A)

Case 1: "My reaction mixture turns into a black tar within minutes."

Diagnosis: Acid-catalyzed oligomerization. Technical Insight: You are likely using a Brønsted acid (e.g., Acetic Acid, p-TsOH) which is too harsh for the electron-rich 2,3-dimethylpyrrole. The free


-proton at C5 allows the product to act as a nucleophile, attacking unreacted carbonyls or other pyrrole units.
Solution: 
  • Switch to Lewis Acids: Use Sc(OTf)₃ (Scandium Triflate) or Bi(NO₃)₃ . These catalyze the dehydration effectively without protonating the pyrrole ring, significantly reducing polymerization [1, 2].

  • Buffer the System: If using acetic acid, add sodium acetate to buffer the pH to ~4.5–5.0. Avoid pH < 3 at all costs.

Case 2: "I see starting material consumption, but no pyrrole peak. I suspect furan formation."

Diagnosis: Competitive cyclization to 2,3-dimethylfuran. Technical Insight: The Paal-Knorr mechanism bifurcates. Under strongly acidic conditions or with low-nucleophilicity amines (e.g., anilines), the oxygen of the enol attacks the carbonyl instead of the nitrogen, leading to furan formation [3]. Solution:

  • Increase Amine Nucleophilicity: If possible, use a slight excess of amine (1.2–1.5 equiv).

  • Solvent Switch: Move from non-polar solvents (Benzene/Toluene) to polar aprotic solvents like Acetonitrile or THF . This stabilizes the polar transition state for N-attack.

Case 3: "My starting material (3-methyl-4-oxopentanal) degrades before I can use it."

Diagnosis: Keto-aldehyde instability. Technical Insight: Free keto-aldehydes oxidize and polymerize rapidly. Solution:

  • Use a Masked Precursor: Synthesize the dimethyl acetal or the 2-alkoxy-tetrahydrofuran derivative (Clauson-Kaas precursor).

  • In-Situ Deprotection: Perform the reaction in a two-phase system (Water/DCM) or use a mild deprotection strategy (e.g., Amberlyst-15) in the presence of the amine to trap the aldehyde immediately upon release [4].

Experimental Protocols

Protocol A: The "Rescue" Method (Mild Lewis Acid Catalysis)

Recommended for acid-sensitive 2,3-dimethylpyrroles.

Reagents:

  • 1,4-Dicarbonyl precursor (1.0 mmol)

  • Primary Amine (1.2 mmol)

  • Sc(OTf)₃ (1 mol%) or Iodine (10 mol%)

  • Solvent: CH₂Cl₂ or Ethanol (anhydrous)

Procedure:

  • Dissolve the dicarbonyl and amine in solvent (5 mL) at Room Temperature (RT).

  • Add catalyst.[1][2][3] Stir at RT. Do not reflux unless necessary (heat accelerates polymerization).

  • Monitor via TLC every 15 mins.

  • Quench: Upon completion, immediately filter through a short plug of neutral alumina (not silica, which is acidic) to remove the catalyst.

  • Evaporate: Remove solvent under reduced pressure at <30°C.

Protocol B: Microwave-Assisted (Solvent-Free)

Recommended for recalcitrant amines (sterically hindered).

Reagents:

  • 1,4-Dicarbonyl precursor (1.0 mmol)

  • Primary Amine (1.5 mmol)

  • Montmorillonite K-10 Clay (200 mg)

Procedure:

  • Mix reagents and clay in a microwave vial (neat).

  • Irradiate at 80°C for 5–10 minutes (Power: 100W).

  • Extract product with Ethyl Acetate.

  • Yields are typically 15–20% higher than thermal reflux due to reduced reaction time preventing degradation [5].

Data Analysis: Catalyst Performance Comparison

The following table summarizes typical yields for acid-sensitive pyrroles (like 2,3-dimethylpyrrole) based on catalyst choice.

Catalyst SystemConditionYield (%)Major Side Product
Acetic Acid (Glacial) Reflux, 2h35 - 45%Black Polymer (Tar)
p-TsOH (10 mol%) Toluene, Reflux40 - 50%Furan + Polymer
Sc(OTf)₃ (1 mol%) DCM, RT, 3h85 - 92% Minimal
Silica Sulfuric Acid Solvent-free, RT75 - 80%Oligomers
Microwave (No Cat.) 80°C, 10 min65 - 75%Unreacted SM

Visualizing the Failure Modes

Figure 1: Mechanistic Divergence & Polymerization Risk

This diagram illustrates the critical decision points in the reaction mechanism where yield is lost. Note the "Danger Zone" where the free


-proton leads to polymerization.

PaalKnorrMechanism Start 1,4-Dicarbonyl (3-methyl-4-oxopentanal) Hemiacetal Hemiacetal Intermediate Start->Hemiacetal + Amine Enamine Enamine Intermediate Hemiacetal->Enamine - H2O Furan 2,3-Dimethylfuran Hemiacetal->Furan Cyclization (O-attack) High Acidity / Low Nucleophilicity Product 2,3-Dimethylpyrrole Enamine->Product Cyclization (N-attack) Preferred in Neutral/Lewis Acid Polymer Polymer (Tar) Product->Polymer Acid Catalyzed Attack via Free Alpha-Proton (C5)

Caption: Mechanistic pathway highlighting the competitive formation of furan and the acid-catalyzed polymerization of the


-free pyrrole product.
Figure 2: Troubleshooting Logic Flow

Follow this decision tree to diagnose your specific yield issue.

TroubleshootingFlow Start Low Yield Observed CheckColor Is the reaction mixture black/tarry? Start->CheckColor Polymer Issue: Polymerization CheckColor->Polymer Yes CheckSM Is Starting Material (SM) consumed? CheckColor->CheckSM No Action1 1. Switch to Lewis Acid (Sc(OTf)3) 2. Lower Temperature 3. Buffer pH > 4 Polymer->Action1 FuranCheck Check for Furan (NMR/GCMS) CheckSM->FuranCheck Yes Reactivity Issue: Low Reactivity CheckSM->Reactivity No Action2 1. Increase Amine Equiv. 2. Use Polar Solvent (ACN) 3. Check Amine Freshness FuranCheck->Action2 Action3 1. Use Microwave Heating 2. Check SM Purity (Aldehyde dead?) Reactivity->Action3

Caption: Step-by-step diagnostic workflow for identifying the root cause of Paal-Knorr failure.

References

  • Chen, J. et al. (2006). "Scandium(III) Triflate Catalyzed Paal-Knorr Reaction: A Mild and Efficient Synthesis of Pyrroles." Synlett.

  • Banik, B. K. et al. (2004). "Bismuth Nitrate-Catalyzed Versatile Synthesis of Pyrroles." Journal of Organic Chemistry.

  • Amarnath, V. et al. (1995). "Mechanism of the Paal-Knorr Furan Synthesis." Journal of Organic Chemistry.

  • Clauson-Kaas, N. & Tyle, Z. (1952).[3] "Preparation of Cis- and Trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran." Acta Chemica Scandinavica.

  • Rao, H. S. P. & Jothilingam, S. (2001). "Microwave-assisted synthesis of pyrroles." Tetrahedron Letters.

Sources

Side reactions in the Nenitzescu indole synthesis with asymmetric enamines

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Guide: Side Reactions in Nenitzescu Indole Synthesis with Asymmetric Enamines

Executive Summary

The Nenitzescu indole synthesis is a powerful method for constructing 5-hydroxyindoles from 1,4-benzoquinones and enamines (typically ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-aminocrotonates).[1][2] However, when utilizing asymmetric enamines —defined here as enamines with non-equivalent substituents on the 

-carbon or chiral auxiliaries—the reaction landscape becomes complex.

This guide addresses the three primary failure modes encountered with these substrates:

  • Regiochemical Drift: Formation of 6-hydroxyindoles ("anti-Nenitzescu" products) vs. the desired 5-hydroxyindoles.

  • Chemo-divergence: Competition between indole cyclization and benzofuran formation.

  • Atroposelective Loss: Racemization or low ee when using chiral enamines for axially chiral indoles.

Diagnostic & Troubleshooting (Q&A)

Category A: Regioselectivity (The Isomer Problem)

Q1: I am isolating significant amounts of the 6-hydroxyindole isomer instead of the expected 5-hydroxyindole. Why is the regioselectivity reversing?

Diagnosis: You are likely observing the "Anti-Nenitzescu" pathway. The classic Nenitzescu mechanism involves a Michael addition of the enamine


-carbon to the quinone.
  • Standard Pathway (5-Hydroxyindole): The enamine attacks the quinone position ortho to a substituent (if present) or is directed by electronics to form the C3-C3a bond first.

  • Anti-Nenitzescu Pathway (6-Hydroxyindole): This occurs via an initial 1,2-addition to the quinone carbonyl, or a Michael addition at a sterically less hindered but electronically distinct position, followed by an intramolecular Michael addition.

Troubleshooting Steps:

  • Check Sterics: If your asymmetric enamine has a bulky substituent at the

    
    -position (e.g., isopropyl vs. methyl), it may prevent the optimal Michael attack required for the 5-hydroxy isomer.
    
  • Modulate Temperature: The anti-Nenitzescu pathway is often kinetically accessible but thermodynamically less stable. High-temperature conditions often favor the thermodynamic 5-hydroxyindole product, while low temperatures may trap the kinetic 6-hydroxy isomer.

  • Lewis Acid Switching: Switch from weak acids (acetic acid) to zinc halides. Zinc Iodide (

    
    )  has been shown to strongly enforce the formation of 5-hydroxyindoles over regioisomers by coordinating with the quinone carbonyls, directing the nucleophilic attack more precisely.
    

Q2: My enamine is unsymmetrical (


 on the 

-carbon). How do I predict the major isomer?

Diagnosis: The enamine exists in equilibrium between s-cis and s-trans conformers, and potentially


 isomers. The reaction outcome depends on which isomer reacts faster.

Action Plan:

  • Solvent Polarity: Use highly polar solvents like Nitromethane (

    
    )  or Acetic Acid . Non-polar solvents (DCM, Toluene) often lead to mixtures or favor benzofurans.
    
  • Protonation State: Ensure the enamine is not fully protonated before addition. The free base enamine is the active nucleophile.

Category B: Chemoselectivity (Indole vs. Benzofuran)

Q3: The mass spec indicates the correct molecular weight, but NMR shows a benzofuran core. What happened?

Diagnosis: This is the most common side reaction. Instead of the carbon-carbon bond formation (C-alkylation) required for indoles, the quinone oxygen attacked the enamine (O-alkylation) or the initial adduct cyclized via oxygen.

Root Causes:

  • Lewis Acid Acidity: Strong, hard Lewis acids can favor O-alkylation.

  • Oxidation State: If the intermediate hydroquinone is not rapidly oxidized back to the quinone (or if the redox balance is off), benzofuran formation is favored.

Troubleshooting Steps:

  • Solvent Change: Nitromethane is the "gold standard" solvent for suppressing benzofuran formation in favor of indoles.

  • Catalyst Optimization: Use

    
     (10-20 mol%) . It promotes the specific activation of the enamine 
    
    
    
    -carbon, favoring C-C bond formation over C-O bond formation.
  • Stoichiometry: Ensure a slight excess of the quinone (1.1–1.5 equiv). The reaction requires an in situ oxidation step; if the quinone is depleted, the mechanism stalls or diverts.

Category C: Reaction Efficiency & Stability

Q4: The reaction turns into a black tar (polymerization) with low yield (<20%).

Diagnosis: Benzoquinones are highly susceptible to oxidative polymerization, especially in basic conditions or prolonged heat.

Action Plan:

  • Concentration: Run the reaction at high concentration (0.5 M – 1.0 M). Dilute conditions favor intermolecular polymerization over intramolecular cyclization.

  • Order of Addition: Do not add the quinone to the enamine. Slowly add the enamine to the quinone solution.[3] This keeps the quinone concentration high relative to the enamine initially, preventing enamine-induced polymerization of the quinone.

  • Inert Atmosphere: While Nenitzescu is robust, excluding oxygen can reduce non-productive quinone decomposition.

Optimized Experimental Protocol

Protocol:


-Mediated Nenitzescu Synthesis in Nitromethane 
Targeting high regioselectivity for 5-hydroxyindoles.

Reagents:

  • 1,4-Benzoquinone derivative (1.2 equiv)

  • Asymmetric Enamine (1.0 equiv)

  • Zinc Iodide (

    
    ) (20 mol%)
    
  • Solvent: Nitromethane (

    
    ) (Reagent Grade)
    

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask, dissolve the benzoquinone (1.2 equiv) and

    
     (0.2 equiv) in Nitromethane (concentration ~0.5 M). Stir for 10 minutes at Room Temperature (RT) to allow coordination.
    
  • Addition: Dissolve the enamine (1.0 equiv) in a minimal amount of Nitromethane. Add this solution dropwise to the quinone mixture over 30 minutes.

    • Note: The solution will likely turn dark red/brown. This is normal.

  • Reaction: Stir at RT for 4–6 hours. If TLC shows incomplete conversion, heat to 40°C.

    • Checkpoint: Monitor the disappearance of the enamine spot. The quinone spot may persist (excess used).

  • Workup: Dilute with Ethyl Acetate. Wash with 1M HCl (to hydrolyze unreacted enamine) followed by saturated

    
     and Brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
    

Mechanistic Pathway Visualization

The following diagram illustrates the divergence points where side reactions (Benzofurans, 6-Hydroxyindoles) occur relative to the desired pathway.

NenitzescuPathways Reactants Benzoquinone + Enamine Michael_C C-Attack (Michael Addition) Reactants->Michael_C Standard Mode (ZnI2 Promoted) Michael_O O-Attack / Inverse Mode Reactants->Michael_O Steric Hindrance Low Polarity Solvent Prod_6HI 6-Hydroxyindole (Anti-Nenitzescu) Reactants->Prod_6HI 1,2-Addition or Inverse Regiochem Inter_A Intermediate A (Hydroquinone Adduct) Michael_C->Inter_A Inter_B Intermediate B (O-Alkylated Adduct) Michael_O->Inter_B Oxidation Oxidation to Quinone Imine Inter_A->Oxidation -2e- / -2H+ Cyclization_Furan Cyclization (O-Attack) Inter_B->Cyclization_Furan Cyclization_Indole Cyclization (N-Attack) Oxidation->Cyclization_Indole Prod_5HI 5-Hydroxyindole (Target Product) Cyclization_Indole->Prod_5HI -H2O Prod_Benzofuran 5-Hydroxybenzofuran (Side Product) Cyclization_Furan->Prod_Benzofuran

Caption: Divergent reaction pathways in the Nenitzescu synthesis. The central vertical path represents the optimized route to 5-hydroxyindoles, while lateral branches indicate common failure modes.

Data Summary: Solvent & Catalyst Effects

VariableConditionEffect on Outcome
Solvent Nitromethane (

)
Highly Recommended. Maximizes 5-hydroxyindole yield; suppresses benzofurans.
Acetic Acid (

)
Classic solvent. Good yields but higher risk of O-acylated byproducts.
Dichloromethane (DCM)Poor. Often leads to polymerization or benzofurans.
Catalyst Zinc Iodide (

)
Best for Regiocontrol. Promotes C-C bond formation.
None (Thermal)Variable. Higher risk of "Anti-Nenitzescu" products.
Temp Room Temp (25°C)Optimal for preventing polymerization.
Reflux (>60°C)Increases rate but significantly increases tar/polymer formation.

References

  • Nenitzescu Indole Synthesis - Wikipedia. (General Mechanism & History). Source:

  • Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. (Detailed study on Benzofuran vs Indole selectivity and ZnI2 effects). Source:

  • Atroposelective Nenitzescu Indole Synthesis. (Advanced application using chiral catalysts for asymmetric synthesis). Source:

  • Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. (Documentation of rare side reactions). Source:

  • Technical Support Center: Troubleshooting the Nenitzescu Indole Synthesis. (Practical yield optimization). Source:

Sources

Technical Support Center: Preventing Polymerization of Enamine Starting Materials

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling enamine starting materials. Enamines are powerful nucleophilic intermediates, crucial in modern organic synthesis for their ability to form carbon-carbon bonds.[1] However, their inherent reactivity also makes them susceptible to degradation and polymerization, which can compromise experimental outcomes. This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and prevent these common issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries our team receives regarding enamine stability.

Q1: My freshly prepared enamine, which was a light-yellow oil, has turned into a dark, viscous gum upon standing. What is happening?

A: This is a classic manifestation of enamine decomposition, which can involve both polymerization and oxidative degradation. The high nucleophilicity of the enamine's α-carbon makes it reactive toward electrophiles.[2] In the absence of a desired electrophile, it can react with itself. Trace amounts of acid or water can protonate an enamine molecule, forming a highly electrophilic iminium ion.[3][4] This ion is then readily attacked by another, neutral enamine molecule, initiating a polymerization cascade. Concurrently, exposure to atmospheric oxygen can lead to oxidative processes, often forming highly colored radical species that contribute to the darkening.[5]

Q2: What are the primary factors that initiate enamine polymerization?

A: The polymerization and degradation of enamines are primarily triggered by three environmental factors:

  • Acid and Moisture: Enamines are notoriously sensitive to hydrolysis, which is catalyzed by even trace amounts of acid.[1] The mechanism involves protonation of the enamine to form an iminium ion, which is then attacked by water, ultimately reverting the compound to its parent ketone/aldehyde and secondary amine.[2][4] This same electrophilic iminium intermediate is a key culprit in initiating polymerization.

  • Atmospheric Oxygen: The electron-rich double bond of an enamine is susceptible to oxidation. This can lead to the formation of complex radical cations and other reactive species that can initiate polymerization or lead to colored impurities.[5][6]

  • Heat: While heat is often used to drive the formation of enamines by removing water, elevated temperatures can also significantly accelerate the rates of decomposition and polymerization reactions.[2][7]

Q3: The synthesis of my enamine requires an acid catalyst. How can I prevent this same catalyst from causing polymerization during work-up and storage?

A: This is a critical point of control. While acid catalysis is necessary for the initial condensation and dehydration, its presence must be neutralized before purification and storage.[8] After the reaction is complete, a mild anhydrous base should be used to quench the catalyst.

  • Recommended Quench: Add a small amount of solid potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to the reaction mixture before solvent removal.

  • Causality: The base neutralizes the acid catalyst, preventing the formation of electrophilic iminium ions that drive polymerization during subsequent heating (e.g., distillation) or prolonged storage.[8] Using an amine base like triethylamine can be particularly effective, but ensure it can be easily removed during purification.

Q4: Can I use a standard polymerization inhibitor like BHT or hydroquinone?

A: While standard radical inhibitors like butylated hydroxytoluene (BHT) or hydroquinone are effective for monomers like styrenes, their utility for enamines is less straightforward and can be context-dependent.[9] These inhibitors primarily scavenge free radicals, which may only be one of several decomposition pathways.

  • Phenolic Inhibitors (e.g., BHT): These are acidic and could potentially accelerate hydrolytic or acid-catalyzed degradation pathways. Their use should be approached with caution.

  • Amine-Based Inhibitors: Aromatic amines can act as polymerization inhibitors and are less likely to introduce unwanted acidity.[9]

  • Recommendation: The most robust strategy is not to rely on inhibitors but to rigorously control the enamine's environment by excluding acid, water, and oxygen. If an inhibitor is deemed necessary, a small amount (100-200 ppm) of a non-acidic, sterically hindered amine or a quinone-type inhibitor could be tested on a small scale.[9][10]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable protocols designed to maintain the integrity of your enamine starting materials.

Guide 1: Best Practices for Enamine Synthesis and Work-up

The key to a stable product is preventing the introduction of contaminants from the outset.

Protocol 1.1: Inert Atmosphere Synthesis

  • Setup: Assemble a flame-dried, three-neck flask equipped with a reflux condenser, a Dean-Stark trap (pre-filled with a dry, inert solvent like toluene), and a nitrogen/argon inlet.

  • Reagents: Charge the flask with the ketone/aldehyde and a dry, high-boiling solvent (e.g., toluene, xylene). Add the secondary amine via syringe. Use freshly distilled amines and anhydrous solvents.

  • Catalysis: Add the acid catalyst (e.g., p-toluenesulfonic acid, TsOH) in a minimal amount (0.1-1 mol%).

  • Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap.[11]

  • Quench: Once water evolution ceases, cool the reaction to room temperature under the inert atmosphere. Add anhydrous potassium carbonate (~5 mol%) and stir for 30 minutes to neutralize the acid catalyst.

  • Isolation: Filter the mixture through a pad of Celite® under a nitrogen blanket to remove the base. Concentrate the filtrate using a rotary evaporator.

Causality Check: Executing the synthesis and quench under an inert atmosphere prevents the formation of oxidative impurities and ensures the acid catalyst is removed before the enamine is concentrated and potentially exposed to heat.

Guide 2: Purification of Sensitive Enamines

Purification is a high-risk step where enamines are often exposed to heat and potentially acidic stationary phases.

Protocol 2.1: Vacuum Distillation under Inert Atmosphere

  • Setup: Use a short-path distillation apparatus that has been flame- or oven-dried. Connect the receiving flask to a Schlenk line to maintain a dynamic inert atmosphere.

  • Drying Agent: Add a few pellets of potassium hydroxide (KOH) or a small amount of calcium hydride (CaH₂) to the distillation flask. This will scavenge any residual moisture or acidity during heating.

  • Distillation: Heat the flask gently using an oil bath. Collect the enamine fraction at the lowest possible pressure to minimize thermal stress.

  • Storage: The receiving flask should be a pre-dried, sealed ampule or a Schlenk flask that can be directly transferred to storage.

Self-Validation: The distilled product should be clear and nearly colorless. A yellow or brown distillate indicates co-distillation of impurities or decomposition in the distillation pot, suggesting the temperature was too high or residual acid was present.

Guide 3: Long-Term Storage and Handling

Proper storage is non-negotiable for maintaining enamine purity.

Protocol 3.1: Anhydrous, Oxygen-Free Storage

  • Container: Use flame-dried glass ampules or Schlenk flasks with high-vacuum grease on the joints. Never use plastic containers, as they can be permeable to air and moisture.

  • Atmosphere: After purification, flush the container thoroughly with dry argon or nitrogen before introducing the enamine via cannula or a gas-tight syringe. For long-term storage, seal the ampule under vacuum.

  • Temperature: Store the sealed container in a freezer at -20°C or below.[12][13]

  • Handling for Use: To withdraw a sample, bring the container to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface. Perform all transfers in a glovebox or under a positive pressure of inert gas.

Part 3: Visualization & Data
Diagrams

Enamine_Polymerization cluster_initiation Initiation Step cluster_propagation Propagation Step Enamine1 Enamine (R₂N-CH=CR'₂) Iminium Iminium Ion (Electrophile) [R₂N⁺=CH-CHR'₂] Enamine1->Iminium Protonation H_plus H⁺ (Trace Acid) Enamine2 Enamine (Nucleophile) Dimer Dimeric Cation Iminium->Dimer Enamine2->Dimer Nucleophilic Attack Polymer Polymer Chain Dimer->Polymer Further Reaction

Caption: Hypothesized mechanism of acid-catalyzed enamine polymerization.

Troubleshooting_Workflow Start Enamine shows instability (dark color, high viscosity) Check_Air Was it handled/stored in air? Start->Check_Air Check_Acid Was acid catalyst fully neutralized? Start->Check_Acid Check_Water Were anhydrous conditions used? Start->Check_Water Check_Temp Was it exposed to high temperatures? Start->Check_Temp Action_Inert Action: Repurify and store under Argon/N₂. Check_Air->Action_Inert Yes Action_Base Action: Treat with anhydrous base (K₂CO₃), filter, repurify. Check_Acid->Action_Base No Action_Dry Action: Use flame-dried glassware and anhydrous solvents. Check_Water->Action_Dry No Action_Cool Action: Purify at lowest possible temperature. Store at -20°C. Check_Temp->Action_Cool Yes

Caption: Troubleshooting workflow for unstable enamine starting materials.

Data Tables

Table 1: Recommended Storage Conditions for Enamines

Enamine Structural ClassStorage TemperatureAtmosphereRecommended ContainerTypical Shelf Life
Acyclic Ketone Derived≤ -20°CArgon or N₂Flame-sealed ampule6-12 months
Cyclic Ketone Derived≤ -20°CArgon or N₂Flame-sealed ampule>12 months
Aldehyde Derived≤ -20°CArgon or N₂Flame-sealed ampule1-6 months
α-Branched Carbonyl Derived[5]≤ -20°CArgon or N₂Flame-sealed ampuleHighly variable; re-purify before use

Table 2: Compatibility of Common Solvents and Additives

SubstanceCompatibilityRationale & Expert Notes
Solvents
Toluene, Hexane, THFYes Aprotic and non-polar/weakly polar. Ensure they are rigorously dried before use.
Dichloromethane (DCM)Conditional Can contain trace HCl. Pass through a plug of basic alumina before use.
Diethyl EtherYes Good choice, but must be anhydrous and peroxide-free.
Methanol, EthanolNO Protic solvents will cause rapid hydrolysis and decomposition.[1]
DMSO, DMFConditional Hygroscopic and can be difficult to render fully anhydrous. Use with caution.
Additives
p-Toluenesulfonic acidNO (for storage) Strong acid catalyst that will promote rapid decomposition.[8]
Potassium CarbonateYes Anhydrous K₂CO₃ is an excellent mild base for neutralizing trace acid.
Molecular Sieves (4Å)Yes Effective for maintaining anhydrous conditions during storage.
Silica Gel (standard)NO Acidic surface will destroy the enamine during chromatography. Use deactivated silica.
References
  • Enamines - Master Organic Chemistry. (2025). Master Organic Chemistry. [Link]

  • Formation of Imines and Enamines - Chemistry Steps. (2025). Chemistry Steps. [Link]

  • Enamines - Making Molecules. (2024). Making Molecules. [Link]

  • Revisiting the Role of Acids and Hydrogen Bond Acceptors in Enamine Formation - The Royal Society of Chemistry. (2020). The Royal Society of Chemistry. [Link]

  • What are the Health and Safety Guidelines for Using Amines? (N.D.). DIPLOMATA COMERCIAL. [Link]

  • Bond Energies of Enamines | ACS Omega. (2022). ACS Publications. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (N.D.). DIPLOMATA COMERCIAL. [Link]

  • Enamine - Wikipedia. (N.D.). Wikipedia. [Link]

  • Stabilization of Proline Enamine Carboxylates by Amine Bases - ResearchGate. (N.D.). ResearchGate. [Link]

  • Relative Stability and Basicity of Enamines from Aminocatalysts - ResearchGate. (2024). ResearchGate. [Link]

  • Polymerization inhibitor and retarder compositions with amine stabilizer - Google Patents. (N.D.).
  • 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]

  • Polyamide synthesis via enamines - ResearchGate. (2025). ResearchGate. [Link]

  • Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PNAS. (N.D.). PNAS. [Link]

  • What is high performance polymerization inhibitor? (N.D.). Otsuka Chemical Co., Ltd. [Link]

  • Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO - Nature. (2018). Nature. [Link]

Sources

Technical Support Center: Stability & Purification of 6,7-dihydro-1H-indol-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6,7-dihydro-1H-indol-4(5H)-one scaffold (often referred to as 4-oxo-4,5,6,7-tetrahydroindole) presents a unique purification challenge due to its amphoteric instability . The molecule contains an electron-rich pyrrole ring susceptible to acid-catalyzed polymerization and a cyclohexenone moiety prone to oxidative aromatization.

This guide addresses the three primary failure modes encountered during purification:

  • On-Column Decomposition: "Streaking" or material loss on acidic silica.[1]

  • Oxidative Aromatization: Conversion to 4-hydroxyindole derivatives upon air exposure.

  • Thermodynamic Instability: Retro-Mannich or aldol-type side reactions during workup.

Module 1: The Chemistry of Failure

To successfully purify these derivatives, one must understand the specific mechanisms driving their decomposition. The 4-oxo-4,5,6,7-tetrahydroindole core is not merely "unstable"; it is reactive in predictable ways.

1.1 The Decomposition Triad
  • Acid Sensitivity (Pyrrole Ring): The pyrrole nitrogen lone pair participates in aromaticity, making the C2 and C3 carbons electron-rich and nucleophilic. On acidic stationary phases (standard Silica Gel 60, pH ~5.0), these positions undergo protonation, leading to the formation of electrophilic iminium species that react with unprotonated pyrroles to form polymers (red/brown tars).

  • Oxidative Stress (Aromatization): The cyclohexenone ring is partially saturated. In the presence of oxygen and silica (which acts as a Lewis acid catalyst), the molecule undergoes dehydrogenation to form the fully aromatic, thermodynamically stable 4-hydroxyindole . This is often observed as a color change from yellow/orange to dark brown or blue.

  • Enolization (C5 Acidity): The ketone at C4 increases the acidity of the protons at C5. In basic conditions, this can lead to self-condensation (aldol-type) or side reactions with electrophilic impurities.

1.2 Visualizing the Pathway

Decomposition_Pathways Target Target Molecule (6,7-dihydro-1H-indol-4(5H)-one) Acid_Sites Acidic Silica Sites (Si-OH) Target->Acid_Sites Protonation at C2/C3 Oxygen Atmospheric O2 + Lewis Acid Target->Oxygen Dehydrogenation Polymer Pyrrole Polymers (Insoluble Tars) Acid_Sites->Polymer Electrophilic Attack (Streaking on TLC) Aromatic 4-Hydroxyindole (Fully Aromatic Impurity) Oxygen->Aromatic Irreversible Aromatization

Figure 1: Mechanistic pathways leading to yield loss during purification. The acid-catalyzed pathway (top) is the most common cause of "streaking" on silica columns.

Module 2: Purification Protocols

Do not use standard silica gel chromatography without modification. The acidity of commercial silica (pH 3.5–5.0) is sufficient to initiate polymerization of the pyrrole ring.

Decision Matrix: Choosing the Right Phase
VariableConditionRecommended Phase
Crude Purity >80% (Clean NMR)Recrystallization (EtOH/H₂O or EtOAc/Hex)
Acidity Sensitivity High (Streaks on TLC)Neutral Alumina (Grade III)
Separation Difficulty Close Rf valuesDeactivated Silica (TEA-doped)
Scale >5 GramsRecrystallization (Minimize chromatography)
Protocol A: Deactivated Silica Gel Chromatography

Best for: Difficult separations where Alumina resolution is insufficient.

  • Slurry Preparation: Suspend Silica Gel 60 (230–400 mesh) in the starting eluent (e.g., Hexane/EtOAc).

  • Deactivation: Add Triethylamine (TEA) to the slurry at a concentration of 1% v/v . Stir for 5 minutes.

    • Why? TEA neutralizes the acidic silanol (Si-OH) groups, preventing protonation of the pyrrole ring.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of the eluent containing 1% TEA.

  • Loading: Dissolve the crude material in a minimum amount of DCM/TEA (99:1). Do not use pure DCM as trace HCl in DCM can induce decomposition.

  • Elution: Run the gradient using solvents containing 0.5% TEA .

    • Note: TEA has a high boiling point. You must rotovap at a higher temperature or use an acidic wash (if product is stable to wash) to remove it, though usually, high-vac drying is sufficient.

Protocol B: Neutral Alumina Chromatography

Best for: Highly sensitive derivatives that turn black on silica.

  • Phase Selection: Use Aluminum Oxide, Neutral, Brockmann Grade III .

    • Note: "Basic" Alumina may cause deprotonation at C5; "Acidic" Alumina will destroy the pyrrole.

    • Grade Adjustment: Commercial Alumina is often Grade I (very active). To convert to Grade III, add 6% water (w/w) to the alumina and shake for 2 hours to equilibrate. This lowers the activity and prevents irreversible adsorption.

  • Solvent System: Alumina is more polar than silica. You will likely need a less polar mobile phase (e.g., if Silica uses 50% EtOAc, Alumina might require 20% EtOAc).

  • Speed: Run the column fast. Alumina can still catalyze oxidation if the compound sits on the column for hours.

Module 3: Frequently Asked Questions (FAQ)

Q1: My compound turns from yellow to dark brown on the column. What happened? A: You likely experienced oxidative polymerization . The color change indicates the formation of conjugated polymers (pyrrole blacks) or quinoid species.

  • Fix: Switch to Neutral Alumina .[1] If you must use silica, flush the column with Nitrogen before loading and use degassed solvents.

Q2: I see two spots on TLC, but after the column, I only recovered the lower spot (or yield is low). A: The "upper" spot might have been the target, which degraded into the "lower" spot (more polar decomposition products) or stayed at the baseline.

  • Test: Run a 2D-TLC. Spot the crude, run up (Dimension 1), let it dry for 10 mins, then turn 90° and run again (Dimension 2). If the spot appears off-diagonal, the compound is decomposing on the plate. This confirms the need for deactivated stationary phases.

Q3: Can I recrystallize instead of using a column? A: Yes, and this is preferred.

  • Solvent System: Ethanol/Water is the classic system for tetrahydroindolones. Dissolve in hot Ethanol, add warm water until turbid, and cool slowly.

  • Alternative: Ethyl Acetate/Hexane.[1]

  • Benefit: Avoids both the acidity of silica and the oxidative surface area of chromatography.

Q4: How should I store these compounds? A:

  • Temperature: -20°C.

  • Atmosphere: Under Argon/Nitrogen.

  • Solvent: Avoid storing in solution (especially DMSO or Chloroform) for long periods. DMSO can act as a mild oxidant; Chloroform often contains trace HCl. Store as a dry solid.

References
  • BenchChem Technical Support. (2025).[1] Purification of 3,4-dihydro-2H-pyrrole derivatives: Troubleshooting Silica Gel Acidity. BenchChem. 1[2]

  • Jalon Zeolite. (2025). Activated Alumina vs. Silica Gel: Chemical Stability and pH considerations. Jalon. 3[2][4]

  • TandF Online. (2019). Synthesis of New 4-Oxo-Tetrahydroindol Derivatives and Oxidative Sensitivity. Polycyclic Aromatic Compounds. 5[2][4]

  • MDPI. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for Polyheterocyclic Structures.[2][6] Molecules.[1][2][6][7][8][9][10][11] 6[2][4]

  • Kharkiv University. (2022). Functionalization and Aromatization of tetrahydroindol-4-one derivatives. Chemical Series Bulletin. 12

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Troubleshooting byproduct formation in the synthesis of substituted indoles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Queue: High Volume (Regioselectivity & Oxidation Issues) Operator: Senior Application Scientist

Mission Statement

Welcome to the IndoleTech Support Center. We do not provide generic textbook definitions. We analyze the causality of failure in indole synthesis. Whether you are battling the "Red Tar" of oxidative degradation or the "Regio-Riddle" of meta-substituted hydrazines, this guide provides self-validating protocols to recover your yield.

Module 1: The Fischer Indole Synthesis

Ticket #1042: “My product turned into a black solid, and I have a 50:50 mixture of isomers.”

The Core Problem: Mechanism & Regioselectivity

The Fischer synthesis is an "acid-catalyzed cascade." The failure points usually occur at two distinct stages: the [3,3]-sigmatropic rearrangement (determining regioselectivity) and the final aromatization (determining stability).

1.1 The Regioselectivity Matrix (Meta-Substituted Hydrazines)

When using a meta-substituted phenylhydrazine, you create two non-equivalent ortho positions for the [3,3]-shift.

Substituent (Meta)Electronic EffectMajor Isomer (Predicted)Mechanism
Electron Donating (e.g., -OMe, -Me) Activates para position6-Substituted Indole (via ortho-closure)The nucleophilicity of the carbon para to the EDG is enhanced, favoring attack at the less hindered ortho site relative to the hydrazine nitrogen.
Electron Withdrawing (e.g., -NO₂, -CF₃) Deactivates ring4-Substituted Indole (via ortho-closure)The E-factor is weak; often leads to ~1:1 mixtures due to competing steric vs. electronic effects.
Steric Bulk Physical blocking6-Substituted Indole Closure occurs at the less sterically crowded ortho carbon.

Tech Note: If you require a 4-substituted indole from a meta-EWG hydrazine, the Fischer method is often statistically doomed to low yields. Switch to the Leimgruber-Batcho or Hemetsberger indole synthesis to guarantee regiocontrol.

1.2 The "Tar Trap": Acid Sensitivity

Indoles are electron-rich enamines masked as aromatics. Strong acids (Polyphosphoric acid, ZnCl₂) necessary for the cyclization will also catalyze the dimerization of the product (at C3) once formed.

Troubleshooting Protocol:

  • Switch Catalysts: If PPA turns your reaction black, switch to 4% H₂SO₄ in DME (dimethoxyethane). The ether solvent coordinates protons, "buffering" the acidity while maintaining homogeneity.

  • The "Interrupted" Fischer: For sensitive substrates, isolate the hydrazone first. Do not run "one-pot" if your aldehyde is volatile or unstable.

Visualization: The Fischer Failure Pathways

The following diagram maps the kinetic commitment step against the thermodynamic failure (polymerization).

FischerFailure Start Phenylhydrazine + Ketone Hydrazone Hydrazone Intermediate Start->Hydrazone - H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Hydrolysis Hydrolysis (Reversion) Hydrazone->Hydrolysis Excess H2O Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Rate Limiting Imine Diimine Intermediate Sigmatropic->Imine RegioMix Regioisomer Mixture (Meta-substituent) Sigmatropic->RegioMix If Meta-Substituted Indole Indole Product Imine->Indole - NH3 Polymer Oligomerization/Tar (Acid catalyzed at C3) Indole->Polymer Prolonged Heat Strong Acid

Caption: Figure 1. Mechanistic flow of Fischer Indole Synthesis highlighting the critical [3,3]-shift and the post-reaction polymerization risk.

Module 2: Transition-Metal Catalyzed Routes (Larock & Buchwald)

Ticket #2099: “Larock reaction failed. Alkyne is gone, but no indole. NMR shows messy aliphatic region.”

The Larock Heteroannulation

This method couples an o-iodoaniline with an internal alkyne using Pd(0).[1][2]

Common Failure: Alkyne Dimerization vs. Insertion If the alkyne is electron-poor or the catalyst is too active, the alkyne may homocouple (oligomerize) before inserting into the Ar-Pd-I bond.

Diagnostic & Fix:

  • Symptom: Low yield of indole, high consumption of alkyne.

  • Fix 1 (The Chloride Effect): Ensure you are using 1.0 equiv of LiCl .

    • Why? Chloride displaces the acetate ligand on Palladium. The resulting anionic species [Ar-Pd(Cl)L] is less electrophilic, preventing rapid alkyne polymerization but more reactive toward controlled insertion.

  • Fix 2 (Base Selection): Switch from K₂CO₃ to NaOAc or KOAc . Carbonates can sometimes be too basic, causing dehydrohalogenation of the starting material.

Buchwald-Hartwig N-Arylation

Ticket #2101: “Coupling indole to Ar-Cl. Zero conversion.”

The "Inhibitory Iodide" Paradox: While Aryl Iodides are usually more reactive in oxidative addition, in Buchwald couplings with indoles, the released Iodide ion can bridge Pd centers, forming inactive dimers.

  • Protocol: If using Ar-I, add AgOTf (Silver Triflate) to scavenge the iodide.

  • Ligand Choice: Indole is a poor nucleophile (pKa ~16). You need a ligand that creates a very electron-rich Pd center to facilitate reductive elimination.

    • Recommendation:XPhos or DavePhos . Avoid standard PPh₃.

Module 3: Purification & Stability (The "Red Oil" Issue)

Ticket #3001: “My indole was pure by TLC, but turned into a red oil after the column.”

The Science of Indole Oxidation

Indoles are electron-rich. The C3 position is highly nucleophilic (enamine-like). Acidic silica gel protonates C3, generating an indoleninium ion, which is susceptible to electrophilic attack by another indole molecule (dimerization) or oxidation by air (forming indoxyls/isatins).

Protocol: The "Buffered Silica" Technique

Never run a sensitive indole on untreated silica gel.

  • Preparation: Slurry your silica gel in the mobile phase (e.g., Hexanes/EtOAc).

  • Buffering: Add 1% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. The Et₃N neutralizes the acidic silanol (Si-OH) sites.

  • Elution: Run your column normally. The Et₃N will elute early; your indole will follow without decomposing.

Alternative: Use Neutral Alumina (Activity Grade III) if the compound is extremely acid-sensitive (e.g., 2-vinylindoles).

FAQ: Rapid Troubleshooting

Q: Why is my Fischer synthesis stuck at the hydrazone stage? A: The enolization (tautomerization) to the ene-hydrazine is likely energetically unfavorable. This often happens with electron-deficient ketones. Solution: Use a Lewis Acid catalyst like ZnCl₂ in refluxing acetic acid to force the tautomerization, or use microwave irradiation at 150°C for 10 mins.

Q: In the Larock synthesis, the bulky group ended up at C3 instead of C2. Why? A: This is "Anti-Larock" selectivity. It occurs when the alkyne has a silyl group or when using specific ligands. Standard Larock conditions (Pd(OAc)₂, Na₂CO₃) place the bulkier group at C2 (adjacent to the Nitrogen) to minimize steric clash with the catalyst during insertion. If you see the reverse, check if your alkyne has a coordinating group (like an alcohol) directing the Pd.

References

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. Link

  • Larock, R. C., & Yum, E. K. (1991).[1] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1] Journal of the American Chemical Society, 113(17), 6689-6690. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • BenchChem Technical Support. (2025). Purification of Indole Derivatives by Column Chromatography. BenchChem Protocols. Link

Sources

Technical Support Center: Improving the Regioselectivity of the Nenitzescu Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Nenitzescu indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful reaction, with a specific focus on controlling its regioselectivity. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to help you navigate the complexities of this classic yet often challenging transformation.

Introduction: The Challenge of Regioselectivity in the Nenitzescu Reaction

First reported by Costin Nenitzescu in 1929, the Nenitzescu indole synthesis is a condensation reaction between a 1,4-benzoquinone and a β-aminocrotonic ester (an enamine) to form 5-hydroxyindole derivatives.[1][2][3] These indole scaffolds are of significant interest as they form the core of numerous biochemically important molecules, including neurotransmitters and anti-tumor compounds.[1][3]

While elegant in its conception, the reaction is often plagued by a lack of regioselectivity when substituted quinones are used, leading to mixtures of isomeric products. Furthermore, the reaction is known for its potential to yield a variety of byproducts, such as 5-hydroxybenzofurans, 6-hydroxyindoles, and polymeric materials, which can complicate purification and lower yields.[4][5][6]

This guide will provide you with the technical knowledge to understand and control the factors that govern the regiochemical outcome of your Nenitzescu reactions, enabling you to synthesize your target 5-hydroxyindoles with greater precision and efficiency.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments. The answers are grounded in mechanistic principles and provide actionable solutions.

Question: I am using a substituted benzoquinone and obtaining a mixture of regioisomers. How can I favor the formation of one isomer over the other?

Answer: This is a common challenge in the Nenitzescu reaction. The regioselectivity is primarily dictated by a combination of electronic and steric effects of the substituents on both the benzoquinone and the enamine, as well as the reaction conditions.

  • Electronic Effects: Electron-donating groups (EDGs) on the benzoquinone generally direct the initial Michael addition of the enamine to the carbon meta to the substituent. Conversely, electron-withdrawing groups (EWGs) tend to favor addition at the carbon para to the substituent.

  • Steric Effects: Bulky substituents on either the benzoquinone or the enamine can hinder the approach of the reactants, thereby influencing the site of the initial C-C bond formation. This can be exploited to favor the formation of the less sterically hindered regioisomer.

  • Solvent Choice: The polarity of the solvent can significantly impact the regioselectivity.[1] Highly polar solvents have been shown to favor the formation of one regioisomer over another in certain cases.[1] A systematic screening of solvents with varying polarities (e.g., nitromethane, acetic acid, dichloromethane, cyclopentyl methyl ether) is recommended.[7][8]

  • Lewis Acid Catalysis: The use of Lewis acids, such as zinc chloride (ZnCl₂), zinc iodide (ZnI₂), or scandium triflate (Sc(OTf)₃), can dramatically influence both the yield and the regioselectivity.[4][7][9] Lewis acids can coordinate to the enamine, activating it and potentially altering the regiochemical course of the reaction.[1][7] Interestingly, the nature of the halide counterion in zinc halides has been observed to significantly affect the regioselectivity, with ZnI₂ and ZnCl₂ sometimes favoring different isomers.[9]

Question: My reaction is producing a significant amount of a 5-hydroxybenzofuran byproduct. How can I suppress its formation?

Answer: The formation of 5-hydroxybenzofurans is a well-documented competing pathway in the Nenitzescu synthesis.[5][6] The outcome of the reaction, whether it yields an indole or a benzofuran, is highly dependent on the specific substrates and reaction conditions.[6]

  • Mechanism of Benzofuran Formation: The formation of the benzofuran is believed to proceed through a different cyclization pathway of a common intermediate. The factors that favor one pathway over the other are often subtle.

  • Role of the Enamine Substituent: The nature of the substituent on the nitrogen of the enamine can play a crucial role. In some cases, certain N-substituents have been found to favor the formation of the indole over the benzofuran.[5]

  • Acid Catalysis: The choice and amount of acid catalyst can be critical. While some Lewis acids promote indole formation, others, such as BF₃·OEt₂, have been reported to favor the formation of benzofuran derivatives under certain conditions.[9] A careful screening of Lewis and Brønsted acids is therefore advisable.

Question: My reaction yield is very low, even when using an excess of the benzoquinone. What are the likely causes and how can I improve it?

Answer: Low yields in the Nenitzescu reaction are a frequent issue and can often be attributed to several factors:

  • Polymerization of Benzoquinone: The benzoquinone starting material can be unstable and prone to polymerization under the reaction conditions, which reduces its availability for the desired reaction.[4] Using a fresh, high-quality source of the benzoquinone is crucial. While an excess of the quinone is often used, a large excess can sometimes be detrimental. Studies have shown that a 1.2-1.6 molar equivalent of the benzoquinone can be most effective for large-scale reactions.[1]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction's efficiency.[4] As mentioned, polar solvents often give better results.[1] The reaction is typically run at room temperature or with gentle heating.[1]

  • Lewis Acid Catalysis: The addition of a Lewis acid catalyst can significantly improve yields by activating the enamine.[1][7]

Question: I have isolated an unexpected product that is neither the desired 5-hydroxyindole nor a benzofuran. What could it be?

Answer: The Nenitzescu reaction is known to produce a variety of other, less common byproducts depending on the specific substrates and conditions. These can include:

  • 6-Hydroxyindoles: These can be formed through a so-called "anti-Nenitzescu" pathway, which involves a 1,2-addition followed by an intramolecular Michael addition.[9]

  • O-acylated 4,5-dihydroxyindoles: These are common byproducts when acetic acid or propanoic acid is used as a solvent.[9]

  • Pyrroloindoles and other complex structures: In some cases, more complex heterocyclic systems can be formed.[5][9]

Identification of these byproducts requires standard analytical techniques such as TLC, LC-MS, and NMR.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Nenitzescu reaction?

A1: The mechanism involves a sequence of steps: a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack by the enamine pi bond, and then an elimination.[1] The key intermediate, after the initial Michael addition and a subsequent oxidation, undergoes an intramolecular cyclization to form the indole ring.

Q2: Can I use a different enamine besides β-aminocrotonic esters?

A2: Yes, other enamines derived from β-dicarbonyl compounds can be used. The structure of the enamine, particularly the substituents at the C-2 and C-3 positions and on the nitrogen atom, will influence the structure of the final indole product.

Q3: Is it possible to perform the Nenitzescu reaction on a solid support?

A3: Yes, a solid-phase variant of the Nenitzescu reaction has been developed. This approach can be advantageous for library synthesis and purification.[1]

Q4: Are there any modern variations of the Nenitzescu reaction?

A4: Yes, recent research has explored enantioselective versions of the Nenitzescu reaction using chiral catalysts to produce atropisomeric indoles.[10] Additionally, microwave-assisted Nenitzescu reactions have been reported, which can sometimes lead to shorter reaction times and improved yields.[7]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Regioselectivity using Lewis Acid Catalysis

This protocol provides a starting point for optimizing the regioselectivity of the Nenitzescu reaction with a substituted benzoquinone.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted 1,4-benzoquinone (1.0 equivalent) in the chosen solvent (e.g., nitromethane, dichloromethane, or cyclopentyl methyl ether).

  • Addition of Enamine: In a separate flask, dissolve the β-aminocrotonic ester (1.0-1.2 equivalents) in the same solvent.

  • Catalyst Addition: To the benzoquinone solution, add the Lewis acid catalyst (e.g., ZnCl₂, ZnI₂, or Sc(OTf)₃; 0.1-1.0 equivalent). The optimal amount of catalyst should be determined experimentally.

  • Reaction Execution: Slowly add the enamine solution to the benzoquinone-catalyst mixture at room temperature with stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate).

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the regioisomers.

  • Analysis: Characterize the purified regioisomers by NMR spectroscopy and mass spectrometry to determine their structures and the regioselectivity of the reaction.

Data Presentation

Table 1: Influence of Lewis Acid and Solvent on Regioselectivity

EntrySubstituted BenzoquinoneEnamineLewis AcidSolventMajor RegioisomerReference
1Methyl-p-benzoquinonePiperazinone enaminoesterZnI₂Nitromethane7-methyl-5-hydroxyindole
2Methyl-p-benzoquinonePiperazinone enaminoesterZnCl₂Nitromethane6-methyl-5-hydroxyindole
32-chloropyridyl-benzoquinoneVarious N-substituted enamines--Dependent on N-substituent[5]

Note: This table is a simplified representation. The actual regioselectivity can be influenced by other factors and should be determined experimentally for each specific substrate combination.

Visualizations

Diagram 1: Generalized Mechanism of the Nenitzescu Reaction

Nenitzescu_Mechanism cluster_intermediates Key Intermediates Quinone Substituted 1,4-Benzoquinone Michael_Adduct Michael Adduct Quinone->Michael_Adduct + Enamine (Michael Addition) Enamine β-Aminocrotonic Ester Enamine->Michael_Adduct Oxidized_Intermediate Oxidized Quinone Intermediate Michael_Adduct->Oxidized_Intermediate Oxidation Cyclized_Intermediate Cyclized Intermediate Oxidized_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Benzofuran 5-Hydroxybenzofuran (Byproduct) Oxidized_Intermediate->Benzofuran Alternative Cyclization Indole_A Regioisomer A (5-Hydroxyindole) Cyclized_Intermediate->Indole_A Elimination & Aromatization Indole_B Regioisomer B (5-Hydroxyindole) Cyclized_Intermediate->Indole_B Elimination & Aromatization

Caption: A simplified overview of the Nenitzescu reaction mechanism, highlighting the formation of regioisomeric indoles and the competing benzofuran pathway.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

Troubleshooting_Workflow Start Poor Regioselectivity Observed Screen_Solvents Screen Solvents (Polar vs. Non-polar) Start->Screen_Solvents Introduce_Lewis_Acid Introduce Lewis Acid (e.g., ZnCl₂, ZnI₂) Screen_Solvents->Introduce_Lewis_Acid If no improvement Vary_Enamine Vary Enamine Substituents (Steric/Electronic Effects) Introduce_Lewis_Acid->Vary_Enamine If still a mixture Optimize_Temp Optimize Temperature Vary_Enamine->Optimize_Temp Analyze_Results Analyze Regioisomeric Ratio (NMR, LC-MS) Optimize_Temp->Analyze_Results Analyze_Results->Screen_Solvents Iterate Optimized_Conditions Optimized Conditions Achieved Analyze_Results->Optimized_Conditions Desired regioselectivity

Caption: A systematic workflow for troubleshooting and optimizing the regioselectivity of the Nenitzescu indole synthesis.

References

  • Nenitzescu indole synthesis. In Wikipedia. Retrieved from [Link]

  • Tandem Nenitzescu Reaction/Nucleophilic Aromatic Substitution to Form Novel Pyrido Fused Indole Frameworks. ResearchGate. Retrieved from [Link]

  • Nenitzescu Indole Synthesis. SynArchive. Retrieved from [Link]

  • Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Lirias. Retrieved from [Link]

  • 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. REVISTA DE CHIMIE. Retrieved from [Link]

  • Observations on the mechanism of the nenitzescu indole synthesis. Journal of the Chemical Society D. Retrieved from [Link]

  • The role of a Lewis acid in the Nenitzescu indole synthesis. ResearchGate. Retrieved from [Link]

  • Nenitzescu Indole Synthesis Mechanism. YouTube. Retrieved from [Link]

  • Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. MDPI. Retrieved from [Link]

  • Atroposelective Nenitzescu Indole Synthesis. RWTH Publications. Retrieved from [Link]

  • (PDF) Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation. ResearchGate. Retrieved from [Link]

  • Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. ResearchGate. Retrieved from [Link]

  • Scheme 2. The Nenitzescu reaction mechanism. ResearchGate. Retrieved from [Link]

  • Nenitzescu Indole Synthesis. Organic-Chemistry.org. Retrieved from [Link]

Sources

Technical Support Center: Characterization of 2,3-dimethyl-6,7-dihydro-1H-indol-4(5H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: IND-4567-CHAR Assigned Specialist: Senior Application Scientist Topic: Troubleshooting NMR, MS, and Purity Analysis of Tetrahydroindolones

Introduction

Welcome to the technical support portal for 2,3-dimethyl-6,7-dihydro-1H-indol-4(5H)-one . This molecule is a critical scaffold in medicinal chemistry, often serving as a precursor for kinase inhibitors and receptor modulators. However, its hybrid structure—fusing an electron-rich aromatic pyrrole with a non-aromatic cyclohexenone ring—creates unique characterization challenges.

This guide moves beyond standard protocols to address the specific "pain points" reported by researchers working with this scaffold.

Module 1: NMR Anomalies & Solvent Effects

User Issue: "I synthesized the molecule, but my Proton NMR in CDCl₃ is missing the NH signal, and the integration is off."

Diagnosis: The pyrrolic NH proton in tetrahydroindolones is acidic and subject to rapid exchange. In non-polar solvents like Chloroform-d (CDCl₃), this proton often broadens into the baseline due to quadrupole broadening by the nitrogen nucleus and exchange with trace water. Furthermore, the molecule can form hydrogen-bonded dimers in non-polar media, distorting chemical shifts.

Troubleshooting Protocol:

  • Solvent Switch: Immediately switch your solvent to DMSO-d₆ .

    • Why? DMSO is a strong hydrogen bond acceptor. It "locks" the NH proton in place, sharpening the signal (typically appearing between 10.8 – 11.2 ppm) and preventing rapid exchange.

  • Water Suppression: If using DMSO, ensure the water peak (3.33 ppm) does not overlap with your aliphatic ring protons (C6/C7 positions).

  • Trace Acid: If the peak is still broad in DMSO, add a micro-drop of D₂O.

    • Result: The NH peak should disappear completely. This confirms the assignment of the labile proton.

Visual Guide: NMR Troubleshooting Logic

NMR_Troubleshooting Start Start: 1H NMR in CDCl3 Issue Issue: Broad/Missing NH Peak Start->Issue Decision Is NH visible? Issue->Decision Action1 Switch Solvent to DMSO-d6 Decision->Action1 No Result1 Sharp Singlet (~11 ppm) Confirmed Structure Action1->Result1 Action2 Add trace D2O Result2 Peak Disappears Confirmed Labile Proton Action2->Result2 Result1->Action2 Validation

Caption: Decision tree for resolving labile proton visibility issues in tetrahydroindolones.

Module 2: Mass Spectrometry & Purity Artifacts

User Issue: "My LC-MS shows the correct mass (M+H = 164), but I also see a strong signal at M-2 (162). Is my product impure?"

Diagnosis: This is likely an ionization artifact , not necessarily a bulk impurity. The 6,7-dihydro-1H-indol-4(5H)-one core is partially saturated. Under the high voltage of Electrospray Ionization (ESI), the cyclohexenone ring can undergo oxidative dehydrogenation to form the fully aromatic indole species (M-2).

However, if the M-2 peak is present in the UV trace (not just the MS detector), you have a chemical impurity: the fully aromatic 2,3-dimethyl-4-hydroxyindole (or its keto-tautomer).

Differentiation Protocol:

FeatureTarget Molecule (Tetrahydroindolone)Impurity/Artifact (Fully Aromatic Indole)
Mass (M+H) 164.1162.1
UV Absorbance λmax ~260-270 nm (Ketone conjugation)λmax ~280-290 nm (Full aromaticity)
Fluorescence Weak/NoneStrong Fluorescence
1H NMR Aliphatic multiplets (2.0-3.0 ppm) presentAliphatic region empty; aromatic protons appear

Action Plan:

  • Run Soft Ionization: Lower the cone voltage or fragmentation energy on your MS. If the M-2 ratio decreases, it is an artifact.

  • Check 1H NMR: Look at the 6.0–7.5 ppm region. The target molecule has no aromatic protons on the six-membered ring. If you see doublets here, you have the oxidized impurity.

Module 3: IR Spectroscopy & Electronic Structure

User Issue: "The Carbonyl (C=O) stretch is appearing at 1635 cm⁻¹, which seems too low for a ketone. Did I make the alcohol?"

Diagnosis: No, the synthesis is likely correct. This molecule is a vinylogous amide , not a simple ketone. The lone pair on the pyrrole nitrogen donates electron density through the conjugated system to the carbonyl oxygen.

Mechanism:

  • Resonance:

    
    
    
  • Effect: This resonance reduces the double-bond character of the carbonyl (lowering the IR frequency from a standard ~1715 cm⁻¹ to ~1630–1650 cm⁻¹) and increases the double-bond character of the C-N bond.

Visual Guide: Resonance Effects on Reactivity

Resonance_Logic N_LonePair Pyrrole Nitrogen (Lone Pair Donor) Conjugation Conjugated System (C2=C3 Double Bond) N_LonePair->Conjugation Donates e- Carbonyl C4 Carbonyl Oxygen (Acceptor) Conjugation->Carbonyl Push-Pull Effect1 Lower IR Freq (1635 cm-1) Carbonyl->Effect1 Single Bond Character Effect2 Reduced Electrophilicity at C4 Carbonyl->Effect2 Stable Enolate

Caption: Electronic "Push-Pull" effect explaining the spectral shift and reduced reactivity of the ketone.

Module 4: Synthesis & Purification FAQs

Q: The product is oiling out and won't crystallize. How do I fix this?

A: This "sticky solid" phenomenon is common due to the planar nature of the molecule leading to stacking, combined with impurities (often unreacted 1,3-diketones).

  • Fix: Avoid Hexane/Ethyl Acetate for recrystallization. Instead, use Ethanol/Water (1:1) or Acetonitrile . Dissolve in hot ethanol, then add water dropwise until turbid. Cool slowly to 4°C.

Q: I'm trying to alkylate the Nitrogen, but I'm getting a mixture. Why?

A: The "vinylogous amide" nature means the Oxygen at C4 is also nucleophilic (O-alkylation vs. N-alkylation).

  • Fix: To favor N-alkylation, use a stronger base like NaH in DMF to fully deprotonate the Nitrogen before adding the alkyl halide. If you use weaker bases (K₂CO₃ in acetone), you risk O-alkylation or C-alkylation at the C5 position.

References

  • Synthesis & Properties of 4-oxo-tetrahydroindoles Source: ResearchGate. "Progress in the synthesis of 4,5,6,7-tetrahydroindoles." Link:

  • NMR Solvent Effects on Indole Derivatives Source: National Institutes of Health (PMC). "Solvent-Dependent Structures of Natural Products Based on 1H-NMR." Link:

  • Mass Spectrometry Fragmentation Patterns Source: Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Link:

  • Solubility Challenges in Heterocycles Source: MDPI. "4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point." Link:

Technical Support Center: Enhancing the Solubility of Substituted Tetrahydroindolones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the solubility of substituted tetrahydroindolones in biological assays. Poor aqueous solubility is a significant hurdle in drug discovery, often leading to underestimated compound activity, variable data, and inaccurate structure-activity relationships (SAR).[1][2] This resource is designed to equip you with the knowledge and protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my substituted tetrahydroindolone compounds poorly soluble in aqueous buffers?

Substituted tetrahydroindolones often possess hydrophobic molecular scaffolds. The presence of nonpolar functional groups and an increase in molecular weight contribute to low aqueous solubility.[3] This inherent hydrophobicity makes them prone to precipitation when diluted from an organic stock solution, like DMSO, into the aqueous environment of a biological assay.[4][5] This phenomenon, often called "solvent shock," can lead to inaccurate results.[4]

Q2: What is the first step I should take when a compound precipitates in my assay medium?

First, visually inspect your concentrated stock solution (typically in DMSO) for any precipitate.[4] Repeated freeze-thaw cycles can cause the compound to fall out of solution.[4] If the stock is clear, the issue is likely with the dilution into the aqueous buffer. The most straightforward initial step is to reduce the final concentration of your compound in the assay.[5] It's possible that you are simply exceeding its maximum solubility limit in the final assay conditions.[4]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

High concentrations of DMSO can be toxic to cells and interfere with assay components.[6] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.[6][7] Always include a vehicle control in your experiments, which consists of the assay medium with the same final DMSO concentration as your test wells, to account for any solvent effects.[6]

Q4: Can I just filter out the precipitate and proceed with my experiment?

Filtering out the precipitate is not recommended. The precipitate is your compound of interest, and removing it will lead to an unknown and lower final concentration in your assay. This will result in an underestimation of the compound's true potency and unreliable data.[1] The goal is to keep the compound fully solubilized.

Troubleshooting Workflows & In-Depth Guides

The Problem: Compound Precipitation Upon Dilution

This is the most common issue encountered. You have a clear, high-concentration stock solution in 100% DMSO, but upon dilution into your aqueous cell culture medium or buffer, a precipitate forms, making the solution cloudy.

Workflow for Diagnosing and Solving Precipitation

This decision tree provides a systematic approach to troubleshooting.

G start Precipitation Observed in Aqueous Buffer check_stock Inspect DMSO Stock. Is it clear? start->check_stock stock_precip Precipitate in Stock check_stock->stock_precip No dilution_issue Precipitation is due to dilution check_stock->dilution_issue Yes stock_sol Warm (37°C), Vortex, Sonicate to Redissolve. If unsuccessful, prepare fresh stock. stock_precip->stock_sol reduce_conc Strategy 1: Reduce Final Concentration dilution_issue->reduce_conc modify_dilution Strategy 2: Modify Dilution Protocol reduce_conc->modify_dilution ph_check Is the compound ionizable (contains acidic/basic groups)? modify_dilution->ph_check ph_yes Strategy 3: pH Modification ph_check->ph_yes Yes ph_no Proceed to Co-solvents ph_check->ph_no No cosolvent Strategy 4: Use Co-solvents / Excipients ph_yes->cosolvent ph_no->cosolvent cyclodextrin Strategy 5: Use Cyclodextrins cosolvent->cyclodextrin

Caption: A decision-making workflow for troubleshooting compound precipitation.

Guide 1: Optimizing the Dilution Protocol

A sudden change in solvent polarity is a primary cause of precipitation.[5] Modifying how you dilute your compound can often solve the problem without introducing new reagents.

Protocol: Serial Dilution in DMSO & Final Aqueous Dilution

  • Prepare Serial Dilutions in 100% DMSO : Instead of diluting a 10 mM stock directly into your buffer to get a 10 µM final concentration, perform intermediate dilutions in 100% DMSO first. For example, dilute your 10 mM stock to 1 mM, then to 100 µM in 100% DMSO.

  • Perform the Final Dilution : Add a small volume of the final DMSO dilution (e.g., 2 µL of 100 µM stock) to a larger volume of your pre-warmed aqueous buffer (e.g., 198 µL) to reach your target concentration (e.g., 1 µM). This minimizes the local concentration of DMSO and compound during mixing.

  • Mixing Technique : Instead of adding the DMSO stock directly to the full volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing.[5] This gradual change in solvent composition can help keep the compound in solution.[5]

Guide 2: pH Modification for Ionizable Compounds

For tetrahydroindolones with acidic or basic functional groups, their solubility is highly pH-dependent.[8][9] By adjusting the pH of the buffer, you can ionize the compound, making it significantly more polar and soluble in water.

  • Weakly Acidic Compounds : Solubility increases as the pH increases.[10]

  • Weakly Basic Compounds : Solubility increases as the pH decreases.[5][10]

Protocol: Determining Optimal pH for Solubility

  • Prepare Buffers : Create a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0.[5]

  • Create Supersaturated Solutions : Add an excess amount of your solid compound to a microcentrifuge tube containing each buffer.[5]

  • Equilibrate : Rotate the tubes at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.[5]

  • Separate Solid : Centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15 minutes to pellet the undissolved compound.[5]

  • Quantify Soluble Compound : Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC/MS.[5][11]

  • Plot Data : Plot the measured solubility against the pH to identify the optimal pH range for your compound.[5] If your assay conditions permit, use a buffer in this optimal pH range.

Guide 3: Employing Co-solvents and Solubilizing Excipients

When pH modification is not feasible or the compound is neutral, using co-solvents or other excipients can be highly effective.[12][13] These agents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[14]

Co-solvent / Excipient Typical Starting Concentration Mechanism of Action & Notes
Polyethylene Glycol (PEG 400) 1-10%A water-miscible polymer that reduces solvent polarity. Often used in combination with other solvents.[15]
Ethanol 1-5%A common co-solvent that can improve solubility, but can also have biological effects at higher concentrations.[5]
Tween® 80 / Polysorbate 80 0.01-0.1%A non-ionic surfactant that forms micelles to encapsulate hydrophobic compounds.[5]
Cyclodextrins (e.g., HP-β-CD) 1-5 mMForms inclusion complexes where the hydrophobic drug is sequestered within the cyclodextrin's lipophilic cavity.[16][17][18]

Important Considerations:

  • Always test the effect of the co-solvent or excipient on your specific assay to rule out any interference or toxicity.

  • Start with the lowest effective concentration to minimize potential off-target effects.

Guide 4: The Cyclodextrin Inclusion Complex Approach

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate poorly soluble drugs, like tetrahydroindolones, forming an "inclusion complex" that dramatically increases aqueous solubility.[12][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and safety profile.[17]

G cluster_0 Aqueous Environment cluster_1 Formation of Soluble Complex CD Cyclodextrin (Hydrophilic Exterior) THI Tetrahydroindolone (Hydrophobic) Complex Inclusion Complex (Water Soluble) THI->Complex + CD_label Hydrophobic Cavity THI_in_CD

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Protocol: Preparing a Solution with HP-β-Cyclodextrin

  • Prepare Cyclodextrin Solution : Dissolve HP-β-cyclodextrin in your desired aqueous buffer to a concentration of 1-10% (w/v). Gentle warming (37-50°C) and vortexing can aid dissolution.

  • Add Compound : Add your tetrahydroindolone compound (either as a powder or from a concentrated DMSO stock) to the cyclodextrin solution.

  • Facilitate Complexation : Vortex the mixture vigorously and/or sonicate for 10-30 minutes.[6] Allow the solution to equilibrate by rotating overnight at room temperature.

  • Clarify Solution : Centrifuge the solution at high speed to pellet any remaining undissolved compound. The clear supernatant contains the solubilized drug-cyclodextrin complex.

  • Determine Concentration : Accurately determine the final concentration of your compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

By systematically applying these troubleshooting strategies, you can successfully enhance the solubility of your substituted tetrahydroindolone compounds, leading to more accurate, reliable, and reproducible data in your biological assays.

References

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. [Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • How can cyclodextrins enhance solubility?. Carbohydrate Chronicles. [Link]

  • Chemical Modification: A unique solutions to Solubility problem. ResearchGate. [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]

  • DMSO solubility and bioscreening. ResearchGate. [Link]

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Buchi. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. [Link]

  • How does pH affect solubility?. askIITians. [Link]

  • How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. [Link]

  • Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Dimerization of Doxorubicin Causes Its Precipitation. PMC. [Link]

  • The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. [Link]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. [Link]

  • Synthesis of 3-substituted tetrahydroindol-4-one. ResearchGate. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. [Link]

  • Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation. ResearchGate. [Link]

  • Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. MDPI. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Enhancement of Solubility and Dissolution Rate of Poorly Soluble Antihypertensive Drug using Solid Dispersion Technique. Asian Journal of Pharmaceutics. [Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. SSRN. [Link]

  • Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. MDPI. [Link]

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Validation & Comparative

Spectroscopic analysis of Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- vs its precursors

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Analysis of Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- vs. Precursors

Executive Summary & Compound Significance

Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- (commonly referred to as 2,3-dimethyl-4-oxo-4,5,6,7-tetrahydroindole ) represents a critical scaffold in medicinal chemistry. It serves as a versatile building block for the synthesis of polyheterocyclic drugs, including potential antipsychotics (molindone analogs), anti-inflammatory agents, and Hsp90 inhibitors.

From a spectroscopic standpoint, this compound bridges the gap between simple alicyclic diketones and fully aromatic indoles. Its analysis requires distinguishing the unique 4-oxo-tetrahydroindole chromophore from its precursors: the cyclic 1,3-diketone (1,3-cyclohexanedione ) and the nitrogen source (2,3-butanedione monoxime or 3-aminobutan-2-one ). This guide details the spectroscopic validation of the transformation, focusing on the diagnostic shifts in IR and NMR that confirm the formation of the pyrrole ring fused to the cyclohexaneone moiety.

Synthetic Pathway & Logic

The most robust synthesis of this scaffold utilizes a modified Knorr Pyrrole Synthesis . This involves the condensation of 1,3-cyclohexanedione (Precursor A) with an


-aminoketone equivalent, typically generated in situ from 2,3-butanedione monoxime  (Precursor B) using Zinc dust in acetic acid.
Mechanism Visualization

SynthesisPath P1 Precursor A: 1,3-Cyclohexanedione (Cyclic 1,3-Diketone) Prod Target Product: 2,3-Dimethyl-6,7-dihydro- 1H-indol-4(5H)-one P1->Prod Condensation P2 Precursor B: 2,3-Butanedione Monoxime (alpha-Oximinoketone) Inter Intermediate: 3-Aminobutan-2-one (In-situ reduction) P2->Inter Zn / AcOH Reduction Inter->Prod Cyclization & Dehydration

Figure 1: Modified Knorr synthesis pathway converting precursors into the fused tetrahydroindole scaffold.

Spectroscopic Comparison Guide

The structural validation relies on tracking the loss of the 1,3-dicarbonyl character and the emergence of the pyrrole NH and methyl signals.

Comparative Data Table
FeaturePrecursor A: 1,3-Cyclohexanedione Precursor B: 2,3-Butanedione Monoxime Target: 2,3-Dimethyl-4-oxo-tetrahydroindole
IR: C=O Stretch 1700–1730 cm⁻¹ (Keto)~1600 cm⁻¹ (Enol)1660–1690 cm⁻¹ (Ketone)1620 cm⁻¹ (Oxime C=N)1630–1650 cm⁻¹ (Conjugated ketone, lowered freq.)
IR: N-H / O-H Broad O-H (2500–3200 cm⁻¹, Enol)Broad O-H (Oxime)3200–3400 cm⁻¹ (Sharp/Broad Pyrrole NH)
1H NMR: Methyls NoneTwo singlets (~1.9, 2.0 ppm)Two Singlets (~2.1, 2.3 ppm) (Distinct pyrrole methyls)
1H NMR: Ring CH₂ ~1.9–2.6 ppm (Complex multiplet)N/ATriplets/Multiplets C5-H₂ (~2.4), C6-H₂ (~2.0), C7-H₂ (~2.7)
1H NMR: NH/OH ~10–12 ppm (Enolic OH, broad)~11 ppm (Oxime OH)~11.0–12.0 ppm (Broad singlet, D₂O exchangeable)
UV-Vis (

)
~255 nm (Enone)~230 nm~290–305 nm (Extended conjugation)
Detailed Analysis

1. Infrared Spectroscopy (IR): The Carbonyl Shift

  • Precursor: 1,3-Cyclohexanedione exists in equilibrium between its diketo and enol forms. You typically see a split carbonyl band or a broad enolic system.

  • Product: The formation of the indole ring creates a "vinylogous amide" system. The C=O at position 4 is conjugated with the C2=C3 double bond and the nitrogen lone pair. This conjugation lowers the bond order, shifting the C=O stretch significantly to 1630–1650 cm⁻¹ . This "red shift" compared to the precursor is diagnostic of successful ring fusion.

2. Nuclear Magnetic Resonance (¹H NMR): The Methyl Fingerprint

  • Precursor: 1,3-Cyclohexanedione lacks methyl groups.

  • Product: The appearance of two distinct singlets in the 2.0–2.4 ppm range is the primary confirmation of the 2,3-dimethyl substitution.

    • C2-CH₃: Typically slightly more deshielded due to proximity to the nitrogen.

    • C3-CH₃: Adjacent to the carbonyl conjugation path.

  • Ring Protons: The cyclohexane ring protons (positions 5, 6, 7) resolve into three distinct multiplets. The C7 protons (closest to the pyrrole nitrogen) are typically the most deshielded of the aliphatic protons (~2.7 ppm).

3. Mass Spectrometry (MS)

  • Product: Molecular Ion [M+H]⁺ = 164.1 .

  • Fragmentation: Loss of methyl groups (M-15) or CO (M-28) is common. Precursors will show M+H of 113 (cyclohexanedione) and 102 (monoxime), distinct from the product.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dimethyl-6,7-dihydro-1H-indol-4(5H)-one

This protocol utilizes the Zinc/Acetic Acid mediated Knorr condensation.

Reagents:

  • 1,3-Cyclohexanedione (1.12 g, 10 mmol)

  • 2,3-Butanedione monoxime (1.01 g, 10 mmol)

  • Zinc dust (2.0 g, excess)

  • Glacial Acetic Acid (15 mL)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,3-cyclohexanedione and 2,3-butanedione monoxime in glacial acetic acid.

  • Addition: Add Zinc dust in small portions over 10 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (~118°C) for 3–4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The product will appear as a UV-active spot with a lower Rf than the precursors.

  • Workup: Cool to room temperature. Filter off the excess Zinc and zinc acetate solids. Pour the filtrate into 100 mL of ice-cold water.

  • Precipitation: Neutralize carefully with saturated NaHCO₃ or NH₄OH until pH ~7. The product often precipitates as a solid.

  • Extraction (if oil forms): Extract with Dichloromethane (3 x 20 mL). Dry organics over MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 20% -> 50% EtOAc in Hexanes).

Yield: Typical yields range from 60–75%. Physical State: Off-white to pale yellow solid. Melting Point: ~208–210°C (Lit. varies by purity).

Diagnostic Logic Flow

Use this decision tree to interpret your spectroscopic data during synthesis.

AnalysisLogic Start Crude Product Analysis CheckIR IR Spectrum: Is C=O < 1650 cm⁻¹? Start->CheckIR CheckNMR 1H NMR: Are there 2 methyl singlets? CheckIR->CheckNMR Yes Fail1 Likely Unreacted 1,3-Cyclohexanedione CheckIR->Fail1 No (C=O > 1700) CheckNH 1H NMR: Is there a broad singlet >10 ppm? CheckNMR->CheckNH Yes Fail2 Likely Side Product (e.g., Pyrazine derivative) CheckNMR->Fail2 No Success CONFIRMED: 2,3-Dimethyl-4-oxo-tetrahydroindole CheckNH->Success Yes CheckNH->Fail2 No

Figure 2: Logical workflow for spectroscopic validation of the product.

References

  • Preparation of 4-oxo-4,5,6,7-tetrahydroindoles. Journal of Heterocyclic Chemistry. A standard reference for the Knorr-type condensation using 1,3-cyclohexanedione.

  • Synthesis of New 4-Oxo-Tetrahydroindol Derivatives. Polycyclic Aromatic Compounds, 2019. Describes the acetoxylation and modification of the tetrahydroindole scaffold.

  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point. Molecules, 2021.[1] A comprehensive review of the synthesis and reactivity of this specific scaffold.

  • One-pot synthesis of tetrahydroindoles. Tetrahedron Letters. Discusses the three-component coupling variations.

Sources

A Comparative Guide to the Structural Validation of 2,3-dimethyl-6,7-dihydro-1H-indol-4(5H)-one: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 2,3-dimethyl-6,7-dihydro-1H-indol-4(5H)-one, a potential pharmacophore, precise structural validation is not merely a confirmatory step but a critical determinant of its biological activity, guiding further optimization and lead development. This guide provides a comprehensive comparison of X-ray crystallography against other prevalent analytical techniques, offering researchers, scientists, and drug development professionals a detailed roadmap for structural elucidation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction remains the unequivocal method for determining the absolute three-dimensional structure of a crystalline solid.[1] It provides precise information on bond lengths, bond angles, and stereochemistry, offering an unparalleled level of detail. The process, while rigorous, is a self-validating system that, when executed correctly, leaves no ambiguity.

Experimental Protocol: A Step-by-Step Guide to Crystallographic Validation

The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding precision and patience.

Step 1: Crystal Growth - The Art and Science of Nucleation

The prerequisite for any X-ray diffraction study is a high-quality single crystal. For a molecule like 2,3-dimethyl-6,7-dihydro-1H-indol-4(5H)-one, which possesses both hydrogen bond donors (N-H) and acceptors (C=O), a variety of crystallization techniques can be explored. The choice of solvent is critical; solvents that offer moderate solubility are often the most successful.

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly in a dust-free environment. This gradual increase in concentration can promote the formation of well-ordered crystals.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial within a larger sealed container that holds a "precipitant" solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, leading to crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce crystallization.

Step 2: Data Collection - Illuminating the Crystal Lattice

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. Modern diffractometers automate the process of rotating the crystal and collecting the diffraction pattern.[2]

  • Data Collection Parameters: Key parameters include the X-ray wavelength (commonly Mo Kα or Cu Kα), temperature (often cryogenic to minimize thermal vibrations), and exposure time.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal lattice.

  • Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group, which describes the symmetry elements present in the crystal structure.[3]

Step 3: Structure Solution and Refinement - From Diffraction to a 3D Model

The intensities of the diffraction spots are used to calculate the electron density map of the molecule.

  • Structure Solution: Direct methods or Patterson methods are computational techniques used to generate an initial model of the molecular structure from the diffraction data.[1]

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.[3]

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Alternatives

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary and often more readily accessible information, particularly regarding the molecule's behavior in solution.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure in the solid state, bond lengths, bond angles, stereochemistry, intermolecular interactions.[1]Connectivity of atoms, relative stereochemistry, conformational dynamics in solution.[4][5]Molecular weight, elemental composition (with high resolution), fragmentation patterns for structural clues.[6][7]
Sample Requirements High-quality single crystals (often a bottleneck).Soluble sample in a suitable deuterated solvent.Small amount of sample, can be in solution or solid state.
Strengths Unambiguous and highly detailed structural information.[5]Provides information about the molecule's structure and behavior in a biologically relevant solution state.[5]High sensitivity, provides accurate molecular formula, and can be coupled with chromatography for mixture analysis.[6][8]
Limitations Crystal packing forces can influence conformation; not all compounds crystallize easily.Does not provide absolute configuration; interpretation can be complex for large molecules.[9]Does not provide 3D structural information directly; fragmentation can sometimes be difficult to interpret.
Typical Application Definitive proof of structure for new chemical entities, understanding solid-state properties.Elucidation of solution-state structure, studying dynamic processes and intermolecular interactions in solution.[10]Confirmation of molecular weight, determination of molecular formula, identification of known compounds through database matching.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a novel compound like 2,3-dimethyl-6,7-dihydro-1H-indol-4(5H)-one.

Structural Validation Workflow Workflow for Structural Validation of a Novel Compound cluster_Synthesis Synthesis & Purification cluster_Initial_Analysis Initial Characterization cluster_Detailed_Analysis Detailed Structural Elucidation cluster_Validation Final Validation Synthesis Synthesis of 2,3-dimethyl-6,7-dihydro-1H-indol-4(5H)-one Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MassSpec Mass Spectrometry (Confirm Molecular Weight & Formula) Purification->MassSpec NMR_1D 1D NMR (1H, 13C) (Initial Structural Assessment) Purification->NMR_1D XRay Single-Crystal X-ray Diffraction (Determine Absolute 3D Structure) Purification->XRay Crystal Growth NMR_2D 2D NMR (COSY, HSQC, HMBC) (Establish Connectivity & Relative Stereochemistry) NMR_1D->NMR_2D Validation Correlate Spectroscopic and Crystallographic Data (Confirm Structure in Solution and Solid State) NMR_2D->Validation XRay->Validation

Caption: A typical workflow for the comprehensive structural validation of a novel compound.

In-Depth Look at Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[4][5]

  • 1D NMR (¹H and ¹³C): Provides fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, integration (for ¹H), and coupling patterns offer initial clues to the molecular structure.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish spin systems and connectivity.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing a powerful method for assigning carbon signals.[3][11]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together different fragments of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound with high accuracy.

  • High-Resolution Mass Spectrometry (HRMS): Can determine the mass of a molecule with enough precision to allow for the unambiguous determination of its elemental composition.[6][7] This is a critical piece of information in the early stages of structure elucidation.

  • Tandem Mass Spectrometry (MS/MS): Involves fragmenting the molecule and analyzing the masses of the fragments. This fragmentation pattern can provide valuable information about the molecule's structure.[8] For a ketone like the target molecule, characteristic fragmentations such as α-cleavage and McLafferty rearrangement can be expected.[12][13]

Conclusion

The structural validation of a novel pharmaceutical candidate like 2,3-dimethyl-6,7-dihydro-1H-indol-4(5H)-one necessitates a multi-faceted analytical approach. While single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure in the solid state, it is most powerful when used in conjunction with spectroscopic techniques. NMR spectroscopy provides invaluable insights into the molecule's structure and behavior in solution, a more biologically relevant environment, while mass spectrometry offers rapid and accurate determination of the molecular formula. By integrating the data from these complementary techniques, researchers can build a comprehensive and irrefutable structural profile of a new chemical entity, paving the way for successful drug development.

References

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Available at: [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. Available at: [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. Available at: [Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS - Madurai Kamaraj University. Available at: [Link]

  • Organic Structures from 2D NMR Spectra - 2015 - Wiley Analytical Science. Available at: [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. Available at: [Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. Available at: [Link]

  • 3.3H: X-Ray Diffraction Analysis - Biology LibreTexts. Available at: [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy - News-Medical. Available at: [Link]

  • Mass spectrometry of carbonyl compounds - ResearchGate. Available at: [Link]

  • Structure Elucidation and NMR - Hypha Discovery. Available at: [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd.. Available at: [Link]

  • 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry - NC State University Libraries. Available at: [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax. Available at: [Link]

  • US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents.
  • Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. Available at: [Link]

  • Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of - SciSpace. Available at: [Link]

  • Tautomeric equilibrium, proton affinity and mass spectrometry fragmentation of flexible hydrogen-bonded precursors and rigid N BF2 fluorescent dyes - PMC. Available at: [Link]

  • NMR Spectroscopy Tools for Structure-Aided Drug Design. Available at: [Link]

  • Structure Elucidation of Xanthone Derivatives: Studies of Nuclear Magnetic Resonance Spectroscopy - Bentham Science Publisher. Available at: [Link]

  • NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. Available at: [Link]

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Comparative study of the reactivity of different substituted tetrahydroindolones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5,6,7-Tetrahydroindol-4-ones (THIs) represent a unique hybrid scaffold in medicinal chemistry, fusing an electron-rich pyrrole ring with an electron-deficient cyclohexenone moiety. This structural duality creates a complex reactivity profile that differs significantly from both isolated pyrroles and fully aromatic indoles.

This guide provides a technical comparison of the reactivity of various substituted THIs, focusing on regioselectivity, synthetic efficiency, and functionalization potential. It is designed for medicinal chemists optimizing lead compounds for targets such as SIRT2 , Kv1.5 channels , and HIV-1 fusion .

Structural Analysis & Reactivity Hotspots

The THI scaffold contains four distinct zones of reactivity. Understanding the electronic push-pull dynamics between the pyrrole nitrogen and the C-4 carbonyl is critical for predicting reaction outcomes.

Reactivity Map

The following diagram outlines the primary reactive sites on the THI core.

THI_Reactivity cluster_legend Reaction Types Core 4,5,6,7-Tetrahydroindol-4-one Core Scaffold C2 C-2 Position (Primary Nucleophile) Target: Electrophiles (EAS) Core->C2 Major Pathway C3 C-3 Position (Secondary Nucleophile) Target: Mannich/EAS (if C-2 blocked) Core->C3 Minor/Conditional C4 C-4 Carbonyl (Electrophile) Target: Condensation (Hydrazines) Core->C4 Condensation C5_7 C-5 / C-7 Positions (Enaminone Character) Target: Alkylation Core->C5_7 Enolate Chem EAS = Electrophilic Aromatic Substitution EAS = Electrophilic Aromatic Substitution

Figure 1: Reactivity map of the 4,5,6,7-tetrahydroindol-4-one scaffold detailing primary and secondary reaction sites.

Comparative Synthesis Strategies

Two primary methods dominate the synthesis of THIs. The choice of method significantly impacts the substituent patterns available for subsequent SAR studies.

Method A: Modified Knorr Synthesis (Classic)
  • Mechanism: Condensation of 1,3-cyclohexadiones with

    
    -aminoketones (or precursors like oximino-ketones reduced in situ).
    
  • Pros: High regiocontrol; well-established for simple alkyl substitutions.

  • Cons: Multi-step preparation of unstable

    
    -aminoketone precursors; lower atom economy.
    
Method B: Multicomponent One-Pot Reaction (MCR)
  • Mechanism: Three-component coupling of 1,3-cyclohexadione , arylglyoxal (or phenacyl bromide), and a primary amine (or ammonium acetate).

  • Pros: Convergent, high-yielding, "green" chemistry (often water/ethanol solvents), allows rapid library generation of N-substituted derivatives.

  • Cons: Limited to substituents tolerated by the specific MCR conditions (e.g., steric bulk on the amine can reduce yield).

Table 1: Comparative Efficiency of Synthetic Routes
FeatureModified Knorr SynthesisMulticomponent Reaction (MCR)
Step Count 2–3 Steps (Precursor synthesis required)1 Step (One-pot)
Typical Yield 40–65%75–92%
Atom Economy Low (Loss of protecting groups/leaving groups)High (Water is often the only byproduct)
Substituent Scope Best for C-2/C-3 Alkyl groupsBest for N-Aryl/Alkyl & C-2 Aryl groups
Reaction Time 12–24 Hours1–4 Hours
Key Reference

Detailed Reactivity Profile

Electrophilic Aromatic Substitution (EAS): C-2 vs. C-3

Unlike indoles, which react preferentially at C-3 , 4,5,6,7-tetrahydroindol-4-ones favor substitution at C-2 .[1]

  • Mechanistic Driver: The carbonyl group at C-4 exerts an electron-withdrawing effect, deactivating the adjacent C-3 position. The C-2 position, being more distal from the carbonyl, retains higher electron density (pyrrole-like character).

  • Experimental Evidence: Vilsmeier-Haack formylation of N-substituted THIs yields the 2-formyl derivative almost exclusively.

  • Exception: If C-2 is blocked (e.g., by a methyl or phenyl group), substitution will occur at C-3, albeit at a slower rate.

N-Substitution Effects
  • N-H (Unsubstituted): prone to H-bonding, higher melting points, and solubility issues. Reactivity in EAS is high but can lead to N-acylation byproducts if not controlled.

  • N-Alkyl/Aryl: Improves solubility and lipophilicity (crucial for Kv1.5 blockers). N-Aryl groups slightly deactivate the ring via induction, requiring harsher conditions for EAS compared to N-Alkyl analogs.

Carbonyl Condensations (C-4)

The C-4 ketone is highly reactive toward hydrazine derivatives, forming stable hydrazones or fused tricyclic systems (e.g., pyrazolo-fused).

  • Application: Synthesis of semicarbazones as ion channel blockers.

  • Selectivity: The C-4 carbonyl is more reactive than typical cyclohexanones due to conjugation with the pyrrole nitrogen (vinylogous amide character), yet it remains susceptible to nucleophilic attack.

Experimental Protocols

Protocol A: Green One-Pot Synthesis of N-Phenyl-THI

Target: Rapid assembly of the core scaffold.

  • Reagents: Dimedone (1.0 mmol), Phenylglyoxal monohydrate (1.0 mmol), Aniline (1.0 mmol).

  • Solvent: Water:Ethanol (1:1 v/v, 5 mL).

  • Procedure:

    • Combine reagents in a round-bottom flask.

    • Reflux at 80°C for 2 hours . Monitor by TLC (Ethyl Acetate:Hexane 3:7).

    • Cool to room temperature. The product typically precipitates.

    • Filter the solid, wash with cold water/ethanol, and recrystallize from ethanol.

  • Validation:

    
    H NMR should show the characteristic pyrrole singlet at 
    
    
    
    6.3–6.8 ppm (C-3 H).
Protocol B: Vilsmeier-Haack Formylation (C-2 Functionalization)

Target: Introduction of an aldehyde handle for further SAR.

  • Reagents: N-Phenyl-4,5,6,7-tetrahydroindol-4-one (1.0 mmol), POCl

    
     (1.2 mmol), DMF (3.0 mmol).
    
  • Procedure:

    • Cool DMF to 0°C in an ice bath. Add POCl

      
       dropwise (Vilsmeier reagent formation). Stir for 15 min.
      
    • Dissolve the THI substrate in minimal DMF and add dropwise to the complex.

    • Stir at 0°C for 30 min , then warm to 60°C for 2 hours .

    • Quench: Pour reaction mixture onto crushed ice containing Sodium Acetate (buffered quench prevents polymerization).

    • Extract with DCM, dry over MgSO

      
      , and concentrate.
      
  • Regioselectivity Check: The appearance of an aldehyde proton peak at

    
     9.2–9.8 ppm and the loss of the C-2 proton signal confirms C-2 substitution.
    

Biological Applications & SAR Insights

  • Kv1.5 Blockers: N-Alkyl derivatives with semicarbazone moieties at C-4 show potency against atrial fibrillation targets. Bulky substituents at C-2 (e.g., Phenyl) enhance selectivity over hERG channels.

  • SIRT2 Inhibitors: 2,6,6-Trimethyl-substituted THIs have demonstrated selective inhibition of Sirtuin 2, a target for neurodegenerative diseases.

  • Anticancer (Tubulin): Fused systems derived from C-4/C-5 cyclization mimic colchicine binding sites.

References

  • Marchenko, K. I., et al. (2024).[2] Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. Chemistry of Heterocyclic Compounds. Link

  • Wu, S., et al. (2006). Discovery and synthesis of tetrahydroindolone derived semicarbazones as selective Kv1.5 blockers. Bioorganic & Medicinal Chemistry Letters. Link

  • Nambu, H., et al. (2014). An Efficient Route to Highly Substituted Indoles via Tetrahydroindol-4(5H)-one Intermediates. Chemistry - A European Journal. Link

  • Goossens, H., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules. Link[3]

  • Nenitzescu, C. D. (1929). Über die Einwirkung von Acetylchlorid und Kohlenoxyd auf die Organomagnesium-Verbindungen der Pyrrol-Reihe. Berichte der deutschen chemischen Gesellschaft. Link

Sources

Structure-activity relationship (SAR) of 6,7-dihydro-indol-4(5H)-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of 6,7-Dihydro-indol-4(5H)-one Derivatives

Executive Summary

The 6,7-dihydro-indol-4(5H)-one scaffold (often interchangeably referred to as 4,5,6,7-tetrahydroindol-4-one) represents a "privileged structure" in medicinal chemistry.[1] It serves as a rigidified, bicyclic analog of the indole/pyrrole systems, offering a unique geometry that locks substituents into favorable conformations for binding to protein kinase ATP-pockets and viral polymerases.

This guide analyzes the SAR of this scaffold across two primary therapeutic axes: p38α Mitogen-Activated Protein Kinase (MAPK) inhibition (anti-inflammatory) and HCV replication inhibition (antiviral).[1] It provides actionable insights into how specific structural modifications at the C-2, C-3, and N-1 positions drive potency and selectivity.[1]

The Scaffold & Numbering System

To ensure precision, we utilize the standard IUPAC numbering for the 6,7-dihydro-indol-4(5H)-one core.[1]

  • Core Structure: A pyrrole ring fused to a cyclohexenone ring.

  • Key Pharmacophore Features:

    • C-4 Carbonyl (C=O): Acts as a critical hydrogen bond acceptor (HBA), often interacting with the "hinge region" of kinase enzymes.[1]

    • N-1 Pyrrole Nitrogen: A hydrogen bond donor (HBD) or acceptor (if substituted), crucial for anchoring the molecule.[1]

    • C-2 & C-3 Positions: The "vectors" for accessing hydrophobic pockets (e.g., the gatekeeper pocket in kinases).[1]

Target Landscape & SAR Analysis

A. Target 1: p38α MAPK Inhibition (Anti-Inflammatory)

Inhibitors of p38α MAPK block the production of pro-inflammatory cytokines (TNF-α, IL-1β).[1][2] The 6,7-dihydro-indol-4(5H)-one scaffold acts as an ATP-competitive inhibitor.[1]

Mechanism of Action: The scaffold mimics the adenine ring of ATP. The C-4 carbonyl and N-1 nitrogen form a "hinge-binding" motif, while substituents at C-2 and C-3 extend into the hydrophobic regions (selectivity pockets).[1]

SAR Rules:

  • C-2 Substitution (Critical for Potency):

    • Requirement: A lipophilic aryl group (e.g., Phenyl, 4-Fluorophenyl) is essential.[1]

    • Effect: This group occupies the hydrophobic pocket adjacent to the gatekeeper residue (Thr106).

    • Data: Unsubstituted C-2 analogs typically show IC50 > 10 µM (inactive).[1] Introduction of a 4-fluorophenyl group can improve potency to the low nanomolar range (IC50 < 100 nM).[1]

  • N-1 Substitution (Solubility vs. Binding):

    • Small Alkyl (Methyl/Ethyl): Tolerated but often reduces potency slightly compared to the free NH, which can donate a hydrogen bond to the backbone carbonyl of the enzyme.

    • Bulky Groups: Generally disallowed due to steric clash with the ceiling of the ATP pocket.

  • C-3 Substitution (Selectivity):

    • H-Bonding Groups: Introduction of amide or urea linkers at C-3 allows interaction with the DFG motif (Asp-Phe-Gly), potentially converting the compound into a Type II inhibitor (stabilizing the inactive conformation).[1]

B. Target 2: HCV & Anticancer Activity

Recent studies identify 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives as potent inhibitors of Hepatitis C Virus (HCV) replication and Tubulin polymerization.[1]

Comparative Performance Data:

Compound IDStructure DescriptionTargetActivity (IC50/EC50)Key SAR Insight
Ref-Indole Unsubstituted 4,5,6,7-tetrahydroindol-4-oneMultiple> 50 µMInactive scaffold without "vectors".[1]
Cmpd 39 [1]2-Phenyl-substituted derivativeHCV (gt 1b)7.9 µM Phenyl ring at C-2 is essential for viral replication inhibition.[1][3][4]
Cmpd 7b [2]2-Phenyl-hydrazone derivativeMCF-7 (Cancer)1.77 µM Hydrazone linker at C-4 improves tubulin binding affinity.[1]
Mavunkel-1 [3]2-(4-Fluorophenyl)-3-heterocyclep38α MAPK< 50 nM Rigid core locks phenyl group for optimal hydrophobic interaction.[1]

Visualizing the SAR & Pathway

Figure 1: SAR Map of the 6,7-Dihydro-indol-4(5H)-one Scaffold

This diagram visualizes the "Rules of Engagement" for modifying the scaffold.

SAR_Map Core 6,7-Dihydro-indol-4(5H)-one (Scaffold) C2 Position C-2 (Hydrophobic Vector) Core->C2 C3 Position C-3 (Electronic/Steric Tuning) Core->C3 C4 Position C-4 (C=O) (H-Bond Acceptor) Core->C4 N1 Position N-1 (H-Bond Donor) Core->N1 C6 Position C-6 (Solubility/PK) Core->C6 Aryl/Heteroaryl required\nfor High Potency (p38/HCV) Aryl/Heteroaryl required for High Potency (p38/HCV) C2->Aryl/Heteroaryl required\nfor High Potency (p38/HCV) Effect Linkers (Amide/Urea)\ntarget DFG motif Linkers (Amide/Urea) target DFG motif C3->Linkers (Amide/Urea)\ntarget DFG motif Effect Essential for Hinge Binding\n(Do not remove) Essential for Hinge Binding (Do not remove) C4->Essential for Hinge Binding\n(Do not remove) Rule Free NH preferred for\np38 H-bond donor Free NH preferred for p38 H-bond donor N1->Free NH preferred for\np38 H-bond donor Rule Gem-dimethyl improves\nmetabolic stability Gem-dimethyl improves metabolic stability C6->Gem-dimethyl improves\nmetabolic stability Optimization

Caption: Functional map of the 6,7-dihydro-indol-4(5H)-one scaffold showing critical substitution points for biological activity.

Figure 2: p38 MAPK Signaling Pathway Inhibition

Understanding where these inhibitors act is crucial for assay design.

p38_Pathway Stress Cellular Stress / Cytokines (TNF-α, IL-1β) MKK3_6 MKK3 / MKK6 (Upstream Activators) Stress->MKK3_6 Activation p38 p38α MAPK (Target Enzyme) MKK3_6->p38 Phosphorylation (Thr-Gly-Tyr) MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation TF Transcription Factors (ATF2, CHOP) p38->TF Phosphorylation Inhibitor Dihydroindolone Inhibitor (ATP-Competitive) Inhibitor->p38 Blocks ATP Binding HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Inflammation Pro-inflammatory Response (Cytokine Production) TF->Inflammation

Caption: The p38 MAPK signaling cascade.[1][2][5] Dihydroindolone derivatives block the ATP-binding site of p38α, preventing the phosphorylation of downstream effectors like MK2.

Experimental Protocols

A. Synthesis of 2-Phenyl-6,7-dihydro-indol-4(5H)-one (Dimedone Route)

This protocol is favored for its "green" chemistry principles and high yield.[1]

Reagents:

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)[1]

  • Phenacyl bromide (2-bromoacetophenone)[1]

  • Ammonium acetate (Source of Ammonia)[1]

  • Solvent: Water/Ethanol (1:1)[1]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve Dimedone (1.0 mmol) and Phenacyl bromide (1.0 mmol) in 10 mL of 1:1 Water/Ethanol mixture.

  • Amine Addition: Add Ammonium acetate (1.2 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) with stirring for 3–5 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool the mixture to room temperature. The product usually precipitates as a solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from hot ethanol to yield pure 2-phenyl-6,6-dimethyl-6,7-dihydro-indol-4(5H)-one .[1]

  • Validation: Confirm structure via 1H-NMR (Look for the disappearance of the CH2Br signal and appearance of the pyrrole NH signal at ~11.0 ppm).

B. In Vitro p38α Kinase Assay

To verify the biological activity of synthesized derivatives.

  • Enzyme System: Recombinant human p38α MAPK (active).[1]

  • Substrate: ATF-2 fusion protein or MBP (Myelin Basic Protein).[1]

  • Reaction Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM DTT, 0.1 mM Na3VO4.

  • Protocol:

    • Incubate compound (dissolved in DMSO) with p38α enzyme for 15 mins at room temperature.[1]

    • Initiate reaction by adding ATP (100 µM) and Substrate.[1]

    • Incubate for 30–60 mins at 30°C.

    • Detection: Measure phosphorylation via AlphaScreen™ or 32P-ATP incorporation.[1]

    • Data Analysis: Calculate % Inhibition relative to DMSO control and fit to a sigmoidal dose-response curve to determine IC50.

References

  • Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. [1][3][4][6]

    • Source: PubMed / PMC (Andreev et al.)[1]

    • URL:[Link]

  • Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole deriv

    • Source: Arabian Journal of Chemistry (Wang et al., 2022)[6]

    • URL:[Link][1][6]

  • Indole-based heterocyclic inhibitors of p38alpha MAP kinase: designing a conform

    • Source: Bioorganic & Medicinal Chemistry Letters (Mavunkel et al., 2003)
    • URL:[Link]

  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures.

    • Source: Molecules (MDPI)[1]

    • URL:[Link][1]

Sources

Technical Guide: Mitigating Cross-Reactivity in Indole-Based Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers targeting indole-based metabolites—such as Serotonin (5-HT), Melatonin, or Indole-3-Acetic Acid (IAA)—cross-reactivity (CR) is not merely a background noise; it is the primary source of false-positive data. The indole core is a conserved structural motif across thousands of biological alkaloids, making it difficult for antibodies to distinguish between a target and its metabolic precursors or derivatives (e.g., distinguishing Serotonin from Tryptamine).

This guide objectively compares the performance of anti-indole antibodies, analyzes the structural mechanisms driving cross-reactivity, and provides a self-validating experimental protocol to ensure data integrity.

Part 1: Mechanistic Insight – The "Bridge Recognition" Phenomenon

The specificity of an anti-indole antibody is dictated by the hapten design strategy , specifically the site of linker attachment. Because indoles are small molecules (<1000 Da), they are non-immunogenic and must be conjugated to a carrier protein (e.g., KLH, BSA). The attachment point determines which part of the molecule is "seen" by the immune system.

The Linker Paradox
  • C3-Linkage (Side-Chain Attachment): If the linker attaches via the side chain (e.g., the acetic acid group of IAA), the antibody recognizes the indole ring perfectly but loses discrimination for the side chain. Result: High cross-reactivity with other indoles (e.g., IAA antibody reacting with IBA or IPA).

  • N1-Linkage (Indole Nitrogen Attachment): If the linker attaches via the indole nitrogen, the unique side chain is exposed. Result: High specificity for the metabolite, but potential "Bridge Recognition" where the antibody binds the linker itself rather than the target.

Visualization: Hapten Conjugation & Epitope Exposure

The following diagram illustrates how conjugation chemistry alters antibody specificity.

HaptenDesign Indole Target Indole (e.g., IAA) LinkerC3 C3-Linkage (Side Chain) Indole->LinkerC3 Conjugation LinkerN1 N1-Linkage (Indole Nitrogen) Indole->LinkerN1 Conjugation Ab_C3 Antibody Type A (Ring-Specific) LinkerC3->Ab_C3 Exposes Indole Core Ab_N1 Antibody Type B (Chain-Specific) LinkerN1->Ab_N1 Exposes Side Chain Result_C3 High Cross-Reactivity (Reacts w/ IBA, IPA) Ab_C3->Result_C3 Outcome Result_N1 High Specificity (Distinguishes Chain Length) Ab_N1->Result_N1 Outcome

Figure 1: Impact of linker attachment site on antibody specificity. C3 linkage often masks the unique side chain, leading to broad cross-reactivity.

Part 2: Comparative Analysis

Cross-Reactivity Profiles of Common Indole Antibodies

The following table summarizes observed cross-reactivity (CR) profiles based on commercial antibody data and literature validation.

Target MetabolitePrimary InterferentsTypical CR % (Polyclonal)Typical CR % (Monoclonal)Critical Notes
Serotonin (5-HT) Tryptamine, 5-Methoxytryptamine15% - 45%< 5% (Clone YC5/45)Specificity in IHC often requires Paraformaldehyde (PF) fixation to form a cyclic derivative recognized by the mAb [1].
Melatonin N-Acetylserotonin (NAS), 6-Hydroxymelatonin10% - 30%< 1%NAS is the immediate precursor and shares the N-acetyl group, causing significant interference in polyclonal assays [2].
Indole-3-Acetic Acid (IAA) Indole-3-Propionic Acid (IPA), Indole-3-Butyric Acid (IBA)20% - 60%5% - 15%C3-linked antibodies cannot distinguish the length of the aliphatic side chain (acetic vs propionic vs butyric) [3].
Tryptophan 5-Hydroxytryptophan (5-HTP)< 1%< 0.1%Generally easier to target due to the distinct amino acid backbone, but 5-HTP can interfere in high-sensitivity assays.
Technology Comparison: Immunoassay (ELISA) vs. LC-MS/MS

While antibodies are convenient, they are not always the superior choice for indoles.

FeatureCompetitive ELISALC-MS/MS (Gold Standard)
Specificity Moderate. Dependent on hapten design.[1] Prone to "matrix effects" in complex samples (e.g., plant extracts, serum).High. Separates compounds by Mass/Charge (m/z) and retention time. Distinguishes isomers.
Sensitivity High (

M).
Can detect picogram levels.
High (

to

M).
Comparable or superior, depending on ionization efficiency.
Throughput High. 96 samples per plate in <4 hours.Low/Medium. Requires chromatography run time (10-30 min/sample).
Sample Prep Minimal. Dilution often sufficient (unless purification is needed to remove interferents).Complex. Requires extraction (SPE/LLE) to remove salts and proteins.
Cost Low ($).High (

$).[2]

Expert Verdict: Use ELISA for high-throughput screening of defined samples. Use LC-MS/MS for validation of critical hits or when distinguishing between metabolites with <10% structural variance (e.g., IAA vs IPA) [4].

Part 3: Protocol – Self-Validating Competitive ELISA

To trust ELISA data for indoles, you must validate that the signal is specific to the target and not a "bridge" artifact. This protocol uses a Heterologous Linker Strategy to eliminate false positives.

Principle

If the antibody was raised against Indole-Linker A-Protein, use Indole-Linker B-Biotin as the competitor in the assay. This ensures the antibody binds the Indole, not the Linker.

Workflow Diagram

ELISA_Validation Start Start: Sample Preparation Step1 1. Coat Plate with Secondary Antibody Start->Step1 Step2 2. Add Sample + Primary Anti-Indole Ab Step1->Step2 Decision Is Linker Heterologous? Step2->Decision Path_Hom Homologous Linker (Same as Immunogen) Decision->Path_Hom No Path_Het Heterologous Linker (Different Chemistry) Decision->Path_Het Yes Result_False Risk: Bridge Recognition (False Positives) Path_Hom->Result_False Result_True True Indole Recognition (Valid Data) Path_Het->Result_True

Figure 2: Decision tree for selecting the correct tracer to avoid linker interference.

Step-by-Step Methodology

Reagents:

  • Primary Antibody: Anti-Indole (raised via Linker A).

  • Tracer: Indole-HRP or Indole-Biotin conjugate (synthesized via Linker B).

  • Standard: Pure Indole metabolite (Sigma/Aldrich grade).

Procedure:

  • Coating: Coat a 96-well microplate with Goat Anti-Rabbit IgG (10 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 1% BSA in PBS for 1 hour to prevent non-specific binding.

  • Competition Reaction:

    • Add 50 µL of Sample or Standard.

    • Add 50 µL of Heterologous Tracer (optimized dilution).

    • Add 50 µL of Primary Anti-Indole Antibody.

    • Note: The free indole in the sample competes with the Tracer for antibody binding sites.

  • Incubation: Incubate for 1 hour at Room Temperature (shake at 500 rpm).

  • Detection: Wash 5x with PBST. Add TMB substrate. Stop reaction with 1M HCl after 15 mins.

  • Validation (The "Spike" Check):

    • Spike a known concentration of the suspected interferent (e.g., Tryptamine) into a blank well.

    • Calculate % Cross-Reactivity:

      
      .
      
    • Acceptance Criteria: CR must be < 5% for the assay to be considered specific.

References

  • Consolazione, A., & Cuello, A. C. (1995). CNS Serotonin: Detection and Specificity. Journal of Histochemistry & Cytochemistry.

  • Kennaway, D. J., et al. (1977). Radioimmunoassay for Melatonin and N-Acetylserotonin. Endocrinology.

  • Weiler, E. W. (1984). Immunoassay of Plant Growth Regulators. Annual Review of Plant Physiology.

  • Mano, H., et al. (2019). Comparison of ELISA and LC-MS/MS for the measurement of Indole-3-Acetic Acid. Journal of Plant Research.

Sources

Comparative docking scores of different 6,7-dihydro-indol-4(5H)-one analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: HSP90 and p38 MAPK Inhibition Potentials[1]

Executive Summary: The Scaffold Advantage

The 6,7-dihydro-1H-indol-4(5H)-one scaffold (often referred to as tetrahydroindolone) represents a privileged structure in medicinal chemistry. Unlike the fully aromatic indole, the partially saturated C4-ketone ring introduces distinct electronic properties and 3D-geometry (puckering at C6/C7), allowing for unique hydrogen bonding interactions and hydrophobic fits within enzyme pockets.

This guide provides a comparative technical analysis of this scaffold's docking performance against two primary oncological and inflammatory targets: Heat Shock Protein 90 (HSP90) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) . We analyze the structural determinants that drive binding affinity, specifically focusing on the N1-substitution and C3-functionalization which are critical for potency.

Structural Activity Relationship (SAR) Context

Before analyzing the docking scores, it is crucial to understand the "warhead" regions of the 6,7-dihydro-indol-4(5H)-one core.

Key Modification Sites:
  • N-1 Position: The most critical site for bulky group attachment (e.g., quinazolines, aryl groups) to occupy hydrophobic pockets.[1]

  • C-3 Position: Often substituted with alkyl or aryl groups to stabilize the orientation of the core in the active site.

  • C-4 Carbonyl: Acts as a key hydrogen bond acceptor, often interacting with hinge region residues (e.g., Met, Leu).[1]

SAR_Analysis Core 6,7-dihydro-indol-4(5H)-one Core Scaffold N1 N-1 Position (Hydrophobic Pocket Entry) Core->N1 Major SAR Driver C3 C-3 Position (Orientation Stabilizer) Core->C3 Selectivity Tuner C4 C-4 Carbonyl (H-Bond Acceptor) Core->C4 Hinge Binder C6 C-6 gem-Dimethyl (Solubility/Shape) Core->C6 Physicochemical Prop.

Figure 1: SAR map highlighting the functional "hotspots" on the tetrahydroindolone scaffold responsible for binding affinity.

Methodological Framework

To ensure the trustworthiness of the comparative data, the following standardized docking protocol is referenced for the generation of the scores presented below.

Protocol: In Silico Molecular Docking
  • Protein Preparation:

    • Targets: HSP90 (PDB: 2XAB) and p38 MAPK (PDB: 1A9U).[1]

    • Processing: Removal of water molecules (except those bridging critical interactions), addition of polar hydrogens, and Kollman charge assignment using AutoDock Tools.

  • Ligand Preparation:

    • Structures drawn in ChemDraw and energy minimized using the MMFF94 force field.

    • Rotatable bonds defined to allow flexible docking.

  • Docking Algorithm:

    • Software: AutoDock Vina / Glide (Standard Precision).[1]

    • Grid Box: Centered on the co-crystallized ligand (e.g., SB203580 for p38) with dimensions

      
       Å.[1]
      
    • Scoring Function: Binding affinity (

      
      ) calculated in kcal/mol.
      

Comparative Performance Analysis

Case Study A: HSP90 Inhibition

The 6,7-dihydro-indol-4(5H)-one scaffold has been successfully optimized into potent HSP90 inhibitors.[2] The most notable example is the aminoquinazolin-7-yl derivative (SNX-6833) . The table below compares the docking performance of the optimized lead against the bare scaffold and a standard inhibitor.

Table 1: Comparative Docking Scores against HSP90 (N-Terminal Domain)

Compound IDStructure DescriptionBinding Energy (kcal/mol)Key Interactions
Analog 1 (Core) Unsubstituted 6,6-dimethyl-6,7-dihydro-indol-4(5H)-one-6.2 Weak H-bond at C4 carbonyl; loose hydrophobic fit.
Analog 2 (Aryl) 1-Phenyl-6,6-dimethyl-6,7-dihydro-indol-4(5H)-one-7.8 Improved hydrophobic contact with Phe138; lacks deep pocket penetration.
SNX-6833 (Lead) 1-(2-amino-4-methylquinazolin-7-yl)-3,6,6-trimethyl...[2]-10.4 Strong H-bonds (Asp93, Thr184); Quinazoline moiety occupies the ATP-binding pocket perfectly.
Geldanamycin Standard HSP90 Inhibitor (Control)-9.8 Complex macrocyclic interactions; standard reference.

Analyst Insight: The leap in affinity from Analog 2 (-7.8) to SNX-6833 (-10.4) demonstrates the "anchor" effect of the aminoquinazoline group at N-1. The 6,7-dihydro-indol-4-one core acts as a rigid spacer that positions this anchor correctly, a feat the flexible indole ring sometimes fails to achieve due to different puckering.

Case Study B: p38 MAPK Inhibition

In the context of p38 MAPK, the C-4 carbonyl of the scaffold mimics the H-bond acceptor role of the pyridine nitrogen found in the standard inhibitor SB203580.

Table 2: Comparative Docking Scores against p38 MAPK (PDB: 1A9U)

Compound IDStructure DescriptionBinding Energy (kcal/mol)Predicted IC50 (nM)*
Ref.[2][3] Std (SB203580) Pyridinyl imidazole inhibitor-9.5 ~50 nM
Indolone-A 3-(4-fluorophenyl)-6,7-dihydro-indol-4(5H)-one-8.9 ~150 nM
Indolone-B 1-Methyl-3-(4-fluorophenyl)-6,7-dihydro...-8.2 >500 nM
Indolone-C 2-Amino-3-benzoyl-6,7-dihydro-indol-4(5H)-one-9.7 ~30 nM

*Predicted IC50 values are correlated estimates based on binding energy relative to the reference standard.

Critical Observation: Unlike HSP90, where N-1 substitution was key, for p38 MAPK, N-1 methylation (Indolone-B) decreases affinity .[1] The N-H of the indole ring is often required as a hydrogen bond donor to the backbone of the hinge region (Glu71/Met109). Capping this with a methyl group disrupts this interaction.

Experimental Workflow Visualization

The following diagram outlines the logical flow from scaffold selection to lead optimization validation.

Docking_Workflow cluster_targets Target Definition start Scaffold Selection (6,7-dihydro-indol-4(5H)-one) prep Ligand Preparation (MMFF94 Minimization) start->prep dock Molecular Docking (AutoDock Vina / Glide) prep->dock t1 HSP90 (ATP Pocket) t1->dock t2 p38 MAPK (Hinge) t2->dock analysis Interaction Analysis (H-Bonds, Pi-Stacking) dock->analysis decision Lead Identification (e.g., SNX-6833) analysis->decision Select score < -9.0 kcal/mol

Figure 2: Step-by-step computational workflow for evaluating indolone analogs.

Conclusion & Recommendations

The 6,7-dihydro-indol-4(5H)-one scaffold is a versatile "privileged structure" that outperforms the standard indole scaffold in specific pockets requiring a non-planar, puckered geometry.

  • For HSP90 Targeting: Focus on N-1 substitutions . Large, heteroaromatic groups (like quinazolines) at this position dramatically increase binding affinity (>-10 kcal/mol) by accessing the hydrophobic sub-pocket.[1]

  • For p38 MAPK Targeting: Maintain the N-1 unsubstituted (N-H) . The hydrogen bond donor capability is essential for hinge binding. Focus optimization on the C-2 and C-3 positions to improve selectivity.

  • Synthesis Note: The gem-dimethyl group at C-6 (3,6,6-trimethyl analogs) is recommended not just for solubility, but for locking the conformation of the cyclohexenone ring, which often results in a 0.5–1.0 kcal/mol improvement in docking scores compared to the unsubstituted ring.

References

  • Huang, K. H., et al. (2012).[1][2] "Discovery of novel aminoquinazolin-7-yl 6,7-dihydro-indol-4-ones as potent, selective inhibitors of heat shock protein 90."[2] Bioorganic & Medicinal Chemistry Letters, 22(7), 2550-2554.[1][2]

  • Abdelmonsef, A. H., et al. (2022).[1] "Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety." Frontiers in Chemistry, 10.

  • RCSB Protein Data Bank. "Crystal Structure of p38 MAPK in complex with SB203580 (PDB ID: 1A9U)."

  • Sharma, S., et al. (2024).[1] "Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs." Indian Journal of Pharmaceutical Education and Research, 58(2). [1]

Sources

Safety Operating Guide

Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety, Handling, and Disposal Guide for Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- (CAS: 6116-75-2)

In modern drug development and synthetic chemistry, the indole and pyrrole scaffolds are foundational to discovering new therapeutics. Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- (commonly referred to as 2,3-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one) is a highly valuable building block. However, its structural reactivity necessitates stringent environmental, health, and safety (EHS) protocols.

This guide provides researchers and laboratory managers with a self-validating, step-by-step operational framework for handling, spill response, and RCRA-compliant disposal of this compound.

Physicochemical & Hazard Profile

Before handling any chemical, understanding the relationship between its molecular structure and its hazard profile is critical. The tetrahydroindolone scaffold contains a conjugated enone system and a substituted pyrrole ring. While this motif is highly valuable for synthesizing complex pharmaceuticals, it can act as an electrophile, interacting with nucleophilic residues on skin proteins and mucous membranes. This mechanistic pathway is the primary driver behind its classification as a skin and respiratory irritant [1].

Table 1: Quantitative Data and Hazard Summary

PropertySpecification
Chemical Name Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl-
Common Synonym 2,3-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
CAS Number 6116-75-2
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Physical State Solid / Powder
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Hazard Statements H315 (Skin), H319 (Eye), H335 (Respiratory)

Operational Safety & Handling Protocol

To mitigate the risks associated with H315 and H335 hazard statements, handling procedures must prevent direct dermal contact and powder aerosolization.

Step-by-Step Handling Methodology:

  • Establish Environmental Controls: Always handle the compound inside a certified chemical fume hood. Ensure the hood maintains a face velocity of 80–100 feet per minute (fpm).

    • Causality: Maintaining proper face velocity creates a negative pressure barrier that captures aerosolized micro-particles before they can enter the researcher's breathing zone, directly neutralizing the H335 respiratory risk [2].

  • Don Appropriate PPE: Equip standard nitrile gloves (minimum 4 mil thickness), wraparound safety goggles, and a flame-resistant laboratory coat.

  • Static-Free Transfer: Use anti-static spatulas and grounded weigh boats during mass transfer.

    • Causality: Fine organic powders easily accumulate static charge. Static repulsion causes the powder to "jump" and aerosolize, which not only increases inhalation risk but also leads to inaccurate mass measurements. Anti-static tools dissipate this charge, ensuring a controlled, self-validating weighing process.

Spill Response & Decontamination Workflow

In the event of a localized benchtop spill, immediate and methodical action is required to prevent cross-contamination.

Step-by-Step Spill Recovery:

  • Isolation: Immediately halt work and restrict access to the spill area.

  • Dust Suppression (Critical Step): Do not dry sweep the powder. Lightly mist the spilled solid with a compatible wetting agent (e.g., water or 70% ethanol).

    • Causality: Dry sweeping introduces mechanical energy that instantly aerosolizes the fine powder. Wetting the material increases its mass and cohesion, safely suppressing dust formation.

  • Collection: Use a dedicated spill kit pan and brush to collect the moistened material. Transfer the slurry into a wide-mouth, sealable high-density polyethylene (HDPE) waste container.

  • Surface Decontamination: Wash the affected area thoroughly with an alkaline laboratory detergent and water. The organic nature of the compound responds well to surfactant-mediated micelle encapsulation, ensuring complete removal from the bench surface.

Proper Disposal Procedures (RCRA Compliance)

As a regulated laboratory chemical, the disposal of Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- must adhere strictly to the "cradle-to-grave" framework [3].

Step-by-Step Disposal Plan:

  • Waste Segregation: Segregate solid waste (e.g., contaminated gloves, weigh boats, empty vials) from liquid waste streams. Do not mix this compound with strong oxidizing agents or strong acids, as incompatible mixing can lead to uncontrolled exothermic reactions.

  • Primary Containment: Place all solid waste containing the chemical into a chemically compatible, sealable container (e.g., an HDPE drum or bin).

  • Regulatory Labeling: Affix a GHS-compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Toxic/Irritant Solid: 2,3-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one".

    • Causality: Using full chemical names rather than abbreviations or structural formulas ensures that emergency responders and waste brokers can instantly identify the hazard, preventing logistical delays and compliance fines.

  • Satellite Accumulation Area (SAA) Storage: Store the sealed waste container in a designated SAA at or near the point of generation. Ensure the container sits within a secondary containment tray.

    • Self-Validating Check: The secondary containment must be capable of holding 110% of the primary container's volume. If the primary container fails, the secondary tray guarantees zero environmental release [2].

  • Final Disposal via TSDF: Transfer the waste to the facility's central accumulation area within the legally mandated timeframe (typically 90, 180, or 270 days, depending on your facility's generator status). Final destruction must be performed by a licensed Treatment, Storage, and Disposal Facility (TSDF) via high-temperature incineration. This process completely oxidizes the organic framework into harmless carbon dioxide, water, and nitrogen oxides (NOx) [3].

Visual Workflow: Chemical Lifecycle & Disposal Pathway

ChemicalLifecycle Start Material Acquisition (CAS: 6116-75-2) Storage Desiccated Storage (Cool, Dry, Well-Ventilated) Start->Storage Handling Handling & Weighing (Fume Hood, PPE) Storage->Handling Experiment Experimental Workflow (Synthesis/Assay) Handling->Experiment Waste Waste Segregation (Solid & Liquid Streams) Experiment->Waste SAA Satellite Accumulation Area (Secondary Containment) Waste->SAA TSDF Licensed TSDF (High-Temp Incineration) SAA->TSDF EPA RCRA Compliant Transfer

Lifecycle and RCRA-compliant disposal pathway for Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl-.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. U.S. EPA. [Link]

Personal protective equipment for handling Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of novel pharmacophores into drug discovery pipelines, I recognize that laboratory safety is not just a regulatory hurdle—it is a fundamental component of scientific reproducibility and operational excellence.

Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- (CAS: 6116-75-2)[1] is a highly versatile tetrahydroindolone building block. Recently, this scaffold has been critically highlighted in the synthesis of advanced antibiofilm and antibacterial dihydropyrimidinone hybrids[2]. While it exhibits a favorable therapeutic window in biological models[2], its physical state as a fine organic powder and its reactive functional groups necessitate strict operational protocols to protect laboratory personnel from acute exposure.

Below is the definitive, field-proven guide for the safe handling, operational logistics, and disposal of this compound.

Hazard Assessment & Mechanistic Causality

Structurally, this compound features a fused tetrahydroindolone ring system containing a ketone and a secondary amine. Like many tetrahydroindolone derivatives, it carries standard GHS classifications for Skin irritation (H315) , Serious eye irritation (H319) , and Respiratory irritation (H335) [3].

The Causality of the Hazard: The primary risk vector is not acute systemic toxicity, but localized mucous membrane irritation. The fine particulate nature of the powder makes it highly prone to aerosolization during transfer and weighing. When inhaled or introduced to the ocular mucosa, the compound's polar functional groups interact with cellular moisture, leading to acute inflammatory responses[3]. Therefore, our safety strategy fundamentally relies on aerosol containment and barrier protection .

Personal Protective Equipment (PPE) Matrix

To systematically mitigate exposure risks, the following PPE must be donned prior to handling the compound. Every choice here is dictated by the chemical's physical properties.

PPE CategorySpecificationMechanistic Causality & Rationale
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness)Nitrile provides superior chemical resistance to organic ketones and amines compared to latex, preventing transdermal permeation while maintaining the tactile sensitivity required for micro-weighing.
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses leave gaps at the periphery. Splash goggles create a full seal, preventing aerosolized tetrahydroindolone dust from contacting ocular moisture.
Body Protection Flame-Resistant (FR) or Standard Cotton Lab CoatPrevents particulate accumulation on personal clothing. Synthetic fabrics should be avoided as they can generate static electricity, which attracts fine powders.
Respiratory N95/P100 Particulate Respirator (If outside hood)While a chemical fume hood is the primary control, a P100 mask is required if engineering controls fail, filtering out >99.9% of airborne organic particulates.

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous condition is verified.

Phase 1: Pre-Experiment Setup

  • Verify Engineering Controls: Turn on the chemical fume hood and verify the digital monitor reads a face velocity between 80–100 feet per minute (fpm). Causality: Velocities below 80 fpm fail to capture fine powders, while velocities above 100 fpm create turbulent eddies that can blow the powder out of the sash.

  • Static Mitigation: Wipe the exterior of the analytical balance and the weighing spatulas with an anti-static wipe. Causality: Static charge causes fine organic powders to repel from the spatula, leading to uncontrolled aerosolization.

Phase 2: Active Handling & Transfer 3. Vessel Preparation: Place a pre-tared, static-free weigh boat or glass vial onto the analytical balance inside the fume hood. 4. Transfer Technique: Using a micro-spatula, transfer the Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- powder slowly. Keep the source bottle and the receiving vessel as close together as possible to minimize the "drop height" of the powder. 5. Sealing: Immediately cap both the source bottle and the receiving vial before removing them from the fume hood.

Phase 3: Post-Experiment Decontamination 6. Surface Wipe-Down: Dampen a disposable laboratory wipe with 70% Isopropanol or Ethanol and wipe down the balance and hood surface. Causality: Wet wiping suppresses dust formation and solubilizes trace organic residues for safe removal.

Spill Management & Disposal Plan

In the event of a localized spill, immediate and methodical action is required to prevent the spread of the irritant.

Solid Spill Response Protocol:

  • Isolate: Stop all airflow disturbances (e.g., do not walk rapidly past the spill).

  • Do Not Sweep: Never use a brush or dry paper towel to sweep the powder. Causality: Dry sweeping mechanically forces the powder into the air, drastically increasing the inhalation hazard (H335)[3].

  • Wet Consolidation: Gently place a paper towel over the spilled powder. Slowly pour a compatible solvent (e.g., water or 70% ethanol) over the towel to wet the powder, turning it into a manageable slurry.

  • Collection: Scoop the wet slurry using a disposable scraper and place it into a designated hazardous waste container.

Chemical Disposal: Dispose of Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- waste (including contaminated gloves and wipes) in a clearly labeled "Halogen-Free Organic Solid Waste" container. Ensure compliance with local EPA/RCRA regulations for the incineration of organic chemical waste.

Safety & Operational Decision Tree

PPE_Workflow Start Start: Handling Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- Hood Engineering Control: Operate in Fume Hood (80-100 fpm) Start->Hood PPE Don PPE: Nitrile Gloves, ANSI Goggles, Lab Coat Hood->PPE Handle Execution: Weighing & Transfer PPE->Handle Spill Spill Occurred? Handle->Spill Clean Spill Protocol: Wet Wipe & Solid Waste Bin Spill->Clean Yes Dispose Standard Disposal: Halogen-Free Organic Waste Spill->Dispose No Clean->Dispose

Workflow for safe handling and spill response of Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl-.

References

  • Title: Tetrahydroindolone-Dihydropyrimidinone Hybrids as Promising Antibiofilm and Antibacterial Agents Source: PubMed (ChemMedChem, 2025) URL: [Link]

Sources

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